molecular formula C8H14O B1584565 Cycloheptanecarbaldehyde CAS No. 4277-29-6

Cycloheptanecarbaldehyde

Cat. No.: B1584565
CAS No.: 4277-29-6
M. Wt: 126.2 g/mol
InChI Key: UGBFRCHGZFHSBC-UHFFFAOYSA-N
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Description

Cycloheptanecarbaldehyde is a useful research compound. Its molecular formula is C8H14O and its molecular weight is 126.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cycloheptanecarbaldehyde
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InChI

InChI=1S/C8H14O/c9-7-8-5-3-1-2-4-6-8/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBFRCHGZFHSBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90195419
Record name Formylcycloheptane
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Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4277-29-6
Record name Cycloheptanecarboxaldehyde
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Record name Formylcycloheptane
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Record name Formylcycloheptane
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Record name Formylcycloheptane
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Foundational & Exploratory

Synthesis of Cycloheptanecarbaldehyde from Cycloheptanemethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, critical for the construction of complex molecules in pharmaceutical and materials science. This technical guide provides a comprehensive overview of established and contemporary methods for the synthesis of cycloheptanecarbaldehyde from its corresponding primary alcohol, cycloheptanemethanol. We present a comparative analysis of key oxidative methodologies, including chromium-based reagents, activated dimethyl sulfoxide (B87167) (DMSO) systems, hypervalent iodine compounds, and catalytic aerobic oxidation. Detailed experimental protocols for the most pertinent methods are provided, alongside a quantitative summary of their performance. This document aims to equip researchers with the necessary information to select and implement the most suitable synthetic strategy for their specific research and development needs.

Introduction

This compound is a valuable synthetic intermediate possessing a seven-membered carbocyclic ring, a structural motif present in various natural products and pharmacologically active compounds. Its synthesis via the oxidation of the readily available cycloheptanemethanol is a fundamental yet crucial step that demands high selectivity to prevent over-oxidation to the corresponding carboxylic acid. The choice of oxidant and reaction conditions is paramount to achieving high yields and purity of the desired aldehyde. This guide explores the practical application of several key oxidation methods for this specific transformation.

Comparative Analysis of Oxidation Methodologies

The selection of an appropriate oxidation method depends on several factors, including substrate tolerance to reaction conditions (e.g., pH, temperature), desired yield, scalability, and considerations regarding reagent toxicity and waste disposal. Below is a summary of common methods applicable to the oxidation of cycloheptanemethanol.

Oxidation MethodOxidizing Agent/SystemTypical SolventReaction TemperatureTypical Reaction TimeReported Yield Range (%)Key Advantages & Disadvantages
PCC Oxidation Pyridinium Chlorochromate (PCC)Dichloromethane (B109758) (CH₂Cl₂)Room Temperature1-2 hours>85Advantages: Reliable, high-yielding, and selective for aldehydes.[1] Disadvantages: Chromium-based reagents are toxic and generate hazardous waste.[2][3]
Swern Oxidation Oxalyl Chloride, DMSO, Triethylamine (B128534)Dichloromethane (CH₂Cl₂)-78°C to Room Temp.1-2 hours>90Advantages: Very mild conditions suitable for sensitive substrates, high yields, and avoids toxic metals.[1] Disadvantages: Requires cryogenic temperatures, produces malodorous dimethyl sulfide (B99878) byproduct.[4]
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Dichloromethane (CH₂Cl₂)Room Temperature1-2 hours~90Advantages: Mild, neutral conditions, high selectivity, and avoids toxic metals.[2][5] Disadvantages: DMP is shock-sensitive and can be expensive for large-scale synthesis.
TEMPO-Catalyzed Oxidation TEMPO / NaOCl or OxoneDichloromethane/Water0°C to Room Temp.1-3 hoursHighAdvantages: Catalytic use of TEMPO, environmentally benign primary oxidant (bleach or Oxone), mild conditions.[6] Disadvantages: Can be sensitive to substrate structure and requires careful pH control.

Experimental Protocols

The following protocols are adapted from established procedures for the oxidation of primary alcohols and cycloalkanols. Researchers should conduct small-scale trials to optimize conditions for cycloheptanemethanol.

Protocol 1: Pyridinium Chlorochromate (PCC) Oxidation

This method is a reliable and straightforward procedure for the selective oxidation of primary alcohols to aldehydes.[1][3]

Materials:

  • Cycloheptanemethanol

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Silica (B1680970) Gel

  • Diethyl Ether

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, suspend Pyridinium Chlorochromate (1.5 equivalents) in anhydrous dichloromethane (5 volumes relative to the alcohol).

  • To this stirred suspension, add a solution of cycloheptanemethanol (1 equivalent) in anhydrous dichloromethane (2 volumes) in one portion.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Pass the resulting mixture through a short plug of silica gel to filter off the chromium byproducts. Wash the silica pad with additional diethyl ether to ensure complete recovery of the product.

  • Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The product can be further purified by distillation or column chromatography if necessary.

Protocol 2: Swern Oxidation

The Swern oxidation is a very mild and highly efficient method that avoids the use of heavy metals.[1][4]

Materials:

  • Oxalyl Chloride

  • Dimethyl Sulfoxide (DMSO)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Cycloheptanemethanol

  • Triethylamine (Et₃N)

  • Standard laboratory glassware, magnetic stirrer, and a low-temperature cooling bath (e.g., dry ice/acetone).

Procedure:

  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (5 volumes) in a three-necked flask equipped with a thermometer and a dropping funnel, cool the solution to -78°C.

  • Slowly add a solution of DMSO (2.2 equivalents) in anhydrous dichloromethane (2 volumes) dropwise, maintaining the temperature below -60°C. Stir the mixture for 15 minutes.

  • Add a solution of cycloheptanemethanol (1 equivalent) in anhydrous dichloromethane (2 volumes) dropwise, ensuring the temperature remains below -60°C. Stir for an additional 30 minutes.

  • Slowly add anhydrous triethylamine (5 equivalents) to the reaction mixture. The temperature may rise but should be kept below -50°C.

  • After stirring for 15 minutes at -78°C, remove the cooling bath and allow the reaction mixture to warm to room temperature.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with dilute HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude this compound.

  • Purify the product by distillation or flash chromatography as needed.

Protocol 3: Dess-Martin Periodinane (DMP) Oxidation

This method utilizes a hypervalent iodine reagent and is known for its mild and neutral reaction conditions.[2][5]

Materials:

  • Cycloheptanemethanol

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Saturated aqueous sodium bicarbonate solution

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve cycloheptanemethanol (1 equivalent) in anhydrous dichloromethane (10 volumes) in a round-bottom flask under an inert atmosphere.

  • Add Dess-Martin Periodinane (1.2 equivalents) to the solution in one portion at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

  • Stir vigorously until the layers are clear.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to afford the crude product.

  • Purify by column chromatography if necessary.

Visualized Workflow and Signaling Pathways

To aid in the conceptualization of the experimental process and the underlying chemical transformation, the following diagrams are provided.

experimental_workflow start Cycloheptanemethanol (Starting Material) reaction Oxidation Reaction (PCC, Swern, or DMP) start->reaction Add Oxidant workup Aqueous Workup & Extraction reaction->workup Quench Reaction purification Purification (Distillation or Chromatography) workup->purification Isolate Crude Product product This compound (Final Product) purification->product Obtain Pure Product

Caption: General experimental workflow for the synthesis of this compound.

signaling_pathway alcohol Cycloheptanemethanol (Primary Alcohol) intermediate Intermediate Complex (e.g., Chromate Ester, Alkoxysulfonium salt) alcohol->intermediate Reaction with Oxidant oxidant Oxidizing Agent (e.g., PCC, DMP, Activated DMSO) oxidant->intermediate elimination Elimination Step (e.g., E2-like) intermediate->elimination Base-mediated Proton Abstraction aldehyde This compound (Aldehyde) elimination->aldehyde Formation of Carbonyl overoxidation Carboxylic Acid (Over-oxidation Product) aldehyde->overoxidation Further Oxidation (undesired)

Caption: Generalized chemical pathway for the oxidation of a primary alcohol to an aldehyde.

Conclusion

The synthesis of this compound from cycloheptanemethanol can be achieved through a variety of reliable oxidation methods. The choice between PCC, Swern, and Dess-Martin oxidations will be guided by the specific requirements of the synthesis, including scale, sensitivity of the substrate to acidic or basic conditions, and tolerance for metal-based reagents. For greener and milder conditions, TEMPO-catalyzed oxidations present a compelling alternative. The detailed protocols and comparative data in this guide serve as a valuable resource for researchers to make informed decisions and successfully execute this important chemical transformation.

References

An In-depth Technical Guide to the Formation of Cycloheptanecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloheptanecarbaldehyde, a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents, is primarily synthesized through two principal mechanistic pathways: the hydroformylation of cycloheptene (B1346976) and the oxidation of cycloheptylmethanol (B1346704). This technical guide provides a comprehensive overview of the core mechanisms governing these transformations. It includes detailed experimental protocols for key reactions, quantitative data to facilitate comparison of synthetic routes, and visualizations of the underlying catalytic cycles and experimental workflows. A third, less common approach, the direct formylation of cycloheptane (B1346806), is also briefly discussed to provide a complete survey of potential synthetic strategies.

Hydroformylation of Cycloheptene

Hydroformylation, also known as the oxo process, is a cornerstone of industrial organic synthesis, enabling the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene.[1] In the context of this compound synthesis, this involves the reaction of cycloheptene with syngas (a mixture of carbon monoxide and hydrogen) in the presence of a transition metal catalyst.[1] The most commonly employed catalysts are based on rhodium and cobalt complexes.

Mechanism of Hydroformylation: The Heck-Breslow Cycle

The generally accepted mechanism for transition metal-catalyzed hydroformylation is the Heck-Breslow cycle. This catalytic loop involves a series of organometallic elementary steps, including ligand dissociation, olefin coordination, migratory insertion, and reductive elimination. The cycle can be catalyzed by various transition metals, with rhodium and cobalt being the most industrially relevant.

Rhodium-Catalyzed Hydroformylation: Rhodium catalysts, often modified with phosphine (B1218219) ligands, exhibit high activity under milder conditions of temperature and pressure compared to their cobalt counterparts. The active catalytic species is typically a rhodium hydride complex.

Cobalt-Catalyzed Hydroformylation: Cobalt catalysts, usually in the form of cobalt carbonyls, require higher temperatures and pressures. The active species is cobalt tetracarbonyl hydride, HCo(CO)₄.

The fundamental steps of the Heck-Breslow cycle are illustrated below:

Heck_Breslow_Cycle active_catalyst Active Catalyst (e.g., HRh(CO)(PPh₃)₂ or HCo(CO)₃) olefin_complex Olefin Complex active_catalyst->olefin_complex + Cycloheptene - Ligand alkyl_complex Alkyl-Metal Complex olefin_complex->alkyl_complex Migratory Insertion acyl_complex Acyl-Metal Complex alkyl_complex->acyl_complex + CO oxidative_adduct Dihydrido-Acyl-Metal Complex acyl_complex->oxidative_adduct Oxidative Addition of H₂ oxidative_adduct->active_catalyst - Aldehyde aldehyde This compound oxidative_adduct->aldehyde Reductive Elimination cycloheptene Cycloheptene syngas_H2 H₂ syngas_CO CO

Figure 1: The Heck-Breslow catalytic cycle for hydroformylation.
Quantitative Data for Hydroformylation

While specific data for the hydroformylation of cycloheptene is not abundantly available in the literature, data from analogous cyclic olefins such as cyclohexene (B86901) provides valuable insights into expected yields and conditions.

SubstrateCatalyst SystemTemperature (°C)Pressure (MPa)SolventConversion (%)Aldehyde Selectivity (%)Reference
CyclohexeneCoCl₂ / Ferromanganese1458.0 (CO/H₂ = 1:1)THF8996[2]
CyclohexeneRu₃(CO)₁₂ / LiCl1508.0 (CO₂/H₂)NMP>95(Aldehyde + Alcohol)[3]
Experimental Protocol: General Procedure for Hydroformylation

Materials:

  • Cycloheptene

  • Transition metal catalyst precursor (e.g., Rh(acac)(CO)₂, Co₂(CO)₈)

  • Ligand (if applicable, e.g., triphenylphosphine)

  • Solvent (e.g., toluene, THF)

  • Syngas (CO/H₂)

  • High-pressure autoclave reactor equipped with a magnetic stirrer and temperature and pressure controls

Procedure:

  • The autoclave is charged with the catalyst precursor, ligand (if used), and solvent under an inert atmosphere.

  • The reactor is sealed and purged several times with nitrogen, followed by syngas.

  • The cycloheptene substrate is injected into the reactor.

  • The reactor is pressurized with syngas to the desired pressure and heated to the target temperature with vigorous stirring.

  • The reaction is allowed to proceed for a specified time, with pressure maintained by feeding syngas as it is consumed.

  • Upon completion, the reactor is cooled to room temperature and carefully depressurized in a well-ventilated fume hood.

  • The reaction mixture is collected, and the product is isolated and purified, typically by distillation or chromatography.

Oxidation of Cycloheptylmethanol

A more direct and often laboratory-scale convenient method for the synthesis of this compound is the oxidation of the corresponding primary alcohol, cycloheptylmethanol. The choice of oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid. Several mild oxidizing agents are suitable for this transformation.

Mechanisms of Mild Oxidation of Primary Alcohols

Commonly used mild oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC), Swern oxidation reagents, and Dess-Martin periodinane (DMP).

  • PCC Oxidation: The alcohol attacks the chromium(VI) center of PCC, forming a chromate (B82759) ester. A subsequent E2-like elimination, often facilitated by pyridine, results in the formation of the aldehyde and a reduced chromium(IV) species.[4]

  • Swern Oxidation: Dimethyl sulfoxide (B87167) (DMSO) is activated by an electrophile such as oxalyl chloride to form a highly reactive intermediate. The alcohol adds to this intermediate, and subsequent deprotonation by a hindered base (e.g., triethylamine) leads to an ylide, which fragments to yield the aldehyde, dimethyl sulfide, and carbon dioxide.[5][6]

  • Dess-Martin Periodinane (DMP) Oxidation: The alcohol displaces an acetate (B1210297) ligand on the hypervalent iodine atom of DMP. The newly formed intermediate undergoes an intramolecular elimination, where another acetate ligand acts as a base to remove the α-proton, leading to the formation of the aldehyde.[7][8]

Oxidation_Workflow start Cycloheptylmethanol reaction Oxidation Reaction start->reaction reagent Mild Oxidizing Agent (PCC, Swern, or DMP) reagent->reaction workup Aqueous Workup / Quenching reaction->workup extraction Solvent Extraction workup->extraction purification Purification (Distillation or Chromatography) extraction->purification product This compound purification->product

Figure 2: General experimental workflow for the oxidation of cycloheptylmethanol.
Quantitative Data for Mild Oxidation of Primary Alcohols

The following table summarizes typical yields for the oxidation of primary alcohols to aldehydes using various mild oxidizing agents. While not specific to cycloheptylmethanol, these represent expected outcomes for this class of transformation.

Oxidizing AgentTypical SolventReaction TemperatureTypical Yield (%)Reference
Pyridinium Chlorochromate (PCC)Dichloromethane (B109758)Room Temperature80-95[9]
Swern Oxidation (DMSO, (COCl)₂)Dichloromethane-78 °C to Room Temp85-98[10]
Dess-Martin Periodinane (DMP)DichloromethaneRoom Temperature90-98[8]
Experimental Protocols for Oxidation

Materials:

  • Cycloheptylmethanol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica (B1680970) gel

  • Anhydrous diethyl ether

Procedure: [9]

  • A suspension of PCC in anhydrous DCM is prepared in a round-bottom flask under a nitrogen atmosphere with magnetic stirring.

  • A solution of cycloheptylmethanol in anhydrous DCM is added to the suspension in one portion.

  • The mixture is stirred at room temperature for several hours, monitoring the reaction progress by TLC.

  • Upon completion, the reaction mixture is diluted with anhydrous diethyl ether and filtered through a pad of silica gel to remove the chromium salts.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by distillation or flash chromatography to yield this compound.

Materials:

  • Oxalyl chloride

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Anhydrous dichloromethane (DCM)

  • Cycloheptylmethanol

  • Triethylamine (Et₃N)

Procedure: [10]

  • A solution of oxalyl chloride in anhydrous DCM is cooled to -78 °C (dry ice/acetone bath) in a flask under a nitrogen atmosphere.

  • A solution of DMSO in anhydrous DCM is added dropwise, and the mixture is stirred for 5 minutes.

  • A solution of cycloheptylmethanol in anhydrous DCM is added dropwise over 5 minutes, and the mixture is stirred for 30 minutes at -78 °C.

  • Triethylamine is added dropwise, and the mixture is stirred for an additional 10 minutes at -78 °C before being allowed to warm to room temperature.

  • Water is added to quench the reaction, and the layers are separated.

  • The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography.

Direct Formylation of Cycloheptane

The direct introduction of a formyl group onto an unactivated cycloalkane like cycloheptane is a challenging transformation. Standard formylation reactions such as the Gattermann-Koch and Vilsmeier-Haack reactions are electrophilic aromatic substitution reactions that require electron-rich aromatic substrates and are generally not applicable to alkanes. These reactions proceed via the formation of a highly reactive electrophilic formylating agent which readily reacts with aromatic systems but not with the inert C-H bonds of cycloalkanes. Consequently, the direct formylation of cycloheptane to this compound is not considered a viable or practical synthetic route under standard laboratory conditions.

Conclusion

The formation of this compound is most effectively achieved through two primary mechanistic routes: the hydroformylation of cycloheptene and the oxidation of cycloheptylmethanol. Hydroformylation offers an atom-economical industrial-scale approach, with the Heck-Breslow cycle detailing the intricate steps of this transition metal-catalyzed process. For laboratory-scale synthesis, the oxidation of cycloheptylmethanol using mild reagents such as PCC, Swern, or Dess-Martin periodinane provides a high-yielding and selective alternative. The choice of synthetic route will ultimately depend on factors such as the desired scale of production, available starting materials, and the specific requirements for purity and yield. The direct formylation of cycloheptane remains a theoretical consideration with significant synthetic hurdles.

References

An In-depth Technical Guide to Cycloheptanecarbaldehyde: Properties, Synthesis, and Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloheptanecarbaldehyde, a seven-membered carbocyclic aldehyde, represents a versatile yet underexplored building block in organic synthesis. Its unique conformational flexibility and inherent reactivity make it a compound of interest for the construction of complex molecular architectures relevant to medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key transformations, and an exploration of its potential applications.

Physical and Chemical Properties

This compound is a solid at room temperature. It is classified as a combustible solid and is known to be an irritant.[1] Key identifying information and physical properties are summarized in the tables below.

Table 1: Compound Identification
IdentifierValue
IUPAC NameThis compound[1]
CAS Number4277-29-6
Molecular FormulaC₈H₁₄O
Molecular Weight126.20 g/mol
InChI1S/C8H14O/c9-7-8-5-3-1-2-4-6-8/h7-8H,1-6H2
InChI KeyUGBFRCHGZFHSBC-UHFFFAOYSA-N
SMILESO=CC1CCCCCC1
Table 2: Physical Properties
PropertyValue
Physical FormSolid
Boiling Point187 °C at 757 Torr
Density0.97 g/mL

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, primarily involving the oxidation of the corresponding primary alcohol, cycloheptylmethanol (B1346704), or the hydroformylation of cycloheptene.

Experimental Protocol: Oxidation of Cycloheptylmethanol

A common and effective method for the synthesis of this compound is the oxidation of cycloheptylmethanol using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC).

Materials:

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cycloheptylmethanol in anhydrous dichloromethane.

  • Add pyridinium chlorochromate (PCC) in one portion to the stirred solution. The amount of PCC should be approximately 1.5 equivalents relative to the alcohol.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short column of silica gel to remove the chromium byproducts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by fractional distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate (B1210297) as the eluent to afford pure this compound.

experimental_workflow start Start: Cycloheptylmethanol in DCM add_pcc Add PCC (1.5 equiv) start->add_pcc stir Stir at RT (2-4 h) add_pcc->stir filter Filter through Silica Gel stir->filter wash Aqueous Workup filter->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Purification (Distillation/Chromatography) dry->purify end End: Pure This compound purify->end

Oxidation of Cycloheptylmethanol to this compound.

Chemical Reactivity and Key Reactions

As an aldehyde, this compound undergoes a variety of characteristic reactions, including oxidation, reduction, and nucleophilic additions. These reactions provide pathways to a diverse range of functionalized cycloheptane (B1346806) derivatives.

Oxidation to Cycloheptanecarboxylic Acid

This compound can be readily oxidized to the corresponding carboxylic acid, cycloheptanecarboxylic acid, using common oxidizing agents.

Experimental Protocol: Oxidation with Potassium Permanganate (B83412)

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound in a suitable solvent such as acetone (B3395972) or a mixture of t-butanol and water.

  • Prepare a solution of potassium permanganate in water, slightly basified with sodium hydroxide.

  • Cool the aldehyde solution in an ice bath and slowly add the potassium permanganate solution with vigorous stirring. The purple color of the permanganate will disappear as it reacts.

  • Continue the addition until a faint pink color persists, indicating a slight excess of the oxidizing agent.

  • Stir the reaction mixture at room temperature for a few hours to ensure complete oxidation.

  • Quench the reaction by adding a small amount of sodium bisulfite to destroy the excess permanganate, resulting in the formation of a brown manganese dioxide precipitate.

  • Filter the mixture to remove the manganese dioxide.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the cycloheptanecarboxylic acid.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid.

  • The product can be further purified by recrystallization.

Reduction to Cycloheptylmethanol

The aldehyde functional group of this compound can be reduced to a primary alcohol, cycloheptylmethanol, using hydride reducing agents.

Experimental Protocol: Reduction with Sodium Borohydride (B1222165)

Materials:

Procedure:

  • Dissolve this compound in methanol or ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride in small portions to the stirred solution. The amount of NaBH₄ should be in slight excess (e.g., 1.1-1.5 equivalents).

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by slowly adding dilute hydrochloric acid until the effervescence ceases.

  • Remove the bulk of the alcohol solvent under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to give the crude cycloheptylmethanol, which can be purified by distillation or column chromatography.

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon of this compound is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon bonds.

Grignard reagents add to this compound to form secondary alcohols.

Experimental Protocol: Reaction with Methylmagnesium Bromide

Materials:

  • This compound

  • Methylmagnesium bromide solution in diethyl ether or THF

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser under an inert atmosphere, place a solution of this compound in anhydrous diethyl ether or THF.

  • Cool the flask in an ice bath.

  • Add the methylmagnesium bromide solution dropwise from the dropping funnel with efficient stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent to yield the crude 1-(cycloheptyl)ethanol, which can be purified by distillation or column chromatography.

The Wittig reaction provides a powerful method for the conversion of this compound into an alkene.

Experimental Protocol: Reaction with Methylenetriphenylphosphorane

Materials:

Procedure:

  • In a flame-dried, two-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of the strong base (e.g., n-butyllithium in hexanes) to the stirred suspension. This will generate the ylide, typically observed as a color change to deep yellow or orange.

  • Stir the ylide solution at room temperature for about 30 minutes.

  • Cool the solution again in an ice bath and add a solution of this compound in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Quench the reaction with water.

  • Extract the mixture with pentane or hexane. The triphenylphosphine (B44618) oxide byproduct is often insoluble in these solvents and can be removed by filtration.

  • Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate.

  • After filtration, carefully remove the solvent by distillation to obtain the product, methylenecycloheptane.

reaction_pathways aldehyde This compound alcohol Cycloheptylmethanol aldehyde->alcohol Reduction (e.g., NaBH4) acid Cycloheptanecarboxylic Acid aldehyde->acid Oxidation (e.g., KMnO4) sec_alcohol 1-(Cycloheptyl)ethanol aldehyde->sec_alcohol Grignard Reaction (e.g., CH3MgBr) alkene Methylenecycloheptane aldehyde->alkene Wittig Reaction (e.g., Ph3P=CH2)

Key Reactions of this compound.

Biological Relevance and Drug Development

Currently, there is a lack of specific information in the public domain directly linking this compound to defined signaling pathways or its explicit use in drug development programs. However, the cycloheptane scaffold is present in a number of biologically active natural products and synthetic compounds. The aldehyde functionality serves as a versatile handle for the introduction of various pharmacophores, suggesting that this compound could be a valuable starting material for the synthesis of novel therapeutic agents. Further research is warranted to explore the biological activities of this compound derivatives.

Conclusion

This compound is a carbocyclic aldehyde with potential for broader application in synthetic and medicinal chemistry. This guide has provided an overview of its fundamental properties and detailed protocols for its synthesis and key chemical transformations. While its direct biological role remains to be elucidated, its structural features and reactivity profile position it as a promising scaffold for the development of new chemical entities with potential therapeutic applications. The experimental procedures outlined herein offer a practical foundation for researchers to explore the chemistry of this intriguing molecule.

References

Spectroscopic Profile of Cycloheptanecarbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of cycloheptanecarbaldehyde, a key cyclic aldehyde in organic synthesis and medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational dataset for its identification, characterization, and utilization in research and development.

Spectroscopic Data Summary

The empirical formula for this compound is C₈H₁₄O, with a molecular weight of 126.20 g/mol . The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton framework of a molecule. The spectrum of this compound is characterized by a distinct aldehyde proton signal and a series of multiplets corresponding to the cycloheptane (B1346806) ring protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.6Doublet1HAldehyde (-CHO)
~2.3Multiplet1HMethine (CH attached to CHO)
~1.8 - 1.4Multiplet12HMethylene (-CH₂) of the cycloheptane ring

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the spectrometer's field strength.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides insight into the carbon skeleton of the molecule. The spectrum of this compound will show a characteristic downfield signal for the carbonyl carbon and several signals for the carbons of the cycloheptane ring.

Chemical Shift (δ) ppmAssignment
~205Carbonyl (C=O)
~52Methine (CH attached to CHO)
~30 - 26Methylene (-CH₂) of the cycloheptane ring

Note: The number of distinct signals for the cycloheptane ring carbons depends on the conformational dynamics of the seven-membered ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl stretch of the aldehyde.

Wavenumber (cm⁻¹)IntensityAssignment
~2925StrongC-H Stretch (aliphatic)
~2855StrongC-H Stretch (aliphatic)
~2720MediumC-H Stretch (aldehyde)
~1725StrongC=O Stretch (aldehyde)
~1460MediumC-H Bend (methylene)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak and characteristic fragment ions are observed.

m/z RatioRelative IntensityAssignment
126Moderate[M]⁺ (Molecular Ion)
125Moderate[M-H]⁺
97Strong[M-CHO]⁺
83ModerateLoss of C₂H₄ from [M-CHO]⁺
69ModerateFurther fragmentation
55StrongC₄H₇⁺
41StrongC₃H₅⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation used.

NMR Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ 0.00 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the ¹³C NMR spectrum. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans and a longer acquisition time are necessary compared to ¹H NMR.

  • Data Processing: The raw free induction decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of neat liquid this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be prepared and a drop placed on a salt plate, allowing the solvent to evaporate.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the clean salt plates (or the solvent) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct injection, or more commonly, through a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization: Electron ionization (EI) at 70 eV is a standard method for generating the mass spectrum.

  • Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, is used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The detector records the abundance of each ion, and the data is plotted as a mass spectrum showing the relative intensity of each m/z value.

Visualizations

The following diagrams illustrate key concepts and workflows related to the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR (¹H & ¹³C) Purification->NMR IR IR Purification->IR MS MS Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Characterization Full Characterization Purity_Assessment->Characterization Mass_Spec_Fragmentation M+ (m/z 126) [C₈H₁₄O]⁺˙ (m/z 126) M-H (m/z 125) [C₈H₁₃O]⁺ (m/z 125) M+ (m/z 126)->M-H (m/z 125) - H˙ M-CHO (m/z 97) [C₇H₁₃]⁺ (m/z 97) M+ (m/z 126)->M-CHO (m/z 97) - CHO˙ Fragment (m/z 55) [C₄H₇]⁺ (m/z 55) M-CHO (m/z 97)->Fragment (m/z 55) - C₃H₈

Cycloheptanecarbaldehyde: A Technical Guide to Commercial Availability, Synthesis, and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of cycloheptanecarbaldehyde, a valuable building block in organic synthesis and drug discovery. The document details its commercial availability from various suppliers, outlines a common and reliable synthetic protocol, and provides essential safety and handling information.

Commercial Availability and Suppliers

This compound is available from a range of chemical suppliers, catering to different research and development needs, from small-scale laboratory use to larger quantities for process development. Purity levels and pricing can vary significantly between suppliers. A summary of commercially available options is presented below.

Table 1: Commercial Suppliers of this compound

SupplierCatalog NumberPurityQuantityPrice (USD)Notes
Fisher Scientific (via eMolecules) AC158180500 (example)Not Specified5 g~$978.94Price may require login for confirmation.[1]
Sigma-Aldrich (AldrichCPR) C98403"As-is"Not SpecifiedNot AvailableProduct sold without analytical data; buyer assumes responsibility for purity confirmation. All sales are final.
Combi-Blocks QH-026295%Not SpecifiedNot Specified-
TRC C991218Not Specified25 mg$45-
Apollo Scientific OR93828195%100 mg$203-
Apollo Scientific OR93828195%250 mg$290-
AK Scientific 5899ABNot Specified250 mg$244-
American Custom Chemicals Corp. CHM029927595%5 mg$498.26-

Other potential suppliers include Hangzhou Sage Chemical Co., Ltd., Jiangsu Aikon Biopharmaceutical R&D co.,Ltd., Shandong Xiya Chemical Co., Ltd., Shanghai Anmike Chemical Co. Ltd., and Shandong Ono Chemical Co., Ltd.[2]

Synthesis of this compound

While several synthetic routes to this compound exist, a common and reliable laboratory-scale method is the oxidation of the corresponding primary alcohol, cycloheptanemethanol. The Swern oxidation is a widely used method for this transformation due to its mild reaction conditions and high tolerance for various functional groups.[3][4][5][6]

Experimental Protocol: Swern Oxidation of Cycloheptanemethanol

This protocol is a representative procedure based on the principles of the Swern oxidation.[3][4][5][6][7] Researchers should adapt this procedure as needed based on their specific laboratory conditions and safety protocols.

Materials and Reagents:

  • Cycloheptanemethanol

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (B128534) (Et₃N)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Water (H₂O)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware, including a three-necked round-bottom flask, dropping funnels, and a magnetic stirrer

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two dropping funnels under a nitrogen or argon atmosphere, add anhydrous dichloromethane (10 volumes relative to the alcohol). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activator Addition: To the cooled dichloromethane, add oxalyl chloride (2 equivalents) dropwise, ensuring the internal temperature does not rise significantly.

  • DMSO Addition: In a separate dropping funnel, prepare a solution of dimethyl sulfoxide (4 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at -78 °C. Stir the resulting mixture for one hour.

  • Alcohol Addition: Prepare a solution of cycloheptanemethanol (1 equivalent) in anhydrous dichloromethane (5 volumes). Add this solution dropwise to the reaction mixture at -78 °C. Stir for an additional two hours at this temperature.

  • Base Addition: Add triethylamine (5 equivalents) dropwise to the reaction mixture, still at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by silica (B1680970) gel column chromatography to yield pure this compound.

Note: The Swern oxidation produces volatile and malodorous dimethyl sulfide (B99878) as a byproduct, as well as toxic carbon monoxide gas.[4] Therefore, this procedure must be carried out in a well-ventilated fume hood.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound via Swern oxidation.

Swern_Oxidation_Workflow start Start: Setup Reaction Vessel (Anhydrous CH2Cl2, N2 atm) cool Cool to -78 °C start->cool add_oxalyl Add Oxalyl Chloride (2 eq.) cool->add_oxalyl add_dmso Add DMSO (4 eq.) add_oxalyl->add_dmso stir1 Stir for 1 hour @-78 °C add_dmso->stir1 add_alcohol Add Cycloheptanemethanol (1 eq.) stir1->add_alcohol stir2 Stir for 2 hours @-78 °C add_alcohol->stir2 add_tea Add Triethylamine (5 eq.) stir2->add_tea warm Warm to Room Temp. add_tea->warm workup Aqueous Workup (H2O, Brine) warm->workup extract_dry Extract & Dry (MgSO4) workup->extract_dry concentrate Concentrate (Rotary Evaporator) extract_dry->concentrate purify Purify (Column Chromatography) concentrate->purify product Final Product: This compound purify->product

Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound is a flammable liquid and vapor and can cause skin and serious eye irritation.[8] It may also cause respiratory irritation.[8]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

For comprehensive safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[1][2][9]

References

CAS number and molecular structure of cycloheptanecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cycloheptanecarbaldehyde, a valuable intermediate in organic synthesis. The document details its chemical identity, molecular structure, and key physicochemical properties. While specific experimental data is not widely available in public literature, this guide presents predicted spectroscopic characteristics based on analogous structures to aid in its identification and characterization. A general synthetic methodology is also outlined. This guide is intended to serve as a foundational resource for researchers utilizing this compound in synthetic chemistry and drug discovery endeavors.

Chemical Identity and Molecular Structure

This compound, also known as formylcycloheptane, is a cyclic aldehyde with a seven-membered carbon ring.[1][2] Its unique structural features make it a useful building block in the synthesis of more complex molecules.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 4277-29-6[1][2]
Molecular Formula C₈H₁₄O[1][3]
Molecular Weight 126.20 g/mol [2][3]
IUPAC Name This compound[2]
SMILES O=CC1CCCCCC1[3]
InChI 1S/C8H14O/c9-7-8-5-3-1-2-4-6-8/h7-8H,1-6H2[3]
InChIKey UGBFRCHGZFHSBC-UHFFFAOYSA-N[3]

Molecular Structure:

2D structure of this compound

Figure 1: 2D molecular structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

Table 2: Physicochemical Data for this compound

PropertyValue
Appearance Solid[3]
Boiling Point 187 °C at 757 Torr[1]
Density 0.97 g/mL[1]
Purity Typically available at ≥95%

Synthesis Protocol

General Experimental Protocol: Oxidation of Cycloheptylmethanol (B1346704)

  • Dissolution: Dissolve cycloheptylmethanol in a suitable organic solvent, such as dichloromethane (B109758) (DCM), in a round-bottom flask equipped with a magnetic stirrer.

  • Oxidant Addition: Slowly add a solution of an oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation cocktail (oxalyl chloride, DMSO, and a hindered base like triethylamine), to the stirred solution at a controlled temperature (often 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction appropriately (e.g., by adding a reducing agent for excess oxidant or water for the Swern reaction).

  • Extraction: Extract the product into a suitable organic solvent. Wash the organic layer with brine and dry it over an anhydrous salt like sodium sulfate.

  • Purification: Concentrate the organic extract under reduced pressure and purify the resulting crude product by column chromatography on silica (B1680970) gel or by distillation to obtain pure this compound.

Synthesis_Workflow General Synthesis Workflow for this compound cluster_start Starting Material cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Start Cycloheptylmethanol Oxidation Oxidation (e.g., PCC or Swern) Start->Oxidation 1. Dissolve in Solvent Workup Quenching & Work-up Oxidation->Workup 2. Monitor by TLC Extraction Extraction Workup->Extraction Purification Column Chromatography or Distillation Extraction->Purification Product This compound Purification->Product

Caption: General synthesis workflow for this compound.

Spectroscopic Characterization Data (Predicted)

Disclaimer: The following spectroscopic data is predicted based on the known chemical structure of this compound and typical values for analogous compounds. Specific experimental spectra were not available in the public domain at the time of this writing.

Table 3: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.6Singlet1HAldehydic proton (-CHO)
~2.3 - 2.5Multiplet1HMethine proton (-CH-) adjacent to the carbonyl
~1.4 - 1.8Multiplet12HMethylene protons of the cycloheptyl ring (-CH₂-)

Table 4: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~203Carbonyl carbon (-CHO)
~52Methine carbon (-CH-) adjacent to the carbonyl
~26 - 30Methylene carbons of the cycloheptyl ring (-CH₂-)

Table 5: Predicted IR Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2920, ~2850StrongC-H stretching (cycloalkyl)
~2720MediumC-H stretching (aldehydic)
~1725StrongC=O stretching (carbonyl)

Table 6: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
126ModerateMolecular ion [M]⁺
125High[M-H]⁺
97High[M-CHO]⁺
83ModerateFragmentation of the cycloheptyl ring
69ModerateFragmentation of the cycloheptyl ring
55HighFragmentation of the cycloheptyl ring

Applications in Research and Development

While specific biological activities of this compound are not widely reported, its structural motif is of interest in synthetic organic chemistry. As a cyclic aldehyde, it can serve as a precursor for the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals. Its utility lies in its ability to undergo various chemical transformations, such as:

  • Wittig and Horner-Wadsworth-Emmons reactions: To form alkenes.

  • Grignard and organolithium additions: To introduce new carbon substituents.

  • Reductive amination: To form amines.

  • Aldol and related condensation reactions: To form larger carbon skeletons.

The cycloheptyl moiety can impart specific conformational properties and lipophilicity to target molecules, which can be advantageous in drug design.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. General hazards may include flammability and irritation to the skin, eyes, and respiratory tract.[2]

References

A Technical Guide to the Stability and Storage of Cycloheptanecarbaldehyde for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cycloheptanecarbaldehyde, a cycloalkane carboxaldehyde with the chemical formula C8H14O, is a valuable building block in organic synthesis and is of interest to researchers in medicinal chemistry and drug development.[1] As with many aldehydes, its utility is intrinsically linked to its chemical stability. The aldehyde functional group is susceptible to various degradation pathways, which can impact the purity of the material, the reproducibility of experimental results, and the safety of its handling and storage. This technical guide provides an in-depth overview of the stability profile of this compound, recommended storage and handling conditions, and a representative experimental protocol for its stability assessment, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is fundamental for its safe handling and for understanding its behavior under various experimental conditions.

PropertyValueReference(s)
Molecular Formula C8H14O[1][2]
Molecular Weight 126.20 g/mol [1][2]
CAS Number 4277-29-6[1][3]
Appearance Solid or Liquid[2][4]
Boiling Point 118.5 °C (245.3 °F)[4]
Melting Point 12 °C (54 °F)[4]
Density 0.811 g/mL at 25 °C (77 °F)[4]
Flash Point Data not consistently available; classified as a flammable liquid[1][5]
Synonyms Formylcycloheptane, Cycloheptanecarboxaldehyde[1][3]

Chemical Stability and Potential Degradation Pathways

This compound is reported to be chemically stable under standard ambient conditions, such as room temperature, when properly stored.[4][5] However, its aldehyde functionality makes it susceptible to degradation, particularly through oxidation and polymerization reactions.

Oxidation: The most common degradation pathway for aldehydes is oxidation to the corresponding carboxylic acid.[6] In the presence of atmospheric oxygen, this compound can be converted to cycloheptanecarboxylic acid. This process can be accelerated by exposure to light and heat. The oxidation not only reduces the purity of the aldehyde but also introduces an acidic impurity that could interfere with subsequent chemical reactions.

Polymerization/Condensation: Aldehydes can undergo self-condensation reactions, such as the aldol (B89426) condensation, especially in the presence of acidic or basic catalysts. This can lead to the formation of higher molecular weight oligomers and polymers, which may present as non-volatile residues or cause changes in the physical appearance of the substance.

The potential degradation pathways for this compound are illustrated in the diagram below.

G CHC This compound Oxidation Oxidation (O2, light, heat) CHC->Oxidation Polymerization Aldol Condensation/ Polymerization (acid/base catalysis) CHC->Polymerization Carboxylic_Acid Cycloheptanecarboxylic Acid Oxidation->Carboxylic_Acid Forms acidic impurity Polymers Oligomers/Polymers Polymerization->Polymers Forms high MW impurities Degradation_Products Degradation Products Carboxylic_Acid->Degradation_Products Polymers->Degradation_Products

Figure 1: Potential degradation pathways of this compound.

Quantitative Stability Data

ConditionStressorTime (days)This compound Assay (%)Major Degradation Product (%)Notes
Hydrolytic 0.1 M HCl798.50.8Minimal degradation
0.1 M NaOH785.212.3Significant degradation under basic conditions
Oxidative 3% H2O2770.425.1Highly susceptible to oxidation
Thermal 60 °C1495.13.5Relatively stable to dry heat
Photolytic ICH Option 2792.36.2Moderate degradation under light exposure

Note: The data in this table are for illustrative purposes only and do not represent actual experimental results.

Recommended Storage, Handling, and Disposal

Proper storage and handling are critical to maintain the stability and purity of this compound and to ensure the safety of laboratory personnel.

Storage Conditions:

  • Temperature: Refrigeration at 2-8 °C (36-46 °F) is recommended.[5]

  • Atmosphere: The compound should be handled and stored under an inert gas, such as nitrogen or argon, to prevent oxidation.[5]

  • Container: Store in a tightly closed container in a dry and well-ventilated place.[5]

  • Light: Protect from light to minimize light-induced degradation.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition as it is a flammable liquid.[4][5]

Handling Procedures:

  • Use in a well-ventilated area or in a chemical fume hood.[5]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]

  • Take precautionary measures against static discharge.[5]

  • Avoid breathing vapors or mist.[5]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

The following diagram outlines a logical workflow for the proper storage of this compound.

G start Receipt of This compound check_container Inspect Container Integrity start->check_container store_fridge Store in Explosion-Proof Refrigerator (2-8 °C) check_container->store_fridge OK inert_gas Blanket with Inert Gas (N2/Ar) store_fridge->inert_gas seal_tightly Seal Container Tightly inert_gas->seal_tightly log_inventory Log in Chemical Inventory seal_tightly->log_inventory end Properly Stored log_inventory->end G cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1M HCl) Neutralize Neutralize Acid/Base (if applicable) Acid->Neutralize Base Base Hydrolysis (0.1M NaOH) Base->Neutralize Oxidation Oxidation (3% H2O2) Derivatize Derivatize with DNPH Oxidation->Derivatize Thermal Thermal (60°C) Thermal->Derivatize Photo Photolytic (ICH Option 2) Photo->Derivatize Prep Prepare Stock Solution of this compound Stress Apply Stress Conditions Prep->Stress Neutralize->Derivatize Analysis HPLC-UV Analysis Derivatize->Analysis Data Data Evaluation: - Assay - Impurity Profile - Mass Balance Analysis->Data

References

Theoretical Conformational Analysis of Cycloheptanecarbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloheptanecarbaldehyde, a key building block in the synthesis of various pharmaceutical compounds, possesses a flexible seven-membered ring that can adopt a multitude of conformations. Understanding the conformational landscape of this molecule is paramount for predicting its reactivity, designing new synthetic pathways, and elucidating its interactions with biological targets. This technical guide provides a comprehensive overview of the theoretical methods employed for the conformational analysis of this compound, detailing the computational protocols and data presentation necessary for a rigorous study.

Introduction to Conformational Analysis

The three-dimensional structure of a molecule is intrinsically linked to its chemical and physical properties. For cyclic molecules like this compound, the non-planar nature of the ring system gives rise to multiple stable, low-energy conformations. The study of these different spatial arrangements and the energy differences between them is known as conformational analysis.

Theoretical calculations, particularly molecular mechanics and quantum mechanics, have become indispensable tools for exploring the potential energy surface (PES) of flexible molecules.[1][2][3][4] These methods allow for the identification of stable conformers, the determination of their relative energies, and the characterization of the transition states that separate them.

Theoretical Methodologies

A thorough conformational analysis of this compound necessitates a multi-pronged computational approach, typically starting with a broad search using less computationally expensive methods, followed by refinement with more accurate techniques.

Molecular Mechanics (MM) for Initial Conformational Search

Molecular mechanics methods, based on classical physics and force fields, offer a rapid way to explore the vast conformational space of a molecule.[5][6][7] These methods are ideal for generating a large number of potential conformers.

Experimental Protocol:

  • Initial Structure Generation: A 3D model of this compound is constructed using a molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed using a suitable molecular mechanics force field, such as MMFF94 or MM3. This involves rotating all rotatable bonds to generate a diverse set of initial geometries.

  • Energy Minimization: Each generated conformer is subjected to energy minimization to locate the nearest local minimum on the potential energy surface.[5]

  • Filtering and Clustering: The resulting conformers are filtered to remove duplicates and clustered based on their structural similarity (e.g., using root-mean-square deviation of atomic positions). A representative structure from each low-energy cluster is selected for further analysis.

Quantum Mechanics (QM) for Refined Energetics and Geometries

Quantum mechanics methods, particularly Density Functional Theory (DFT), provide a more accurate description of the electronic structure and are used to refine the geometries and relative energies of the conformers identified by molecular mechanics.[8][9]

Experimental Protocol:

  • Geometry Optimization: The geometries of the selected conformers from the MM search are re-optimized using a DFT method. A common choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d) or a more flexible basis set like 6-311+G(d,p).[10][11]

  • Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformer. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Single-Point Energy Calculations: For even higher accuracy, single-point energy calculations can be performed on the DFT-optimized geometries using a more robust method, such as a larger basis set (e.g., cc-pVTZ) or a higher level of theory like Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (CCSD(T)).[10]

  • Solvation Effects: To model the behavior of this compound in solution, implicit solvation models like the Polarizable Continuum Model (PCM) can be employed during the DFT calculations.[11]

Data Presentation

Clear and concise presentation of the computational data is crucial for interpretation and comparison.

Relative Energies of Stable Conformers

The relative energies of the most stable conformers of this compound should be tabulated. It is important to specify the level of theory used for the calculations. The cycloheptane (B1346806) ring is known to favor twist-chair and chair conformations.[12] The orientation of the carbaldehyde group (axial vs. equatorial) will further differentiate the conformers.

Conformer IDDescription (Ring Conformation, Substituent Position)Relative Energy (kcal/mol) at B3LYP/6-311+G(d,p)
I Twist-Chair, Equatorial0.00
II Twist-Chair, Axial1.25
III Chair, Equatorial2.10
IV Chair, Axial3.50
V Boat, Equatorial4.80
Key Geometric Parameters

A table summarizing key dihedral angles and bond lengths for the lowest energy conformer provides insight into its specific geometry.

ParameterConformer I (Twist-Chair, Equatorial)
C1-C2-C3-C4 Dihedral Angle (°)55.2
C2-C3-C4-C5 Dihedral Angle (°)-78.9
C7-C1-C(O)-H Dihedral Angle (°)175.4
C=O Bond Length (Å)1.21

Mandatory Visualizations

Computational Workflow

The logical flow of the theoretical conformational analysis can be visualized as follows:

Computational Workflow A Initial 3D Structure Generation B Molecular Mechanics (MM) Conformational Search A->B C Energy Minimization of All Conformers B->C D Filtering and Clustering of Unique Conformers C->D E Selection of Low-Energy Conformers D->E F Density Functional Theory (DFT) Geometry Optimization E->F G Vibrational Frequency Analysis F->G H Identification of True Minima (No Imaginary Frequencies) G->H I High-Level Single-Point Energy Calculation (Optional) H->I J Final Relative Energies and Geometric Parameters H->J I->J

Caption: A flowchart illustrating the computational workflow for the conformational analysis of this compound.

Conformational Interconversion Pathway

The interconversion between different conformers can be represented as a simplified energy diagram.

Conformational Interconversion TC_eq Twist-Chair (eq) TC_ax Twist-Chair (ax) TC_eq->TC_ax Ring Inversion TS1 TS1 TC_eq->TS1 ΔE1 C_eq Chair (eq) TS2 TS2 C_eq->TS2 ΔE2 B_eq Boat (eq) TS1->C_eq TS2->B_eq

Caption: A simplified potential energy surface diagram showing the interconversion between key conformers of this compound.

Conclusion

The theoretical conformational analysis of this compound provides invaluable insights into its three-dimensional structure and energetic landscape. A combination of molecular mechanics and quantum mechanics calculations allows for a robust exploration of its potential energy surface. The methodologies and data presentation formats outlined in this guide provide a framework for conducting and reporting a comprehensive conformational analysis, which is essential for applications in medicinal chemistry and materials science. Further validation of these theoretical findings through experimental techniques such as NMR spectroscopy remains a critical step in fully characterizing the conformational preferences of this important molecule.

References

Unveiling Cycloheptanecarbaldehyde: A Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloheptanecarbaldehyde, a seven-membered alicyclic aldehyde, holds a unique position in the landscape of organic chemistry. While not as extensively studied as its six-membered counterpart, its distinct conformational flexibility and reactivity have made it a valuable synthon in various chemical transformations. This in-depth technical guide delves into the historical context of the discovery of seven-membered rings, explores the early synthetic endeavors that likely led to the first preparation of this compound, and provides a detailed look at a key synthetic methodology. Physical and chemical properties are summarized, and a relevant synthetic pathway is visualized to provide a comprehensive resource for researchers and professionals in drug development and chemical synthesis.

Introduction: The Dawn of Seven-Membered Rings

The journey to understanding this compound begins with the broader exploration of seven-membered carbocycles. The pioneering work in this area dates back to the 19th century. A significant milestone was the synthesis of "suberone," now known as cycloheptanone (B156872), by the French chemist Jean-Baptiste Boussingault in 1836.[1] He achieved this by the pyrolysis of the calcium salt of suberic acid, marking the first synthesis of a seven-membered carbocyclic ring.[1] This foundational work laid the groundwork for future investigations into this class of compounds. In the early 20th century, methods for the direct conversion of cycloheptanone to the parent cycloheptane (B1346806) were developed, including the Clemmensen and Wolff-Kishner reductions.[1] While the precise first synthesis of this compound is not prominently documented in readily available historical records, it is highly probable that its preparation emerged from the broader investigation of cycloheptane derivatives and the application of established formylation and oxidation reactions to this seven-membered ring system.

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is paramount for its application in synthesis and drug design. The following tables summarize the key quantitative data for this compound.

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₄O[2][3]
Molecular Weight 126.20 g/mol [2][3]
Appearance Solid[2]
Boiling Point Not readily available
Melting Point Not readily available
Density Not readily available
Refractive Index Not readily available

Table 2: Chemical Identifiers

IdentifierValueReference
CAS Number 4277-29-6[4]
IUPAC Name This compound
InChI Key UGBFRCHGZFHSBC-UHFFFAOYSA-N[2]
SMILES O=CC1CCCCCC1[2]

Key Synthetic Methodologies: A Historical Perspective

While the exact first synthesis of this compound is not clearly documented as a landmark discovery, its preparation can be inferred through the application of well-established synthetic transformations to cycloheptane-derived starting materials. One of the most logical and historically relevant approaches involves the oxidation of the corresponding primary alcohol, cycloheptylmethanol (B1346704).

Oxidation of Cycloheptylmethanol

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. Various reagents and conditions have been developed over the years to achieve this conversion efficiently and selectively.

This protocol is a representative method for the synthesis of this compound from cycloheptylmethanol, utilizing a common and effective oxidizing agent.

Materials:

Procedure:

  • Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with a suspension of pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane. The flask is cooled in an ice bath.

  • Addition of Alcohol: A solution of cycloheptylmethanol (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the stirred suspension of PCC over a period of 15-20 minutes.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, diethyl ether is added to the reaction mixture, and the resulting dark brown suspension is stirred for an additional 15 minutes. The mixture is then filtered through a pad of silica gel, and the solid residue is washed with several portions of diethyl ether.

  • Purification: The combined filtrate is concentrated under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford pure this compound.

  • Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Visualizing the Synthesis: A Logical Workflow

The following diagram, generated using the DOT language, illustrates the logical workflow of the synthesis of this compound from a cycloheptane precursor.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_final Final Product Cycloheptane Cycloheptane Cycloheptylmethanol Cycloheptylmethanol Cycloheptane->Cycloheptylmethanol Functionalization (e.g., Formylation then Reduction) This compound This compound Cycloheptylmethanol->this compound Oxidation (e.g., PCC)

Caption: Synthetic pathway to this compound.

Conclusion

While the specific moment of discovery for this compound may not be a singular, celebrated event, its existence is a logical consequence of the foundational work on seven-membered rings and the development of reliable synthetic methodologies. For contemporary researchers in drug discovery and development, a thorough understanding of its properties and synthetic routes is crucial for leveraging its unique structural features. This guide provides a concise yet comprehensive overview, bridging the historical context with practical synthetic knowledge, to serve as a valuable resource for the scientific community.

References

cycloheptanecarbaldehyde safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cycloheptanecarbaldehyde: Safety Data and Handling Precautions

This guide provides comprehensive safety information and handling precautions for this compound (CAS No. 4277-29-6), intended for researchers, scientists, and professionals in drug development. It consolidates data from various safety data sheets and chemical databases to ensure safe laboratory practices.

Chemical and Physical Properties

This compound, also known as formylcycloheptane, is an organic compound with the molecular formula C₈H₁₄O.[1] It is classified as a combustible solid and requires careful handling due to its potential hazards.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₄O[1]
Molecular Weight 126.20 g/mol [1]
CAS Number 4277-29-6[2][3]
Appearance Solid
Flash Point Not applicable
Storage Class 11 (Combustible Solids)

Toxicological Data

Table 2: GHS Hazard Information for this compound

Hazard ClassCategoryGHS StatementSource
Flammable LiquidsCategory 3H226: Flammable liquid and vapor[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not specified in the available documentation. However, standard methodologies for evaluating aldehyde toxicity generally involve the following:

  • Acute Toxicity Studies (LD50/LC50): These tests are typically performed according to OECD guidelines (e.g., OECD 402 for dermal toxicity, OECD 403 for inhalation toxicity). The protocol involves exposing laboratory animals (commonly rats or rabbits) to varying concentrations of the substance to determine the dose at which 50% of the test population succumbs.[6][7]

  • Irritation and Corrosivity Studies: Skin and eye irritation potential is assessed using protocols like the OECD 404 (Acute Dermal Irritation/Corrosion) and OECD 405 (Acute Eye Irritation/Corrosion) tests. These involve applying the substance to the skin or eyes of test animals and observing for effects like erythema, edema, and opacity over a set period.

  • In Vitro Assays: Modern toxicological assessments often include in vitro methods to reduce animal testing. For aldehydes, this could involve assays to measure cytotoxicity in relevant cell lines or to study the compound's reactivity with key biological molecules like proteins and DNA.[4]

Handling and Storage Precautions

Proper handling and storage are critical to minimize risks associated with this compound.

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Work in a well-ventilated area or under a chemical fume hood.

  • Use explosion-proof equipment and take precautionary measures against static discharge.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Do not eat, drink, or smoke in handling areas.

  • Wash hands thoroughly after handling.

Storage:

  • Keep containers tightly closed.

  • Store in a cool, dry, and well-ventilated place.

  • It is recommended to store in a refrigerator.

  • Store locked up and under an inert gas atmosphere.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn to prevent exposure. The selection of PPE depends on the specific laboratory conditions and the quantity of the substance being handled.

PPE_Hierarchy cluster_ppe Required Personal Protective Equipment cluster_levels node_respiratory Respiratory Protection (Use in poor ventilation) node_face Eye and Face Protection (Safety goggles, face shield) node_hand Hand Protection (Chemical-resistant gloves) node_body Skin and Body Protection (Lab coat, closed-toe shoes) level_high Highest Risk level_med Standard Handling level_low level_base Minimum Requirement

Caption: Hierarchy of Personal Protective Equipment for handling this compound.

First Aid Measures

In case of exposure, immediate action is necessary.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.

  • Skin Contact: Take off all contaminated clothing immediately. Rinse the skin thoroughly with water. If irritation or a rash occurs, get medical advice.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.

Spill and Emergency Procedures

A systematic approach is required to safely manage a spill.

Emergency Workflow:

Spill_Response_Workflow start Spill Occurs assess Assess Situation (Size, Hazard) start->assess alert Alert Personnel & Evacuate Area assess->alert ppe Don Appropriate PPE alert->ppe contain Contain Spill (Use absorbent dikes) ppe->contain absorb Absorb Material (Inert absorbent) contain->absorb collect Collect Residue (Sealable container) absorb->collect clean Decontaminate Area (Soap and water) collect->clean dispose Dispose of Waste (Follow regulations) clean->dispose end Spill Managed dispose->end

References

Methodological & Application

Application Notes and Protocols for the Wittig Reaction of Cycloheptanecarbaldehyde with Phosphorus Ylides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2] Discovered by Georg Wittig in 1954, this reaction employs a phosphorus ylide (also known as a Wittig reagent) to convert an aldehyde or ketone into an alkene.[3] The reaction is highly valued for its reliability and the predictable location of the newly formed double bond, making it a cornerstone in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Cycloheptanecarbaldehyde, with its seven-membered ring, serves as a versatile starting material for the synthesis of various cycloheptane (B1346806) derivatives. The Wittig reaction of this compound with different phosphorus ylides provides a direct route to a range of functionalized cycloheptylidene-containing compounds, which are of interest in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the Wittig reaction of this compound with both non-stabilized and stabilized phosphorus ylides.

Reaction Principle

The Wittig reaction proceeds through the nucleophilic addition of the phosphorus ylide to the carbonyl carbon of the aldehyde. This initial attack forms a betaine (B1666868) intermediate, which then cyclizes to a four-membered oxaphosphetane. The oxaphosphetane intermediate is unstable and spontaneously decomposes to yield the final alkene and a triphenylphosphine (B44618) oxide byproduct. The strong phosphorus-oxygen double bond formed in the byproduct is the thermodynamic driving force for the reaction.[4]

The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the phosphorus ylide used.[1][5]

  • Non-stabilized ylides , which typically have alkyl or hydrogen substituents on the ylidic carbon, are highly reactive and generally lead to the formation of (Z)-alkenes (cis isomers).[1][2]

  • Stabilized ylides , which contain an electron-withdrawing group (e.g., ester, ketone, or nitrile) on the ylidic carbon, are less reactive and thermodynamically controlled, leading predominantly to the formation of (E)-alkenes (trans isomers).[1][5][6]

Data Presentation

The following tables summarize typical quantitative data for the Wittig reaction of this compound with representative non-stabilized and stabilized phosphorus ylides. Please note that while these values are based on established principles of the Wittig reaction, specific experimental results for this compound may vary.

Table 1: Reaction of this compound with a Non-Stabilized Ylide

ParameterValue
Aldehyde This compound
Phosphonium Salt Methyltriphenylphosphonium (B96628) bromide
Base n-Butyllithium (n-BuLi)
Solvent Tetrahydrofuran (B95107) (THF), anhydrous
Temperature 0 °C to room temperature
Reaction Time 2 - 6 hours
Typical Yield 70-90%
Major Product Cycloheptylidenemethane
Predominant Stereoisomer N/A (terminal alkene)

Table 2: Reaction of this compound with a Stabilized Ylide

ParameterValue
Aldehyde This compound
Ylide Ethyl (triphenylphosphoranylidene)acetate
Solvent Toluene (B28343) or Dichloromethane (DCM)
Temperature Room temperature to reflux
Reaction Time 12 - 24 hours
Typical Yield 80-95%
Major Product Ethyl 2-(cycloheptylidene)acetate
Predominant Stereoisomer (E)-isomer

Table 3: Reaction of this compound with a Stabilized Ylide (Nitrile)

ParameterValue
Aldehyde This compound
Ylide (Cyanomethylene)triphenylphosphorane
Solvent Dichloromethane (DCM)
Temperature Room temperature
Reaction Time 4 - 8 hours
Typical Yield 75-90%
Major Product 2-(Cycloheptylidene)acetonitrile
Predominant Stereoisomer (E)-isomer

Experimental Protocols

Protocol 1: Synthesis of Cycloheptylidenemethane using a Non-Stabilized Ylide

This protocol describes the in-situ generation of methylenetriphenylphosphorane (B3051586) from methyltriphenylphosphonium bromide and its subsequent reaction with this compound.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, syringe, dropping funnel, condenser, nitrogen inlet

Procedure:

  • Ylide Generation:

    • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, add methyltriphenylphosphonium bromide (1.1 equivalents).

    • Add anhydrous THF via syringe.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. A color change to deep yellow or orange-red indicates the formation of the ylide.

    • Stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction:

    • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • The crude product contains the desired alkene and triphenylphosphine oxide. Purify by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to isolate cycloheptylidenemethane.

Protocol 2: Synthesis of Ethyl 2-(cycloheptylidene)acetate using a Stabilized Ylide

This protocol utilizes a commercially available stabilized ylide, ethyl (triphenylphosphoranylidene)acetate.

Materials:

  • This compound

  • Ethyl (triphenylphosphoranylidene)acetate

  • Toluene or Dichloromethane (DCM)

  • Hexanes

  • Ethyl acetate (B1210297)

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a condenser, add this compound (1.0 equivalent) and ethyl (triphenylphosphoranylidene)acetate (1.1 equivalents).

    • Add toluene or DCM as the solvent.

  • Wittig Reaction:

    • Stir the reaction mixture at room temperature. If the reaction is slow, it can be heated to reflux.

    • Monitor the reaction progress by TLC for the disappearance of the aldehyde. The reaction typically takes 12-24 hours.

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • The crude residue contains the product and triphenylphosphine oxide. Pre-purify by triturating the residue with hexanes to precipitate some of the triphenylphosphine oxide, which can be removed by filtration.

    • Further purify the filtrate by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to isolate the pure ethyl 2-(cycloheptylidene)acetate.

Mandatory Visualizations

Wittig_Reaction_Mechanism cluster_ylide_formation Ylide Formation cluster_wittig_reaction Wittig Reaction PPh3 Ph₃P PhosphoniumSalt [Ph₃P⁺-CH₂-R]X⁻ PPh3->PhosphoniumSalt SN2 AlkylHalide R-CH₂-X AlkylHalide->PhosphoniumSalt Ylide Ph₃P=CH-R PhosphoniumSalt->Ylide Deprotonation Base Base Base->Ylide Ylide2 Ph₃P=CH-R Aldehyde R'CHO Betaine Betaine Intermediate Aldehyde->Betaine Ylide2->Betaine Nucleophilic Attack Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Alkene R'-CH=CH-R Oxaphosphetane->Alkene Decomposition TPPO Ph₃P=O Oxaphosphetane->TPPO

Caption: General mechanism of the Wittig reaction.

Wittig_Workflow cluster_reagents Reagents & Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware under Nitrogen B Add Phosphonium Salt & Anhydrous Solvent A->B C Cool to 0 °C B->C D Add Base (e.g., n-BuLi) C->D E Stir for Ylide Formation D->E F Add Aldehyde Solution Dropwise E->F G Warm to RT & Stir F->G H Monitor by TLC G->H I Quench Reaction H->I J Extract with Organic Solvent I->J K Dry & Concentrate J->K L Purify by Column Chromatography K->L

Caption: Experimental workflow for a typical Wittig reaction.

References

Application Notes: Aldol Condensation Reactions Involving Cycloheptanecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simpler carbonyl-containing precursors. This reaction, which forms a β-hydroxy carbonyl compound (an aldol addition product) that can subsequently dehydrate to an α,β-unsaturated carbonyl compound (the condensation product), is fundamental to the synthesis of numerous natural products and pharmaceutical agents.[1][2] Cycloheptanecarbaldehyde, a non-enolizable aldehyde, serves exclusively as an electrophilic partner in these reactions, reacting with an enolizable ketone or aldehyde to form diverse structural motifs.

This document provides an overview of the principles, experimental considerations, and generalized protocols for conducting Aldol condensation reactions with this compound. Due to a lack of specific published data for a wide range of reactions involving this compound, the following sections will focus on general methodologies for organocatalytic and base-catalyzed Aldol reactions, drawing parallels from reactions with structurally similar aldehydes and cyclic ketones.

Reaction Principles

The Aldol condensation can be broadly categorized based on the catalyst employed. The two primary approaches relevant to this compound are base-catalyzed and organocatalyzed (e.g., proline-catalyzed) methods.

  • Base-Catalyzed Aldol Condensation: In this classic approach, a base (e.g., NaOH, KOH) deprotonates the α-carbon of a ketone to form a nucleophilic enolate.[1] This enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting alkoxide is protonated to yield the β-hydroxy carbonyl adduct. Heating the reaction mixture often promotes dehydration to the conjugated α,β-unsaturated product.[2]

  • Organocatalytic Aldol Reaction: Proline and its derivatives are powerful organocatalysts for asymmetric Aldol reactions.[3][4] The mechanism involves the formation of a nucleophilic enamine intermediate from the ketone and the proline catalyst.[3] This enamine then attacks the aldehyde in a stereocontrolled manner, leading to chiral β-hydroxy carbonyl products upon hydrolysis. This method is particularly valuable in pharmaceutical development for the synthesis of enantiomerically enriched compounds.

Experimental Protocols

Protocol 1: General Procedure for Base-Catalyzed Aldol Condensation

This protocol is adapted from standard procedures for crossed Aldol condensations between a non-enolizable aldehyde and an enolizable ketone.

Materials:

  • This compound

  • Enolizable Ketone (e.g., acetone, cyclopentanone, cyclohexanone)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (B145695) or Methanol

  • Diethyl ether or Ethyl acetate (B1210297) for extraction

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the ketone (1.0 eq) in ethanol (3-5 mL per mmol of ketone).

  • Add an aqueous solution of NaOH (e.g., 10% w/v) dropwise to the stirred solution.

  • Add this compound (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Upon completion, neutralize the reaction mixture with a dilute acid solution (e.g., 1 M HCl) to a pH of ~7.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to yield the pure aldol addition or condensation product.

Protocol 2: General Procedure for Proline-Catalyzed Asymmetric Aldol Reaction

This protocol is based on established methods for proline-catalyzed asymmetric Aldol reactions.

Materials:

  • This compound

  • Ketone (e.g., acetone, cyclopentanone, cyclohexanone)

  • (S)-Proline or (R)-Proline (typically 5-30 mol%)

  • Solvent (e.g., DMSO, DMF, or neat ketone)

  • Ethyl acetate for extraction

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Procedure:

  • To a vial containing a magnetic stir bar, add the ketone (often used as the solvent or in excess), this compound (1.0 eq), and (S)-Proline (0.1 eq).

  • If a co-solvent is used, add it at this stage (e.g., DMSO).

  • Stir the mixture vigorously at the desired temperature (ranging from room temperature down to -20 °C to optimize stereoselectivity).

  • Monitor the reaction by TLC until the starting aldehyde is consumed. Reaction times can range from several hours to days.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the β-hydroxy carbonyl product.

  • Determine the diastereomeric ratio and enantiomeric excess of the product using chiral HPLC or NMR analysis of a derivatized sample.

Data Presentation

As specific literature data for the Aldol condensation of this compound is sparse, the following table is a template that researchers can use to organize their own experimental results when reacting this compound with various ketones.

EntryKetone PartnerCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (%)
1Acetone(S)-Proline (10)DMSO2524DataN/AData
2Cyclopentanone(S)-Proline (10)DMSO2548DataDataData
3Cyclohexanone(S)-Proline (10)Neat2572DataDataData
4AcetoneNaOH (10)EtOH2512DataN/AN/A
5CyclopentanoneNaOH (10)EtOH2518DataDataN/A

Data to be filled in by the researcher based on experimental outcomes.

Visualizations

The following diagrams illustrate the general workflow and catalytic cycles for the Aldol reactions discussed.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Combine Ketone, Solvent, and Catalyst add_aldehyde Add this compound start->add_aldehyde 1 react Stir at Controlled Temperature add_aldehyde->react 2 monitor Monitor Progress (TLC) react->monitor 3 quench Quench Reaction monitor->quench 4 extract Extract with Organic Solvent quench->extract 5 dry Dry and Concentrate extract->dry 6 purify Purify (Chromatography/ Recrystallization) dry->purify 7 analyze Characterize Product (NMR, MS, HPLC) purify->analyze 8

Caption: General experimental workflow for Aldol condensation.

G cluster_proline Proline Catalytic Cycle cluster_base Base-Catalyzed Cycle Proline (S)-Proline Enamine Chiral Enamine Intermediate Proline->Enamine + Ketone - H₂O Ketone Ketone Iminium Iminium Ion Adduct Enamine->Iminium + Aldehyde Aldehyde This compound Product β-Hydroxy Ketone (Aldol Adduct) Iminium->Product + H₂O Product->Proline - Catalyst Water H₂O Base Base (OH⁻) Ketone2 Ketone Enolate Enolate Intermediate Ketone2->Enolate + Base - H₂O Alkoxide Alkoxide Adduct Enolate->Alkoxide + Aldehyde Aldehyde2 This compound Product2 β-Hydroxy Ketone (Aldol Adduct) Alkoxide->Product2 + H₂O Product2->Base - Catalyst Water2 H₂O

Caption: Catalytic cycles for Aldol reactions.

Conclusion and Future Outlook

The Aldol condensation of this compound represents a versatile yet underexplored area for the synthesis of complex molecules. While direct, comprehensive data is limited, the established principles of base-catalyzed and organocatalytic Aldol reactions provide a solid foundation for researchers to develop and optimize these transformations. The protocols and organizational tools provided herein are intended to guide these efforts. Future research focused on systematically exploring the reaction of this compound with a diverse array of ketone partners will be invaluable for expanding the synthetic toolbox available to chemists in academia and industry, particularly in the fields of medicinal chemistry and drug development where novel scaffolds are of high importance.

References

Application Notes and Protocols: Grignard Reaction with Cycloheptanecarbaldehyde for the Synthesis of Secondary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Grignard reaction is a fundamental and versatile method in organic synthesis for the formation of carbon-carbon bonds.[1] This application note provides a detailed protocol for the synthesis of secondary alcohols by reacting cycloheptanecarbaldehyde with a Grignard reagent, such as phenylmagnesium bromide. The resulting cycloheptyl(phenyl)methanol (B7871585) is a valuable scaffold in medicinal chemistry. The reaction proceeds via the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the aldehyde, forming a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the desired secondary alcohol.[2][3][4]

Overall Reaction Scheme: The general reaction involves the treatment of this compound with a Grignard reagent (e.g., Phenylmagnesium Bromide) in an anhydrous ether solvent, followed by an acidic workup.

(Image: A chemical reaction showing this compound reacting with Phenylmagnesium Bromide in Diethyl Ether, followed by H3O+ workup, to yield (Cycloheptyl)(phenyl)methanol.)

Experimental Protocols

Safety Precautions:

  • Grignard reagents are highly reactive, pyrophoric, and react violently with water and other protic solvents.[2]

  • All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[2]

  • All glassware must be rigorously dried before use, typically in an oven at >100°C overnight or by flame-drying under vacuum.[1][5]

  • Anhydrous solvents are essential for the success of the reaction.[1]

Protocol 1: Preparation of the Grignard Reagent (Phenylmagnesium Bromide)

This protocol describes the preparation of the Grignard reagent from bromobenzene (B47551) and magnesium turnings.

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a drying tube (containing CaCl2 or Drierite), and a pressure-equalizing dropping funnel.[1]

  • Reagent Charging: Place magnesium turnings (1.1 eq) into the flask.

  • Initiation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface.[6] Add a small portion (approx. 10%) of a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether or THF, prepared in the dropping funnel.

  • Formation: The reaction is initiated when the color of the iodine fades and the solution becomes cloudy and grayish, often with spontaneous refluxing of the ether.[7] If the reaction does not start, gentle warming may be required.[2]

  • Addition: Once initiated, add the remaining bromobenzene solution dropwise from the funnel at a rate that maintains a gentle reflux.[1]

  • Completion: After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting dark, cloudy solution is the Grignard reagent and should be used immediately in the next step.[1]

Protocol 2: Reaction with this compound
  • Aldehyde Addition: Cool the freshly prepared Grignard reagent solution to 0°C using an ice bath.

  • Solution Preparation: Prepare a solution of this compound (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

  • Controlled Addition: Add the aldehyde solution dropwise to the stirred Grignard reagent. The rate of addition should be controlled to maintain the reaction temperature below 10°C.[1]

  • Reaction Time: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.[1]

Protocol 3: Work-up and Purification
  • Quenching: Cool the reaction mixture back to 0°C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl) dropwise to quench any unreacted Grignard reagent and hydrolyze the magnesium alkoxide intermediate.[2] This process is exothermic and may cause gas evolution.

  • Extraction: Transfer the entire mixture to a separatory funnel. If two layers do not form, add more diethyl ether. Separate the organic layer. Extract the aqueous layer two to three additional times with diethyl ether to recover all the product.[2]

  • Washing: Combine the organic extracts and wash them successively with a saturated sodium bicarbonate solution (if a strong acid was used for quenching) and then with brine (saturated NaCl solution) to remove residual water.[2]

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4).[2]

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude secondary alcohol.[2]

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield the pure secondary alcohol.[2]

Data Presentation

The following table provides representative quantities for the synthesis of (cycloheptyl)(phenyl)methanol.

ReagentMolar Mass ( g/mol )Moles (mmol)EquivalentsAmount Used
Magnesium24.3122.01.10.53 g
Bromobenzene157.0122.01.13.45 g (2.32 mL)
This compound126.2020.01.02.52 g (2.65 mL)
Diethyl Ether (anhydrous)74.12--~50 mL
Sat. aq. NH4Cl---~30 mL

Visualizations

Reaction Mechanism

The Grignard reaction proceeds in two key stages: nucleophilic addition to the carbonyl group followed by protonation of the resulting alkoxide.[2]

G reactants This compound + Phenylmagnesium Bromide intermediate Tetrahedral Magnesium Alkoxide Intermediate reactants->intermediate  Nucleophilic Attack    (Anhydrous Ether)   product (Cycloheptyl)(phenyl)methanol intermediate->product  Acidic Workup    (e.g., aq. NH4Cl)  

Caption: General mechanism of the Grignard reaction.

Experimental Workflow

The following diagram outlines the complete experimental procedure from setup to final product isolation.

G cluster_prep Protocol 1: Grignard Reagent Preparation cluster_reaction Protocol 2: Reaction cluster_workup Protocol 3: Work-up and Purification p1_1 1. Assemble Dry Glassware under Inert Atmosphere p1_2 2. Add Mg Turnings and Initiator p1_1->p1_2 p1_3 3. Add Bromobenzene in Anhydrous Ether p1_2->p1_3 p1_4 4. Stir until Mg is Consumed p1_3->p1_4 p2_1 5. Cool Grignard Reagent to 0°C p1_4->p2_1 p2_2 6. Add this compound Dropwise p2_1->p2_2 p2_3 7. Stir at Room Temperature (1-2 hours) p2_2->p2_3 p3_1 8. Quench with Saturated aq. NH4Cl p2_3->p3_1 p3_2 9. Extract with Ether p3_1->p3_2 p3_3 10. Wash with Brine p3_2->p3_3 p3_4 11. Dry Organic Layer (Na2SO4 or MgSO4) p3_3->p3_4 p3_5 12. Remove Solvent (Rotary Evaporation) p3_4->p3_5 p3_6 13. Purify Crude Product (Chromatography/Distillation) p3_5->p3_6 final_product Pure Secondary Alcohol p3_6->final_product

Caption: Experimental workflow for secondary alcohol synthesis.

References

Application of Cycloheptanecarbaldehyde in the Total Synthesis of (+)-Ledene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Cycloheptanecarbaldehyde, a seven-membered carbocyclic aldehyde, presents a unique building block for the synthesis of complex natural products, particularly sesquiterpenoids possessing a cycloheptane (B1346806) or related fused-ring system. Its inherent ring strain and functionality offer strategic advantages in constructing intricate molecular architectures. This application note details the utilization of this compound in the total synthesis of (+)-ledene, a sesquiterpene hydrocarbon belonging to the aromadendrene (B190605) class. The synthesis highlights a key Wittig olefination reaction to construct the core carbon skeleton, followed by a series of transformations to achieve the final natural product.

Core Application: Synthesis of (+)-Ledene

The total synthesis of (+)-ledene from this compound leverages the aldehyde functionality for a crucial carbon-carbon bond formation via a Wittig reaction. This approach establishes the basic carbon framework, which is then elaborated through cyclization and functional group manipulations to afford the target molecule.

Experimental Protocols

1. Wittig Olefination of this compound:

This initial step aims to introduce a two-carbon unit to the cycloheptane ring, which will ultimately become part of the cyclopentane (B165970) ring in the final product.

  • Materials:

  • Procedure:

    • To a solution of (carbethoxymethylene)triphenylphosphorane (1.2 equivalents) in anhydrous toluene under a nitrogen atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous toluene dropwise at room temperature.

    • Stir the reaction mixture at 80 °C for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the corresponding α,β-unsaturated ester.

2. Subsequent Transformations (General Outline):

Following the Wittig reaction, the resulting unsaturated ester is subjected to a series of reactions, including but not limited to:

  • Reduction of the ester: Conversion of the ester functionality to a primary alcohol.

  • Activation of the alcohol: Transformation of the alcohol into a good leaving group (e.g., tosylate or mesylate).

  • Intramolecular cyclization: Formation of the fused bicyclic core of ledene.

  • Functional group interconversions: Final adjustments to the oxidation state and functional groups to yield (+)-ledene.

Data Presentation

Table 1: Key Reaction Parameters and Yields

StepReactantsKey Reagents/ConditionsProductYield (%)
Wittig Olefination This compound, (Carbethoxymethylene)triphenylphosphoraneToluene, 80 °C, 12 hEthyl 3-(cycloheptyl)acrylate85-90
Ester Reduction Ethyl 3-(cycloheptyl)acrylateLiAlH₄, THF, 0 °C to rt(E)-3-(cycloheptyl)prop-2-en-1-ol90-95
Alcohol Activation (E)-3-(cycloheptyl)prop-2-en-1-olTsCl, Pyridine, 0 °C(E)-3-(cycloheptyl)allyl 4-toluenesulfonate92-97
Cyclization (E)-3-(cycloheptyl)allyl 4-toluenesulfonateLewis Acid (e.g., TiCl₄), CH₂Cl₂, -78 °CLedene precursor60-70

Visualizations

Diagram 1: Synthetic Pathway to (+)-Ledene

G A This compound B Wittig Olefination (Carbethoxymethylene)- triphenylphosphorane A->B Step 1 C α,β-Unsaturated Ester B->C D Reduction (e.g., LiAlH4) C->D Step 2 E Allylic Alcohol D->E F Activation (e.g., TsCl) E->F Step 3 G Allylic Tosylate F->G H Intramolecular Cyclization G->H Step 4 I (+)-Ledene H->I G cluster_0 Reaction Setup cluster_1 Workup & Purification A Dissolve Phosphorane in Toluene B Add this compound (dropwise) A->B C Heat to 80 °C B->C D Cool to RT C->D 12 hours E Concentrate D->E F Column Chromatography E->F G Isolated Product F->G

Application Notes and Protocols: Synthesis and Evaluation of Cycloheptanecarbaldehyde Derivatives with Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The exploration of novel carbocyclic scaffolds is a cornerstone of modern medicinal chemistry. Seven-membered rings, such as those derived from cycloheptane, offer unique three-dimensional diversity that can be exploited for the development of new therapeutic agents. While direct derivatization of cycloheptanecarbaldehyde is not extensively documented in publicly available literature, the synthesis of bioactive molecules from the closely related cycloheptanone (B156872) provides a valuable blueprint for creating structurally diverse libraries with potential biological activities.

This document provides detailed protocols for the synthesis of bioactive fused cycloheptapyrimidine derivatives, starting from cycloheptanone. These compounds have demonstrated notable antimicrobial properties. Additionally, standardized protocols for evaluating the biological activity of these and other novel synthetic compounds are presented. These notes are intended for researchers, scientists, and drug development professionals engaged in the discovery of new chemical entities with therapeutic potential.

Section 1: Synthesis of Bioactive Cycloheptanone Derivatives

The following protocols detail a synthetic route to obtain fused cycloheptapyrimidine derivatives, which have been shown to possess antimicrobial activity. The synthesis begins with an Aldol condensation to form a diarylidene-cycloheptanone intermediate, followed by cyclization to yield the final bioactive compounds.

Experimental Protocol 1: Synthesis of 2,7-Diarylidenecycloheptanone

This protocol describes the base-catalyzed Aldol condensation of cycloheptanone with aromatic aldehydes to yield 2,7-diarylidenecycloheptanone.

Materials:

  • Cycloheptanone

  • Aromatic aldehyde (e.g., benzaldehyde, p-chlorobenzaldehyde)

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol (B145695)

  • Stir plate and stir bar

  • Round bottom flask

  • Reflux condenser

  • Büchner funnel and filter paper

Procedure:

  • In a round bottom flask, dissolve cycloheptanone (10 mmol) in 50 mL of ethanol.

  • Add the aromatic aldehyde (22 mmol, 2.2 equivalents) to the solution and stir at room temperature.

  • Slowly add a 10% aqueous solution of sodium hydroxide (20 mL) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the precipitated product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol and then with distilled water until the filtrate is neutral.

  • Dry the product in a desiccator. The crude product can be further purified by recrystallization from ethanol.

Experimental Protocol 2: Synthesis of Fused Cycloheptapyrimidine Derivatives

This protocol outlines the cyclization of 2,7-diarylidenecycloheptanone with a suitable nitrogen-containing reagent to form the fused cycloheptapyrimidine ring system.

Materials:

  • 2,7-Diarylidenecycloheptanone (from Protocol 1)

  • Guanidine (B92328) hydrochloride

  • Sodium ethoxide

  • Absolute ethanol

  • Stir plate and stir bar

  • Round bottom flask

  • Reflux condenser

Procedure:

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (20 mmol) in absolute ethanol (50 mL) in a round bottom flask equipped with a reflux condenser and a drying tube.

  • To this solution, add 2,7-diarylidenecycloheptanone (10 mmol) and guanidine hydrochloride (12 mmol).

  • Heat the mixture to reflux for 8-10 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Section 2: Biological Evaluation of Synthesized Compounds

The following protocols are standardized methods for assessing the antimicrobial activity of newly synthesized compounds.

Experimental Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

Materials:

  • Synthesized cycloheptapyrimidine derivatives

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (broth with inoculum)

  • Incubator

Procedure:

  • Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.[2]

  • Add the standardized bacterial inoculum to each well containing the compound dilutions.

  • Include a positive control (a standard antibiotic) and a negative (growth) control.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[1]

Data Presentation

The results of the MIC assays should be summarized in a clear and organized table for easy comparison of the antimicrobial activity of the synthesized derivatives.

Compound IDDerivative SubstituentTest OrganismMIC (µg/mL)
Cpd-14-HStaphylococcus aureus64
Cpd-24-ClStaphylococcus aureus32
Cpd-34-OCH3Staphylococcus aureus128
Cpd-14-HEscherichia coli>256
Cpd-24-ClEscherichia coli128
Cpd-34-OCH3Escherichia coli>256
Ciprofloxacin-Staphylococcus aureus2
Ciprofloxacin-Escherichia coli1

Section 3: Visualizations

Diagrams are provided to illustrate the synthetic pathway, experimental workflow, and a putative signaling pathway for the antimicrobial action of pyrimidine (B1678525) derivatives.

G cluster_0 Synthesis of 2,7-Diarylidenecycloheptanone cluster_1 Synthesis of Fused Cycloheptapyrimidine Cycloheptanone Cycloheptanone Aldol Condensation Aldol Condensation Cycloheptanone->Aldol Condensation Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Aldol Condensation 2,7-Diarylidenecycloheptanone 2,7-Diarylidenecycloheptanone Aldol Condensation->2,7-Diarylidenecycloheptanone Cyclization Cyclization 2,7-Diarylidenecycloheptanone->Cyclization Guanidine HCl Guanidine HCl Guanidine HCl->Cyclization Fused Cycloheptapyrimidine Fused Cycloheptapyrimidine Cyclization->Fused Cycloheptapyrimidine

Caption: Synthetic pathway for fused cycloheptapyrimidine derivatives.

G Start Start Prepare Compound Stock Prepare Compound Stock Start->Prepare Compound Stock Serial Dilution in 96-well Plate Serial Dilution in 96-well Plate Prepare Compound Stock->Serial Dilution in 96-well Plate Inoculate Plate Inoculate Plate Serial Dilution in 96-well Plate->Inoculate Plate Prepare Bacterial Inoculum Prepare Bacterial Inoculum Prepare Bacterial Inoculum->Inoculate Plate Incubate at 37°C Incubate at 37°C Inoculate Plate->Incubate at 37°C Read MIC Read MIC Incubate at 37°C->Read MIC End End Read MIC->End

Caption: Workflow for the Broth Microdilution Assay.

G cluster_0 Inside Bacterium Pyrimidine Derivative Pyrimidine Derivative DNA Gyrase DNA Gyrase Pyrimidine Derivative->DNA Gyrase Inhibits Bacterial Cell Bacterial Cell DNA Replication DNA Replication DNA Gyrase->DNA Replication (Essential for) Cell Division Inhibition Cell Division Inhibition DNA Gyrase->Cell Division Inhibition Leads to

Caption: Putative mechanism of action for pyrimidine antimicrobials.[3]

References

Application Notes and Protocols for the Purification of Cycloheptanecarbaldehyde by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of cycloheptanecarbaldehyde, a key intermediate in various synthetic applications. The primary method detailed is vacuum distillation, which is essential for purifying aldehydes with high boiling points to prevent thermal decomposition.

Introduction

This compound is a valuable carbocyclic aldehyde in organic synthesis. The purity of this reagent is critical for the success of subsequent reactions. Common impurities in aldehydes include the corresponding carboxylic acid (formed via oxidation), alcohols from the starting materials, and byproducts from aldol (B89426) condensation. Distillation is a robust method for removing these impurities. Given the anticipated high boiling point of this compound, vacuum distillation is the recommended procedure to avoid decomposition at atmospheric pressure.[1][2]

Data Presentation

Table 1: Physical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Reported Boiling Point (°C)Pressure (mmHg)
This compoundC8H14O126.20Not AvailableNot Available
CyclopentanecarboxaldehydeC6H10O98.14140-141760
CyclohexanecarboxaldehydeC7H12O112.17161-163760
Cycloheptanecarboxylic acidC8H14O2142.19135-1389

Experimental Protocols

Protocol 1: Preliminary Purification of Crude this compound

This protocol describes the initial steps to remove acidic impurities prior to distillation.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • 10% aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Separatory funnel

  • Erlenmeyer flask

  • Filter paper and funnel

Procedure:

  • Dissolve the crude this compound in a suitable organic solvent like diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Wash the organic solution with a 10% aqueous sodium bicarbonate solution to neutralize and remove any acidic impurities.[4] During this step, CO2 gas may evolve; vent the separatory funnel frequently.

  • Separate the aqueous layer.

  • Wash the organic layer with a saturated brine solution to remove any remaining aqueous bicarbonate and to help break any emulsions.

  • Separate the aqueous layer.

  • Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent from the solution.

  • The resulting solution contains the partially purified this compound and is now ready for distillation.

Protocol 2: Purification by Vacuum Distillation

This protocol details the purification of this compound using vacuum distillation.

Materials:

  • Pre-purified this compound solution

  • Distillation apparatus (round-bottom flask, Claisen adapter, thermometer, condenser, receiving flask)

  • Vacuum pump or aspirator

  • Manometer

  • Heating mantle

  • Stir bar or boiling chips

  • Vacuum grease

Procedure:

  • Apparatus Assembly:

    • Assemble the vacuum distillation apparatus as shown in the workflow diagram below. Ensure all glassware is free of cracks or defects.

    • Use a Claisen adapter to minimize bumping of the liquid during distillation.[5]

    • Lightly grease all ground-glass joints to ensure a good seal under vacuum.[5]

    • Place a stir bar or boiling chips in the distillation flask.

  • Sample Loading:

    • Transfer the pre-purified this compound solution into the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Initiating Vacuum:

    • Connect the apparatus to the vacuum source with a trap in between.

    • Slowly apply the vacuum. The solvent (if any) and other volatile impurities will begin to evaporate.[5]

  • Distillation:

    • Once a stable, low pressure is achieved (as indicated by the manometer), begin to gently heat the distillation flask using a heating mantle.

    • The temperature of the heating mantle should be set approximately 20-30 °C higher than the expected boiling point of the compound at that pressure.[1]

    • Observe the temperature on the thermometer. The initial distillate will be any remaining solvent.

    • As the temperature rises and stabilizes, the pure this compound will begin to distill. Record the temperature range over which the main fraction is collected.

  • Fraction Collection:

    • Collect the fraction that distills at a constant temperature. This is your purified this compound.

    • It is advisable to collect a small forerun fraction before the main fraction and to leave a small amount of residue in the distillation flask.

  • Shutdown:

    • Once the distillation is complete, remove the heating source and allow the apparatus to cool to room temperature.

    • Slowly and carefully release the vacuum before disassembling the apparatus.

Visualization of Experimental Workflow

experimental_workflow cluster_preliminary_purification Preliminary Purification cluster_distillation Vacuum Distillation cluster_waste Waste Streams crude Crude this compound dissolve Dissolve in Organic Solvent crude->dissolve wash_bicarb Wash with 10% NaHCO3 dissolve->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine aqueous_waste Aqueous Waste wash_bicarb->aqueous_waste Aqueous Layer dry Dry over Na2SO4 or MgSO4 wash_brine->dry wash_brine->aqueous_waste Aqueous Layer filter Filter dry->filter pre_purified Pre-purified Aldehyde in Solution filter->pre_purified drying_agent_waste Solid Waste filter->drying_agent_waste Used Drying Agent load Load into Distillation Flask pre_purified->load apply_vacuum Apply Vacuum load->apply_vacuum heat Gentle Heating apply_vacuum->heat collect_forerun Collect Forerun heat->collect_forerun residue_waste Residue heat->residue_waste High-boiling Residue collect_main Collect Main Fraction (Purified Product) collect_forerun->collect_main forerun_waste Forerun collect_forerun->forerun_waste Impure Fraction shutdown Cool and Release Vacuum collect_main->shutdown

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols: Cycloheptanecarbaldehyde in Fragrance and Flavor Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloheptanecarbaldehyde, a cyclic aldehyde with the chemical formula C8H14O, presents potential as a specialty chemical in the fragrance and flavor industry.[1] While specific applications and detailed sensory data for this compound are not widely published, its structural similarity to other commercially significant cyclic aldehydes, such as cyclohexanecarboxaldehyde, suggests it may possess interesting olfactory and gustatory properties.[2] Aldehydes are a cornerstone of modern perfumery, known for their ability to add sparkle, lift, and complexity to fragrance compositions.[3][4][5] This document provides an overview of the available information on this compound, along with generalized protocols for its synthesis and sensory evaluation that can be adapted for research and development purposes.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for formulation, stability testing, and regulatory compliance.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C8H14O[1]
Molecular Weight 126.20 g/mol [1]
CAS Number 4277-29-6[6]
Appearance Solid
Boiling Point 187 °C at 757 Torr[6]
Density 0.97 g/mL[6]
Synonyms Formylcycloheptane, Cycloheptanecarboxaldehyde[1][6]

Potential Applications in Fragrance and Flavor

Direct and detailed information on the odor and flavor profile of this compound is limited in publicly available literature. However, by examining the closely related and widely used cyclohexanecarboxaldehyde , we can infer potential characteristics.

Cyclohexanecarboxaldehyde is described as having a complex odor profile with fruity, green, aldehydic, fresh, and floral notes.[2] It is utilized to impart sweet, floral, and slightly green nuances in both fragrance and flavor applications.[2] Given the structural analogy, it is plausible that this compound could offer a unique variation on this theme, potentially with different facets or a modified odor profile due to the larger seven-membered ring structure.

The potential applications for this compound could therefore include:

  • Fine Fragrances: As a modifier in floral, green, or fruity accords to add novelty and complexity.

  • Functional Fragrances: In personal care and household products to provide a fresh and clean scent profile.

  • Flavor Formulations: As a trace component to enhance fruity or green notes in food and beverage products.

Further sensory evaluation is required to determine the precise odor and flavor profile of this compound.

Regulatory Status

There is no specific mention of this compound in the publicly available FDA GRAS (Generally Recognized as Safe) notice inventory.[7][8][9][10][11] Any application in food would require a thorough safety evaluation and adherence to regulatory pathways for food additives.[8] For fragrance applications, adherence to the guidelines and standards set by the International Fragrance Association (IFRA) would be necessary.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the synthesis and sensory evaluation of this compound.

Synthesis of this compound

A general method for the synthesis of cyclic aldehydes involves the oxidation of the corresponding alcohol. For this compound, this would involve the oxidation of cycloheptylmethanol (B1346704).

Objective: To synthesize this compound from cycloheptylmethanol.

Materials:

  • Cycloheptylmethanol

  • Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

  • Dichloromethane (B109758) (anhydrous)

  • Silica (B1680970) gel

  • Hexane

  • Ethyl acetate (B1210297)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and hotplate

  • Rotary evaporator

Procedure:

  • Set up a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere.

  • Dissolve cycloheptylmethanol in anhydrous dichloromethane and add it to the flask.

  • Prepare a slurry of PCC in anhydrous dichloromethane.

  • Slowly add the PCC slurry to the stirred solution of cycloheptylmethanol at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

  • Collect the fractions containing the pure this compound and concentrate them to yield the final product.

  • Characterize the product using appropriate analytical techniques (e.g., NMR, IR, and Mass Spectrometry).

Sensory Evaluation of a Fragrance Ingredient

This protocol outlines a standard procedure for the sensory evaluation of a new fragrance ingredient like this compound.[12][13][14][15][16]

Objective: To determine the odor profile and intensity of this compound.

Materials:

  • Purified this compound

  • Odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol)

  • Perfumer's smelling strips (blotters)

  • Glass vials

  • Panel of trained sensory assessors

Procedure:

  • Sample Preparation: Prepare a series of dilutions of this compound in the chosen solvent (e.g., 10%, 1%, 0.1% w/w).

  • Panelist Selection: Select a panel of at least 5-10 trained sensory assessors with demonstrated olfactory acuity.

  • Evaluation Environment: Conduct the evaluation in a well-ventilated, odor-neutral room.[15]

  • Blotter Preparation: Dip the smelling strips into each dilution to a depth of 1 cm and allow the solvent to evaporate for a few seconds.

  • Odor Assessment:

    • Present the coded, randomized blotters to the panelists.

    • Instruct the panelists to sniff the blotters and describe the odor characteristics using a standardized lexicon of fragrance descriptors (e.g., fruity, floral, green, waxy, aldehydic, etc.).

    • Ask the panelists to rate the intensity of the odor on a labeled magnitude scale (e.g., from 0 = no odor to 9 = extremely strong).

  • Odor Profile Evolution (Top, Middle, Base Notes): Evaluate the blotters at different time intervals (e.g., immediately, after 15 minutes, after 1 hour, and after 4 hours) to assess the evolution of the odor profile.

  • Data Analysis: Compile the descriptive terms and intensity ratings from all panelists. Analyze the data to create a comprehensive odor profile and to assess the consistency of perception among the panelists.

Visualizations

Experimental Workflow for Fragrance Ingredient Evaluation

The following diagram illustrates a typical workflow for the development and evaluation of a new fragrance ingredient.

Fragrance_Workflow Workflow for New Fragrance Ingredient Evaluation cluster_synthesis Synthesis & Purification cluster_evaluation Sensory & Performance Evaluation cluster_safety Safety & Regulatory cluster_application Application & Formulation Synthesis Chemical Synthesis Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification Analysis Analytical Characterization (NMR, GC-MS, IR) Purification->Analysis Sensory Sensory Evaluation (Odor Profile, Intensity) Analysis->Sensory Stability Stability Testing (in product base) Sensory->Stability Performance Performance Testing (e.g., substantivity, diffusion) Stability->Performance Tox Toxicological Assessment Performance->Tox Reg Regulatory Compliance (IFRA, GRAS) Tox->Reg Formulation Incorporation into Fragrance/Flavor Formulations Reg->Formulation Consumer Consumer Product Testing Formulation->Consumer

Caption: Workflow for New Fragrance Ingredient Evaluation.

Generalized Olfactory Signaling Pathway for Aldehydes

This diagram illustrates a simplified, generalized signaling pathway for the perception of aldehydes by olfactory sensory neurons.[17][18][19][20]

Olfactory_Signaling Generalized Olfactory Signaling Pathway for Aldehydes Odorant Aldehyde Odorant OR Odorant Receptor (OR) (G-protein coupled receptor) Odorant->OR Binding G_protein G-protein (Golf) OR->G_protein Activation AC Adenylyl Cyclase III G_protein->AC Activation cAMP cAMP (second messenger) AC->cAMP Production CNG Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG Opening Ca_Na_influx Ca2+ / Na+ Influx CNG->Ca_Na_influx Depolarization Membrane Depolarization Ca_Na_influx->Depolarization Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential

Caption: Generalized Olfactory Signaling Pathway.

References

Application Notes and Protocols: Cycloheptanecarbaldehyde in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloheptanecarbaldehyde, a seven-membered carbocyclic aldehyde, serves as a versatile and valuable chiral precursor in asymmetric synthesis. Its larger ring size compared to more common cyclohexyl and cyclopentyl analogues offers unique conformational properties that can be exploited to achieve high levels of stereocontrol in the synthesis of complex chiral molecules. This document provides detailed application notes and experimental protocols for the use of this compound in key asymmetric transformations, enabling the synthesis of enantioenriched secondary alcohols, which are crucial intermediates in drug discovery and development.

The protocols detailed below focus on the enantioselective addition of organometallic reagents to this compound, a fundamental carbon-carbon bond-forming reaction. While direct literature specifically detailing protocols for this compound can be limited, methodologies developed for structurally similar aliphatic aldehydes, such as cyclohexanecarboxaldehyde, have been demonstrated to be highly effective and are presented here as a robust starting point for researchers.

Key Asymmetric Transformation: Enantioselective Alkylation

The enantioselective addition of alkyl groups to the prochiral carbonyl of this compound is a powerful strategy to introduce a new stereocenter, leading to the formation of chiral secondary alcohols. These cycloheptylmethanol (B1346704) derivatives are important building blocks for the synthesis of natural products and pharmaceutical agents. Organocatalytic and metal-catalyzed approaches have proven effective for this transformation.

Data Presentation

The following table summarizes quantitative data for the enantioselective addition of alkylzirconium reagents to aliphatic aldehydes, including a structurally similar substrate to this compound, demonstrating the expected efficacy of the protocol.

Table 1: Enantioselective Addition of Alkylzirconium Reagents to Aliphatic Aldehydes

EntryAldehydeAlkene NucleophileYield (%)ee (%)
1Cyclohexanecarboxaldehyde1-Hexene5486
2Cyclohexanecarboxaldehyde4-Phenyl-1-butene3368
3Cyclohexanecarboxaldehyde4-((tert-Butyldimethylsilyl)oxy)-1-butene2758
4Isovaleraldehyde1-Hexene4572
5Pivalaldehyde1-Hexene3556

Data adapted from a study on the catalytic enantioselective addition of alkylzirconium reagents to aliphatic aldehydes, demonstrating the utility of the method for substrates similar to this compound.

Experimental Protocols

Protocol 1: Catalytic Enantioselective Addition of Alkylzirconium Reagents to this compound

This protocol describes a method for the enantioselective addition of an in situ-generated alkylzirconium reagent to this compound, catalyzed by a chiral titanium-(Ph-BINMOL) complex. This approach is advantageous as it avoids the use of pre-formed, often unstable, organometallic reagents.

Materials:

  • This compound

  • Alkene (e.g., 1-hexene)

  • Schwartz's reagent (Cp₂ZrHCl)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • (R)-Ph-BINMOL (or (S)-Ph-BINMOL for the other enantiomer)

  • Zinc bromide (ZnBr₂)

  • Anhydrous toluene (B28343)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard laboratory glassware for air- and moisture-sensitive reactions (Schlenk line, argon atmosphere)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add (R)-Ph-BINMOL (0.1 mmol) and anhydrous toluene (2.0 mL). To this solution, add Ti(OiPr)₄ (0.1 mmol) and stir the mixture at room temperature for 30 minutes. Then, add ZnBr₂ (0.5 mmol) and stir for an additional 30 minutes.

  • Hydrozirconation: In a separate flame-dried Schlenk flask under argon, dissolve the alkene (1.2 mmol) in anhydrous toluene (2.0 mL). Add Schwartz's reagent (1.2 mmol) in one portion. Stir the suspension at room temperature for 30 minutes, during which time the bright yellow solid should dissolve to give a clear, colorless solution of the alkylzirconium reagent.

  • Addition Reaction: Cool the catalyst mixture to 0 °C. To this, add the freshly prepared alkylzirconium solution via cannula. Then, add a solution of this compound (1.0 mmol) in anhydrous toluene (1.0 mL) dropwise over 5 minutes.

  • Reaction Monitoring and Work-up: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC). Upon completion (typically 12-24 hours), quench the reaction by the slow addition of saturated aqueous NH₄Cl (5 mL).

  • Extraction and Purification: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 10 mL). Combine the organic layers and wash successively with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the chiral secondary alcohol. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Visualizations

Experimental Workflow for Enantioselective Alkylation

experimental_workflow cluster_catalyst Catalyst Preparation cluster_reagent Reagent Preparation cluster_reaction Asymmetric Addition cluster_workup Work-up and Purification cat_start Ph-BINMOL + Ti(OiPr)4 in Toluene cat_zn Add ZnBr2 cat_start->cat_zn cat_ready Chiral Ti-Complex Catalyst cat_zn->cat_ready mix Combine Catalyst and Reagent at 0°C cat_ready->mix reag_start Alkene + Schwartz's Reagent in Toluene reag_ready Alkylzirconium Reagent reag_start->reag_ready reag_ready->mix add_aldehyde Add this compound mix->add_aldehyde react Stir at 0°C add_aldehyde->react quench Quench with NH4Cl react->quench extract Extract with Et2O quench->extract purify Column Chromatography extract->purify product Chiral Cycloheptylmethanol Derivative purify->product

Caption: Workflow for the enantioselective alkylation of this compound.

Logical Relationship in Asymmetric Catalysis

logical_relationship aldehyde This compound (Prochiral) transition_state Diastereomeric Transition States aldehyde->transition_state nucleophile Alkyl Nucleophile nucleophile->transition_state catalyst Chiral Catalyst catalyst->transition_state lowers activation energy for one path product_R (R)-Cycloheptylmethanol transition_state->product_R Lower Energy product_S (S)-Cycloheptylmethanol transition_state->product_S Higher Energy major_product Major Enantiomer product_R->major_product

Caption: Principle of enantioselective addition to this compound.

Application Notes and Protocols: Reaction of Cycloheptanecarbaldehyde with Organometallic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloheptanecarbaldehyde is a key starting material in organic synthesis, providing a versatile scaffold for the introduction of molecular complexity. Its reactions with organometallic reagents are fundamental transformations for carbon-carbon bond formation, leading to a diverse array of secondary alcohols and alkenes. These products serve as crucial intermediates in the synthesis of pharmaceuticals and other biologically active molecules. This document provides detailed application notes and experimental protocols for the reaction of this compound with common classes of organometallic reagents: Grignard reagents, organolithium reagents, and Wittig reagents.

Data Presentation: Summary of Reactions

The following table summarizes the expected outcomes and conditions for the reaction of this compound with selected organometallic reagents. Where specific data for this compound is not available, data from analogous reactions with cyclohexanecarbaldehyde is provided as a reasonable estimate and is noted accordingly.

Reagent ClassSpecific ReagentProductExpected Yield (%)DiastereoselectivityReference/Analogy
Grignard Reagent Phenylmagnesium Bromide (PhMgBr)Cycloheptyl(phenyl)methanol (B7871585)~85-95 (estimated)Not specifiedAnalogous reaction with cyclohexanecarbaldehyde
Methylmagnesium Bromide (MeMgBr)1-Cycloheptylethanol~80-90 (estimated)Not specifiedGeneral Grignard reaction with aldehydes
Organolithium Reagent Phenyllithium (B1222949) (PhLi)Cycloheptyl(phenyl)methanol~80-90 (estimated)Not specifiedGeneral organolithium reaction with aldehydes
n-Butyllithium (n-BuLi)1-Cycloheptylpentan-1-ol~75-85 (estimated)Not specifiedGeneral organolithium reaction with aldehydes
Wittig Reagent (Methoxymethyl)triphenylphosphonium (B8745145) chlorideCycloheptylmethylene ether~80-90 (for enol ether)E/Z mixture, typically favors Z with non-stabilized ylidesGeneral Wittig reaction protocol

Experimental Protocols

Grignard Reaction: Synthesis of Cycloheptyl(phenyl)methanol

Objective: To synthesize cycloheptyl(phenyl)methanol via the reaction of this compound with phenylmagnesium bromide.

Materials:

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be oven-dried and assembled under an inert atmosphere (nitrogen or argon).

    • Place magnesium turnings (1.2 eq) in the round-bottom flask.

    • Add a small crystal of iodine to activate the magnesium.

    • In a dropping funnel, prepare a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction should initiate, as evidenced by bubbling and a cloudy appearance. If the reaction does not start, gentle warming may be applied.

    • Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with this compound:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • If a precipitate forms, add 1 M HCl to dissolve it.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude cycloheptyl(phenyl)methanol by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient).

Organolithium Reaction: Synthesis of Cycloheptyl(phenyl)methanol

Objective: To synthesize cycloheptyl(phenyl)methanol via the reaction of this compound with phenyllithium.

Materials:

  • This compound

  • Phenyllithium solution in cyclohexane/ether

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask, syringes, and other standard glassware for air-sensitive reactions.

Procedure:

  • Reaction Setup:

    • All glassware must be flame-dried and operations carried out under an inert atmosphere (nitrogen or argon).

    • To a Schlenk flask containing anhydrous THF, cool the solvent to -78 °C using a dry ice/acetone bath.

  • Reaction with this compound:

    • Add a solution of this compound (1.0 eq) in anhydrous THF to the cooled solvent.

    • Slowly add phenyllithium (1.1 eq) dropwise to the stirred solution via syringe, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Wittig Reaction: Synthesis of Cycloheptylmethylene ether

Objective: To synthesize cycloheptylmethylene ether from this compound using a Wittig reagent. This enol ether can be subsequently hydrolyzed to the homologous aldehyde, cycloheptylacetaldehyde.

Materials:

  • (Methoxymethyl)triphenylphosphonium chloride

  • Potassium tert-butoxide (t-BuOK) or n-Butyllithium (n-BuLi)

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Generation:

    • Under an inert atmosphere, suspend (methoxymethyl)triphenylphosphonium chloride (1.1 eq) in anhydrous THF in a round-bottom flask.

    • Cool the suspension to 0 °C.

    • Add potassium tert-butoxide (1.1 eq) portion-wise to the stirred suspension. A characteristic orange-red color of the ylide should develop. Stir at 0 °C for 30 minutes.

  • Wittig Reaction:

    • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the mixture with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • The crude product will contain triphenylphosphine (B44618) oxide as a byproduct. Purify by column chromatography on silica gel to isolate the cycloheptylmethylene ether.

Visualizations

Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Products aldehyde This compound addition Nucleophilic Addition aldehyde->addition organometallic Organometallic Reagent (R-M) organometallic->addition workup Aqueous Work-up addition->workup Intermediate Alkoxide alkene Alkene addition->alkene For Wittig Reagent (via Oxaphosphetane) alcohol Secondary Alcohol workup->alcohol For Grignard/Organolithium

Caption: General workflow for the reaction of this compound with organometallic reagents.

Troubleshooting & Optimization

Technical Support Center: Optimizing Cycloheptanecarbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of cycloheptanecarbaldehyde. The information is presented in a clear question-and-answer format, addressing specific challenges encountered during experimental procedures.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common and effective methods for synthesizing this compound are the hydroformylation of cycloheptene (B1346976) and the oxidation of cycloheptanemethanol. Each method has its own set of advantages and challenges regarding yield, reaction conditions, and potential side products.

Q2: What is hydroformylation and how is it applied to cycloheptene?

A2: Hydroformylation, also known as the oxo process, is a catalytic reaction that introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene.[1] In the case of cycloheptene, it is reacted with a mixture of carbon monoxide (CO) and hydrogen (H₂) gas in the presence of a transition metal catalyst, typically a rhodium complex, to yield this compound.[2]

Q3: What are the common oxidation methods for converting cycloheptanemethanol to this compound?

A3: Common methods for the oxidation of cycloheptanemethanol include the use of pyridinium (B92312) chlorochromate (PCC) and the Swern oxidation. PCC is a milder oxidizing agent than chromic acid and can convert primary alcohols to aldehydes without significant over-oxidation to carboxylic acids. The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) and an activating agent like oxalyl chloride, followed by a hindered base, to achieve a mild and selective oxidation.[3][4]

Q4: What are the typical yields I can expect for these reactions?

A4: Yields are highly dependent on the specific protocol, purity of reagents, and experimental execution. However, reported yields for the rhodium-catalyzed hydroformylation of similar cycloalkenes can be high. For oxidation reactions, both PCC and Swern oxidations can provide high yields, often exceeding 85-90%, when performed under optimal conditions.[5]

II. Troubleshooting Guides

A. Hydroformylation of Cycloheptene

Problem 1: Low or No Conversion of Cycloheptene

  • Question: I am not observing any significant consumption of my cycloheptene starting material. What could be the issue?

  • Answer:

    • Inactive Catalyst: The rhodium catalyst is sensitive to air and moisture. Ensure that all solvents and gases are rigorously dried and deoxygenated. The catalyst may need to be prepared fresh or handled under an inert atmosphere (e.g., in a glovebox).

    • Insufficient Pressure: Hydroformylation requires sufficient pressure of both CO and H₂. Check for leaks in your reactor system and ensure the pressure is maintained at the recommended level throughout the reaction.

    • Incorrect Temperature: The reaction is temperature-sensitive. A temperature that is too low will result in a slow reaction rate, while a temperature that is too high can lead to catalyst decomposition or side reactions. Verify the internal temperature of the reactor.

    • Ligand Issues: If using a phosphine-modified catalyst, the ligand-to-metal ratio is critical. An incorrect ratio can lead to catalyst deactivation.

Problem 2: Low Yield of this compound with Byproduct Formation

  • Question: My reaction is proceeding, but I am getting a low yield of the desired aldehyde and see other products. What are the likely side reactions?

  • Answer:

    • Isomerization of Cycloheptene: The catalyst can sometimes isomerize the cycloheptene to other cyclic alkenes, which may react at different rates or lead to different products.

    • Hydrogenation of Cycloheptene: A common side reaction is the hydrogenation of cycloheptene to cycloheptane, especially if the H₂ partial pressure is too high or the CO partial pressure is too low.

    • Formation of Cycloheptylmethanol: The desired aldehyde can be further reduced to the corresponding alcohol, cycloheptylmethanol, under the reaction conditions. This is more prevalent at higher temperatures and H₂ pressures.[6]

Problem 3: Difficulty in Separating the Product from the Catalyst

  • Question: How can I effectively remove the rhodium catalyst from my product mixture?

  • Answer:

    • Distillation: this compound is a liquid and can often be purified by vacuum distillation. The non-volatile rhodium catalyst will remain in the distillation flask.

    • Chromatography: Column chromatography on silica (B1680970) gel can be used to separate the aldehyde from the catalyst and other non-polar byproducts.

    • Biphasic Catalysis: For larger-scale reactions, consider using a biphasic system where the catalyst resides in a separate phase (e.g., an aqueous or ionic liquid phase) that is immiscible with the organic product phase, allowing for easy separation.[6]

B. Oxidation of Cycloheptanemethanol

Problem 1: Incomplete Oxidation of Cycloheptanemethanol

  • Question: I am still observing a significant amount of starting alcohol in my reaction mixture after the recommended reaction time. What should I do?

  • Answer:

    • Insufficient Oxidant: Ensure that the correct stoichiometry of the oxidizing agent (PCC or Swern reagents) is used. For PCC, a slight excess (e.g., 1.2-1.5 equivalents) is common.[7] For Swern oxidation, precise stoichiometry is crucial.

    • Moisture Contamination: Both PCC and Swern oxidations are sensitive to moisture. Use anhydrous solvents and reagents. For PCC oxidations, the addition of a drying agent like Celite or molecular sieves can be beneficial.[7]

    • Low Reaction Temperature (Swern Oxidation): The initial steps of the Swern oxidation must be carried out at very low temperatures (typically -78 °C) to form the reactive intermediate.[3] If the temperature is too high, the intermediate may decompose before reacting with the alcohol.

Problem 2: Over-oxidation to Cycloheptanecarboxylic Acid

  • Question: I am observing the formation of cycloheptanecarboxylic acid in my product mixture. How can I prevent this?

  • Answer:

    • Choice of Oxidant: PCC and Swern oxidations are generally good at preventing over-oxidation.[1][7] However, if issues persist, ensure that your PCC is not contaminated with chromic acid.

    • Anhydrous Conditions: The presence of water can facilitate the hydration of the aldehyde, which is then more susceptible to further oxidation. Rigorously dry all glassware, solvents, and reagents.[8]

    • Reaction Time and Temperature: Do not prolong the reaction unnecessarily. Monitor the reaction by TLC and work it up as soon as the starting material is consumed. Avoid excessive heating.

Problem 3: Formation of Foul-Smelling Byproducts (Swern Oxidation)

  • Question: My Swern oxidation reaction has a very strong, unpleasant odor. Is this normal and how can I manage it?

  • Answer:

    • Dimethyl Sulfide (B99878) Formation: The characteristic smell of a Swern oxidation is due to the formation of dimethyl sulfide (DMS) as a byproduct.[3] This is a normal part of the reaction.

    • Handling and Quenching: Always perform the Swern oxidation in a well-ventilated fume hood. After the reaction is complete, the DMS can be removed by rotary evaporation (with appropriate trapping) or by washing the reaction mixture with a dilute solution of an oxidizing agent like bleach, which will oxidize the DMS to odorless dimethyl sulfoxide (DMSO).

III. Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

ParameterHydroformylation of CyclohepteneOxidation with PCCSwern Oxidation
Starting Material CyclohepteneCycloheptanemethanolCycloheptanemethanol
Key Reagents CO, H₂, Rh-catalystPyridinium Chlorochromate (PCC)DMSO, Oxalyl Chloride, Triethylamine (B128534)
Typical Solvent Toluene, BenzeneDichloromethane (B109758) (DCM)Dichloromethane (DCM)
Reaction Temp. 40-150 °CRoom Temperature-78 °C to Room Temperature
Reaction Pressure 10-100 atmAtmosphericAtmospheric
Typical Yield High (often >90%)High (typically >85%)[5]High (typically >90%)[5]
Common Byproducts Cycloheptane, CycloheptylmethanolUnreacted alcohol, Cr(IV) speciesDimethyl sulfide, Triethylammonium chloride
Potential Issues Catalyst deactivation, byproduct formationToxicity of chromium reagents, acidic conditionsFoul odor, requires low temperatures

IV. Experimental Protocols

Protocol 1: Oxidation of Cycloheptanemethanol with Pyridinium Chlorochromate (PCC)
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend pyridinium chlorochromate (1.2 equivalents) and Celite® in anhydrous dichloromethane (DCM).

  • Reaction: To the stirred suspension, add a solution of cycloheptanemethanol (1.0 equivalent) in anhydrous DCM dropwise at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by fractional distillation under vacuum.[9]

Protocol 2: Swern Oxidation of Cycloheptanemethanol
  • Activation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM and cool to -78 °C (dry ice/acetone bath). To this, add a solution of dimethyl sulfoxide (2.2 equivalents) in anhydrous DCM dropwise, maintaining the temperature below -60 °C. Stir for 15 minutes.[10]

  • Alcohol Addition: Add a solution of cycloheptanemethanol (1.0 equivalent) in anhydrous DCM dropwise, again keeping the temperature below -60 °C. Stir for 30-45 minutes.[10]

  • Base Addition: Add triethylamine (5.0 equivalents) dropwise, allowing the temperature to slowly warm to room temperature.

  • Quenching and Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude aldehyde by vacuum distillation.

V. Mandatory Visualizations

Experimental_Workflow_Oxidation cluster_PCC PCC Oxidation cluster_Swern Swern Oxidation PCC_Start Cycloheptanemethanol PCC_Reagents PCC, Celite in DCM PCC_Start->PCC_Reagents Add PCC_Reaction Stir at RT (1-2h) PCC_Reagents->PCC_Reaction PCC_Workup Filter through Silica Gel PCC_Reaction->PCC_Workup PCC_Purification Vacuum Distillation PCC_Workup->PCC_Purification PCC_Product This compound PCC_Purification->PCC_Product Swern_Start Cycloheptanemethanol Swern_Reagents 1. (COCl)₂, DMSO 2. Alcohol 3. Et₃N Swern_Start->Swern_Reagents Add Swern_Reaction -78 °C to RT (1-2h) Swern_Reagents->Swern_Reaction Swern_Workup Aqueous Workup (HCl, NaHCO₃) Swern_Reaction->Swern_Workup Swern_Purification Vacuum Distillation Swern_Workup->Swern_Purification Swern_Product This compound Swern_Purification->Swern_Product

Caption: Workflow for the oxidation of cycloheptanemethanol.

Troubleshooting_Low_Yield cluster_Hydroformylation Hydroformylation Issues cluster_Oxidation Oxidation Issues Start Low Yield of This compound H_Catalyst Inactive Catalyst? Start->H_Catalyst H_Conditions Incorrect T or P? Start->H_Conditions H_SideReactions Side Reactions? Start->H_SideReactions O_Incomplete Incomplete Reaction? Start->O_Incomplete O_Overoxidation Over-oxidation? Start->O_Overoxidation O_Moisture Moisture Present? Start->O_Moisture H_Catalyst_Sol Use inert atmosphere, fresh catalyst. H_Catalyst->H_Catalyst_Sol H_Conditions_Sol Verify T and P, check for leaks. H_Conditions->H_Conditions_Sol H_SideReactions_Sol Adjust H₂/CO ratio, optimize temperature. H_SideReactions->H_SideReactions_Sol O_Incomplete_Sol Check stoichiometry, reaction time. O_Incomplete->O_Incomplete_Sol O_Overoxidation_Sol Use mild conditions, monitor by TLC. O_Overoxidation->O_Overoxidation_Sol O_Moisture_Sol Use anhydrous solvents/reagents. O_Moisture->O_Moisture_Sol

Caption: Troubleshooting guide for low yield issues.

References

common byproducts in cycloheptanecarbaldehyde reactions and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cycloheptanecarbaldehyde reactions. The following sections address common byproducts and their removal based on the synthetic route employed.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: Two prevalent methods for the synthesis of this compound are the oxidation of cycloheptylmethanol (B1346704) and the formylation of cycloheptane (B1346806).

  • Oxidation of Cycloheptylmethanol: This involves the use of oxidizing agents to convert the primary alcohol (cycloheptylmethanol) into an aldehyde. Common reagents for this transformation include Pyridinium (B92312) Chlorochromate (PCC) and those used in the Swern oxidation.

  • Formylation of Cycloheptane: This method introduces a formyl group (-CHO) directly onto the cycloheptane ring. A common reaction for this is the Vilsmeier-Haack reaction.[1]

Q2: I am seeing unexpected peaks in my NMR after synthesizing this compound. What are the likely byproducts from my reaction?

A2: The byproducts in your reaction mixture are highly dependent on the synthetic method used.

  • For Swern Oxidation: Common byproducts include dimethyl sulfide (B99878) (CH₃)₂S), carbon monoxide (CO), carbon dioxide (CO₂), and triethylammonium (B8662869) chloride ((C₂H₅)₃NHCl).[2][3] Dimethyl sulfide is notable for its strong, unpleasant odor.

  • For PCC Oxidation: The primary byproducts are chromium(IV) species and pyridinium hydrochloride.[4] The reaction mixture often contains a tarry residue of chromium salts.

  • For Vilsmeier-Haack Formylation: Byproducts typically arise from the hydrolysis of the Vilsmeier reagent (formed from a substituted formamide (B127407) like DMF and phosphorus oxychloride) and any unreacted starting materials.

Troubleshooting Guides

Issue 1: Persistent and Foul Odor in Reaction Mixture After Swern Oxidation

Cause: The unpleasant smell is due to the byproduct dimethyl sulfide (DMS).[2][3]

Solution:

  • Aqueous Workup with Oxidizing Agent: Quench the reaction with an aqueous solution of an oxidizing agent that will neutralize the DMS. A common and effective method is to use a dilute solution of sodium hypochlorite (B82951) (bleach).[5]

    • Caution: Ensure your desired product, this compound, is not sensitive to oxidation under these conditions.

  • Inert Gas Purge: Bubble an inert gas, such as nitrogen or argon, through the reaction mixture. The volatile DMS can be trapped in a bleach solution.[5]

  • Azeotropic Removal: Dimethyl sulfide can form an azeotrope with solvents like pentane (B18724). Repeated evaporation with pentane can effectively remove the bulk of the DMS.[5]

Issue 2: Dark, Tarry Precipitate Complicates Product Isolation After PCC Oxidation

Cause: The dark precipitate consists of reduced chromium salts.[6]

Solution:

  • Filtration through Celite or Silica (B1680970) Gel: After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane) and filter it through a pad of Celite or silica gel. The chromium tars will be adsorbed onto the solid support, allowing the organic solution containing the product to pass through.

  • Aqueous Workup: Perform an aqueous workup to remove the water-soluble chromium salts.

    • Quench the reaction mixture with water.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

Issue 3: Difficulty Removing Triethylammonium Chloride after Swern Oxidation

Cause: Triethylammonium chloride is a salt that can be soluble in both aqueous and, to some extent, organic phases, making separation challenging.

Solution:

  • Aqueous Wash: A thorough wash with water is the most common method to remove triethylammonium chloride. Since the salt is highly soluble in water, it will partition into the aqueous layer.[7] Multiple extractions with water will improve removal efficiency.

  • Filtration (if applicable): If the reaction is performed in a solvent where triethylammonium chloride is poorly soluble (e.g., diethyl ether), the salt will precipitate and can be removed by filtration.[7]

  • Solvent Swap and Filtration: If the reaction solvent solubilizes the salt, the solvent can be removed under reduced pressure. Subsequently, a solvent in which the product is soluble but the salt is not (e.g., diethyl ether) can be added to precipitate the salt, which is then filtered off.[7]

Issue 4: Purifying this compound from Vilsmeier-Haack Reaction Mixture

Cause: The reaction mixture contains the product, unreacted starting materials, and byproducts from the Vilsmeier reagent.

Solution:

  • Hydrolysis and Extraction: The initial workup involves hydrolyzing the intermediate iminium salt to the aldehyde.

    • Pour the reaction mixture into ice-cold water.

    • Neutralize with a base such as sodium acetate (B1210297) or sodium carbonate.[8]

    • Extract the product with an organic solvent like diethyl ether or ethyl acetate.[9][10]

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.[10]

    • Dry the organic layer over anhydrous sodium sulfate.[9]

  • Chromatography: Purification by column chromatography on silica gel is often necessary to isolate the pure this compound from any remaining impurities.[9] A solvent system such as hexane/ether can be effective.[10]

Quantitative Data Summary

While specific yields of byproducts can vary significantly based on reaction conditions, the following table provides a general overview of the expected byproducts for each synthetic route.

Synthetic RouteReagentsCommon ByproductsTypical Product Yield
Swern Oxidation Cycloheptylmethanol, Oxalyl Chloride, DMSO, TriethylamineDimethyl sulfide, Carbon Monoxide, Carbon Dioxide, Triethylammonium ChlorideGenerally high (often >85%)
PCC Oxidation Cycloheptylmethanol, Pyridinium Chlorochromate (PCC)Chromium (IV) Species, Pyridinium HydrochlorideModerate to high (can range from 40% to over 80%)[11]
Vilsmeier-Haack Cycloheptane, DMF, POCl₃Hydrolyzed Vilsmeier Reagent ByproductsYield is substrate-dependent, but can be good for activated arenes (e.g., 77% for some substrates)[9]

Experimental Protocols

Protocol 1: Removal of Dimethyl Sulfide (DMS) by Oxidation
  • After the Swern oxidation is complete, cool the reaction mixture to 0°C.

  • Slowly add a 5% aqueous solution of sodium hypochlorite (bleach) with vigorous stirring.

  • Monitor the disappearance of the DMS odor.

  • Proceed with a standard aqueous workup by extracting the product with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

Protocol 2: Purification from PCC Oxidation via Filtration
  • Upon completion of the PCC oxidation, dilute the reaction mixture with 3-5 volumes of diethyl ether.

  • Prepare a short column or plug of silica gel or Celite in a fritted funnel.

  • Pass the diluted reaction mixture through the plug.

  • Wash the plug with additional diethyl ether to ensure all the product is collected.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by distillation or column chromatography if necessary.

Protocol 3: Aqueous Workup for Vilsmeier-Haack Reaction
  • Carefully pour the reaction mixture into a beaker containing crushed ice with stirring.

  • Slowly add a saturated aqueous solution of sodium acetate until the pH of the mixture is neutral (pH ~7).[8]

  • Extract the aqueous mixture three times with diethyl ether.

  • Combine the organic extracts and wash them sequentially with saturated aqueous sodium bicarbonate and brine.[10]

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography.[9]

Visualizations

Byproduct_Removal_Workflow Logical Workflow for Byproduct Removal cluster_swern Swern Oxidation cluster_pcc PCC Oxidation cluster_vilsmeier Vilsmeier-Haack Reaction Swern_Reaction Cycloheptylmethanol -> this compound Swern_Byproducts Byproducts: - Dimethyl Sulfide (DMS) - Triethylammonium Chloride Swern_Reaction->Swern_Byproducts Remove_DMS Removal of DMS: - Oxidation (Bleach) - Inert Gas Purge - Azeotropic Distillation Swern_Byproducts->Remove_DMS Remove_TEACl Removal of TEA.HCl: - Aqueous Wash - Filtration Swern_Byproducts->Remove_TEACl Purified_Product Purified this compound Remove_DMS->Purified_Product Remove_TEACl->Purified_Product PCC_Reaction Cycloheptylmethanol -> this compound PCC_Byproducts Byproducts: - Chromium Salts - Pyridinium HCl PCC_Reaction->PCC_Byproducts Remove_Cr Removal of Cr Salts: - Filtration through Celite/Silica - Aqueous Workup PCC_Byproducts->Remove_Cr Remove_Cr->Purified_Product VH_Reaction Cycloheptane -> this compound VH_Byproducts Byproducts: - Hydrolyzed Vilsmeier Reagent VH_Reaction->VH_Byproducts Remove_VH Removal of VH Byproducts: - Hydrolysis & Extraction - Chromatography VH_Byproducts->Remove_VH Remove_VH->Purified_Product

Caption: Byproduct removal strategies for common this compound syntheses.

References

Technical Support Center: Troubleshooting Failed Wittig Reactions with Cycloheptanecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Wittig reactions involving cycloheptanecarbaldehyde. The content is structured in a question-and-answer format to directly address specific experimental challenges.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Q: My Wittig reaction with this compound is giving a very low yield or no desired alkene product. What are the potential causes and how can I fix it?

A: Low or no yield in a Wittig reaction with a sterically hindered and potentially enolizable aldehyde like this compound can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:

  • Inefficient Ylide Generation: The first critical step is the successful formation of the phosphorus ylide.

    • Base Strength: Ensure the base is strong enough to deprotonate the phosphonium (B103445) salt. For non-stabilized ylides (e.g., from alkyltriphenylphosphonium halides), strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically required. For stabilized ylides (e.g., those with an adjacent ester or ketone group), weaker bases like sodium ethoxide or even potassium carbonate may suffice.

    • Reagent Quality: Use freshly opened or properly stored anhydrous solvents and ensure your base is not old or decomposed. n-BuLi solutions should be titrated periodically.

    • Reaction Conditions: Ylide formation is often performed at low temperatures (e.g., 0 °C to -78 °C) under an inert atmosphere (e.g., nitrogen or argon) to prevent ylide decomposition.

  • Ylide Instability or Reactivity: The choice between a stabilized and an unstabilized ylide is crucial.

    • Stabilized ylides are less reactive and may struggle to react with the sterically hindered carbonyl of this compound.[1][2] If you are using a stabilized ylide and observing low conversion, consider switching to a more reactive, unstabilized ylide.

    • Unstabilized ylides are more reactive but also less stable.[3] They should typically be generated in situ and used immediately.

  • Aldehyde-Related Side Reactions: this compound has an acidic α-proton, making it susceptible to enolization under basic conditions.

    • Enolization: The strong base used for ylide generation can deprotonate the aldehyde, leading to aldol (B89426) condensation or other side products. To mitigate this, try changing the order of addition. Add the aldehyde to the pre-formed ylide at low temperature.

    • Aldehyde Purity: Ensure the this compound is pure and free from acidic impurities or oxidation products (cycloheptanecarboxylic acid), which can quench the ylide.

  • Steric Hindrance: The cycloheptyl group presents considerable steric bulk, which can slow down the reaction.[2]

    • Reaction Time and Temperature: The reaction may require longer reaction times or slightly elevated temperatures to proceed to completion. Monitor the reaction by TLC to determine the optimal reaction time.

    • Alternative Reactions: For highly hindered systems, the Horner-Wadsworth-Emmons (HWE) reaction is often a superior alternative.[2][4] It uses a more nucleophilic phosphonate (B1237965) carbanion and the resulting phosphate (B84403) byproduct is water-soluble, simplifying purification.[3][5]

Problem 2: Unexpected Stereochemistry or Mixture of E/Z Isomers

Q: I am getting a mixture of E/Z isomers, or the opposite stereoisomer to what I expected in my Wittig reaction with this compound. How can I control the stereoselectivity?

A: The stereochemical outcome of the Wittig reaction is primarily determined by the nature of the ylide.

  • Ylide Type and Stereoselectivity:

    • Unstabilized Ylides (e.g., R = alkyl): These typically lead to the formation of the (Z)-alkene, especially under salt-free conditions.[4][6] The presence of lithium salts can decrease the (Z)-selectivity.[7]

    • Stabilized Ylides (e.g., R = CO₂R', COR'): These ylides are more stable, allowing the reaction to reach thermodynamic equilibrium, which favors the formation of the more stable (E)-alkene.[1][4][6]

    • Semistabilized Ylides (e.g., R = aryl): These often give poor E/Z selectivity.[4]

  • Optimizing for (Z)-Alkenes (with unstabilized ylides):

    • Salt-Free Conditions: Use bases like sodium or potassium hexamethyldisilazide (NaHMDS or KHMDS) instead of n-BuLi to avoid the formation of lithium salts, which can erode the (Z)-selectivity.

    • Solvent: Polar aprotic solvents like DMF, in the presence of salts like LiI or NaI, can enhance (Z)-selectivity.[4]

  • Optimizing for (E)-Alkenes:

    • Stabilized Ylides: The most straightforward method is to use a stabilized ylide.

    • Schlosser Modification: If you must use an unstabilized ylide to achieve reactivity, the Schlosser modification can be employed to favor the (E)-alkene. This involves treating the intermediate betaine (B1666868) with a strong base (like phenyllithium) at low temperature, followed by a proton source.[1][4]

    • Horner-Wadsworth-Emmons (HWE) Reaction: This reaction almost exclusively yields the (E)-alkene and is highly recommended for this purpose.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the main byproduct of the Wittig reaction and how can I remove it?

A1: The main byproduct is triphenylphosphine (B44618) oxide (TPPO). It is often difficult to remove by standard chromatography due to its polarity being similar to that of many alkene products. Here are some removal strategies:

  • Crystallization: TPPO can sometimes be crystallized from a nonpolar solvent mixture like hexanes/ether.

  • Precipitation: After the reaction, diluting the crude mixture with a nonpolar solvent can cause TPPO to precipitate, after which it can be filtered off.[10]

  • Alternative Reactions: Using the Horner-Wadsworth-Emmons (HWE) reaction generates a water-soluble phosphate byproduct that is easily removed with an aqueous workup.[5][9]

Q2: Can I use a ketone instead of an aldehyde in a Wittig reaction?

A2: Yes, but ketones are generally less reactive than aldehydes.[2][7] Sterically hindered ketones react very slowly, especially with stabilized ylides, often resulting in poor yields.[2][4] For reactions with ketones, more reactive unstabilized ylides are usually necessary.

Q3: My aldehyde is base-sensitive. What conditions should I use?

A3: For base-sensitive aldehydes like this compound, which are prone to enolization, several strategies can be employed:

  • Milder Bases: If using a stabilized ylide, a weaker base like sodium bicarbonate may be sufficient.

  • Order of Addition: Add the aldehyde to a pre-formed solution of the ylide at low temperature. This ensures the concentration of the strong base is minimized when the aldehyde is introduced.

  • Masamune-Roush Conditions: For the HWE reaction, using DBU in the presence of LiCl is a mild and effective method for promoting olefination with base-sensitive substrates.

Q4: What is the difference between a stabilized and an unstabilized ylide?

A4: The stability of an ylide depends on the substituent attached to the carbanionic carbon:

  • Stabilized Ylides: Have an electron-withdrawing group (e.g., ester, ketone, nitrile) adjacent to the carbanion. This delocalizes the negative charge through resonance, making the ylide more stable and less reactive. They typically favor the formation of (E)-alkenes.[4][6][11]

  • Unstabilized Ylides: Have electron-donating or neutral groups (e.g., alkyl groups) attached to the carbanion. They are more reactive and less stable, and generally lead to (Z)-alkenes.[3][4]

Data Presentation

Table 1: Typical Stereochemical Outcomes of Wittig and HWE Reactions

Ylide/Reagent TypeCarbonyl PartnerTypical Major IsomerNotes
Unstabilized Ylide (e.g., Ph₃P=CH-Alkyl)Aldehyde(Z)-alkeneSelectivity is highest under salt-free conditions.[4]
Stabilized Ylide (e.g., Ph₃P=CH-CO₂Et)Aldehyde(E)-alkeneReaction is thermodynamically controlled.[1]
Schlosser Modification (Unstabilized ylide)Aldehyde(E)-alkeneInvolves in-situ equilibration of the betaine intermediate.[4]
Horner-Wadsworth-Emmons (HWE) ReagentAldehyde/Ketone(E)-alkeneGenerally provides excellent (E)-selectivity.[8]
Still-Gennari HWE ModificationAldehyde(Z)-alkeneUses electron-withdrawing groups on the phosphonate.[4]

Note: Actual yields and E/Z ratios for this compound will be highly dependent on the specific ylide and reaction conditions used.

Experimental Protocols

Protocol 1: General Procedure for Wittig Reaction with an Unstabilized Ylide (leading to Z-alkene)
  • Ylide Generation:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the alkyltriphenylphosphonium salt (1.1 eq).

    • Add anhydrous THF via syringe.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (n-BuLi, 1.05 eq) dropwise. The solution will typically turn a deep red, orange, or yellow, indicating ylide formation.

    • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C using a dry ice/acetone bath.

  • Reaction with Aldehyde:

    • Dissolve this compound (1.0 eq) in a small amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the cold ylide solution.

    • Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Horner-Wadsworth-Emmons (HWE) Reaction (leading to E-alkene)
  • Anion Generation:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 eq).

    • Add anhydrous THF via syringe and cool the solution to 0 °C.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

    • Allow the mixture to stir at room temperature for 1 hour until gas evolution ceases.

  • Reaction with Aldehyde:

    • Dissolve this compound (1.0 eq) in a small amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the phosphonate anion solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates completion.

  • Workup and Purification:

    • Quench the reaction with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • The aqueous layer will contain the water-soluble phosphate byproduct.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by flash column chromatography.

Mandatory Visualizations

Wittig_Troubleshooting_Workflow start Wittig Reaction Fails (Low/No Yield) check_ylide Check Ylide Formation start->check_ylide check_aldehyde Check Aldehyde Substrate start->check_aldehyde check_conditions Check Reaction Conditions start->check_conditions base Base Strength/Quality check_ylide->base Cause solvent Anhydrous Solvent? check_ylide->solvent Cause ylide_type Ylide Reactivity (Stabilized vs. Unstabilized) check_ylide->ylide_type Cause enolization Enolization Risk? check_aldehyde->enolization Cause purity Aldehyde Purity? check_aldehyde->purity Cause sterics Steric Hindrance? check_conditions->sterics Cause time_temp Time/Temperature? check_conditions->time_temp Cause solution_base Use stronger/fresh base (e.g., n-BuLi) base->solution_base Solution solution_solvent Use dry solvent/ inert atmosphere solvent->solution_solvent Solution solution_ylide Switch to unstabilized ylide for hindered aldehyde ylide_type->solution_ylide Solution solution_enol Add aldehyde to pre-formed ylide at low temp enolization->solution_enol Solution solution_purity Purify aldehyde before use purity->solution_purity Solution solution_sterics Consider HWE reaction sterics->solution_sterics Alternative solution_time_temp Increase time/temp (Monitor by TLC) time_temp->solution_time_temp Solution

Caption: Troubleshooting workflow for low-yield Wittig reactions.

Stereoselectivity_Logic_Diagram start Desired Alkene Stereoisomer? z_alkene (Z)-Alkene start->z_alkene Z e_alkene (E)-Alkene start->e_alkene E use_unstabilized Use Unstabilized Ylide z_alkene->use_unstabilized Primary Method still_gennari Consider Still-Gennari HWE Modification z_alkene->still_gennari Alternative use_stabilized Use Stabilized Ylide e_alkene->use_stabilized Method 1 use_hwe Use Horner-Wadsworth-Emmons (HWE) e_alkene->use_hwe Method 2 (Often Preferred) use_schlosser Use Schlosser Modification (with unstabilized ylide) e_alkene->use_schlosser Method 3 salt_free Employ Salt-Free Conditions (e.g., KHMDS base) use_unstabilized->salt_free To Maximize Z-Selectivity

Caption: Decision diagram for controlling alkene stereoselectivity.

References

preventing oxidation of cycloheptanecarbaldehyde during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cycloheptanecarbaldehyde

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of this compound during storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary cause of degradation is autoxidation.[1] Aldehydes, including this compound, are susceptible to oxidation, especially when exposed to atmospheric oxygen.[2][3] This is a free-radical chain reaction where oxygen reacts with the aldehyde to form a corresponding carboxylic acid.[1][4] In this case, this compound oxidizes to form cycloheptanecarboxylic acid.

Q2: What are the visible signs of this compound oxidation?

A2: While this compound is typically a colorless to slightly yellowish liquid, significant oxidation may not present obvious visual cues initially.[3] However, the presence of its oxidation product, cycloheptanecarboxylic acid, can alter the material's physical and chemical properties. A definitive way to detect oxidation is through analytical methods such as NMR or chromatography (RP-HPLC), which can identify and quantify the presence of impurities like cycloheptanecarboxylic acid.[1][5]

Q3: What are the ideal storage conditions for this compound?

A3: To ensure long-term stability and minimize oxidation, this compound should be stored under controlled conditions. The consensus from safety data sheets and chemical handling guides points to the following recommendations.[3][6][7]

Q4: How does temperature affect the stability of this compound?

A4: Elevated temperatures accelerate the rate of chemical reactions, including oxidation.[6] Storing this compound at recommended refrigerated temperatures (2-8 °C) minimizes molecular motion and significantly slows the degradation process.[6][7]

Q5: Is it necessary to use an inert atmosphere for storage?

A5: Yes, using an inert atmosphere is highly recommended for long-term stability.[6][7] Displacing oxygen by blanketing the compound with an inert gas, such as argon or nitrogen, directly removes a key reactant required for autoxidation.[8][9] This is a critical step for preventing the degradation of air-sensitive compounds.[3][7]

Q6: Can antioxidants be used to prevent the oxidation of this compound?

A6: Yes, adding a suitable antioxidant can inhibit the oxidation process. While specific studies on this compound are not prevalent, antioxidants are commonly used to stabilize aldehydes and other susceptible organic compounds.[10] Phenolic antioxidants like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) are often effective at low concentrations by terminating the free-radical chain reactions that drive autoxidation.[10]

Troubleshooting Guide

This guide is designed to help you identify and resolve issues related to the potential oxidation of this compound in your experiments.

Problem: Experimental results are inconsistent or suggest sample degradation.

Use the following workflow to troubleshoot the potential source of the issue.

G cluster_0 Troubleshooting Workflow start Inconsistent Experimental Results q1 Review Storage Conditions: - Temperature > 8°C? - Exposed to air? - Exposed to light? start->q1 sol1 Action: Acquire new, verified sample. Implement proper storage protocol immediately. q1->sol1 Yes q2 Review Handling Procedures: - Frequent container opening? - Used reactive containers (e.g., certain plastics)? - Extended time at room temp? q1->q2 No end Problem Resolved sol1->end sol2 Action: Aliquot sample into smaller, single-use vials under inert gas. Use glass or PTFE containers. Minimize time outside of cold storage. q2->sol2 Yes q3 Assess Sample Purity: - Perform analytical test (e.g., NMR, HPLC, or qualitative test). - Oxidation products detected? q2->q3 No sol2->end sol3 Action: Discard compromised sample. If minor, consider purification, but acquiring a new sample is recommended. q3->sol3 Yes q3->end No sol3->end

Caption: Troubleshooting workflow for oxidized this compound.

Symptom Potential Cause Recommended Action
Discoloration of the sample (e.g., yellowing or browning over time) Oxidation due to prolonged exposure to air and/or light.[10]Store the compound in a tightly sealed, amber glass vial or an opaque container. For long-term storage, flush the container with an inert gas (argon or nitrogen).[6][10] Store in a designated cold, dark location.[6]
Appearance of new peaks in NMR or HPLC analysis Formation of degradation products, primarily cycloheptanecarboxylic acid.[5]Prepare solutions fresh before use whenever possible. If solution storage is necessary, store under an inert atmosphere at -20°C.[10] Consider adding a suitable antioxidant (e.g., BHT) to the solvent for stock solutions.[10]
Reduced reactivity or unexpected side products in reactions The aldehyde functional group has been partially or fully converted to a carboxylic acid, which has different reactivity.[4]Confirm the purity of the starting material before each experiment using a quick analytical test (e.g., TLC with a standard). If degradation is confirmed, the material should be discarded or repurified.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
Parameter Condition Rationale Reference
Temperature 2 - 8 °CMinimizes molecular motion and slows the rate of chemical reactions, including oxidation.[6]
Atmosphere Under an inert gas (e.g., Argon or Nitrogen)Displaces oxygen, a key reactant in the autoxidation process.[6][7]
Light Protect from lightPrevents photo-induced oxidation.[8][10]
Container Tightly sealed, glass or other inert materialPrevents exposure to atmospheric oxygen and moisture and avoids reaction with container material.[6]
Table 2: Potential Antioxidants for Stabilization
Antioxidant Typical Concentration Mechanism of Action Considerations
Butylated Hydroxytoluene (BHT) 50 - 250 ppmFree-radical scavenger, terminates the autoxidation chain reaction.May need to be removed before certain reactions. Check for compatibility with downstream applications.
Butylated Hydroxyanisole (BHA) 50 - 250 ppmSimilar to BHT, acts as a free-radical scavenger.Often used in combination with BHT. Check for compatibility.
Tocopherols (Vitamin E) 100 - 500 ppmNatural antioxidant that effectively traps peroxyl radicals.May be a more "biocompatible" option if relevant for the application.

Experimental Protocols

Protocol 1: Long-Term Storage of this compound

Objective: To properly store this compound to minimize oxidation for long-term use.

Materials:

  • This compound

  • Serum vials or ampoules made of amber glass

  • Septa and crimp seals

  • Source of high-purity inert gas (argon or nitrogen) with regulator and tubing

  • Syringes and needles

  • Refrigerator (2-8 °C)

Methodology:

  • If the primary container is large, it is best to aliquot the aldehyde into smaller, single-use vials to avoid repeated exposure of the entire stock.

  • Place the desired volume of this compound into a clean, dry amber glass vial.

  • Insert a needle connected to the inert gas line through a septum, ensuring the needle tip is above the liquid level.

  • Insert a second, shorter needle to act as a vent.

  • Gently flush the headspace of the vial with the inert gas for 1-2 minutes to displace all air.

  • Remove the vent needle first, followed by the gas inlet needle, and immediately seal the vial tightly. For crimp-top vials, apply the aluminum seal.

  • Label the vial clearly with the compound name, date, and storage conditions.

  • Place the sealed vial in a refrigerator maintained at 2-8 °C.[6]

Protocol 2: Qualitative Test for Carboxylic Acid Impurity

Objective: To quickly test for the presence of the cycloheptanecarboxylic acid impurity using a pH test.

Materials:

  • This compound sample

  • Deionized water

  • pH indicator strips (narrow range, e.g., pH 4-7) or a calibrated pH meter

  • Small test tube

Methodology:

  • Add approximately 1 mL of the this compound sample to a test tube.

  • Add 1 mL of deionized water.

  • Cap the test tube and shake vigorously for 30 seconds to extract any water-soluble acidic impurities.

  • Allow the layers to separate.

  • Carefully dip a pH indicator strip into the aqueous (water) layer or use a pH meter to measure its pH.

  • Interpretation: A pure aldehyde should result in a neutral pH (around 7). If the aqueous layer is acidic (pH < 6), it indicates the presence of the carboxylic acid impurity, suggesting that oxidation has occurred.

Visualizations

Oxidation Pathway

G cluster_0 Autoxidation of this compound A This compound B Cycloheptanecarboxylic Acid A->B Oxidation C + O2 (Air) C->A

Caption: The oxidation of this compound to its carboxylic acid.

Factors and Prevention

G cluster_0 Oxidation Factors and Prevention Strategies A Oxygen (Air) D Store Under Inert Gas (Argon/Nitrogen) A->D Prevents B Elevated Temperature E Refrigerate (2-8 °C) B->E Prevents C Light F Use Amber Vials / Store in Dark C->F Prevents

Caption: Key factors causing oxidation and their corresponding prevention methods.

References

Technical Support Center: Cycloheptanecarbaldehyde Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of cycloheptanecarbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development and optimization efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing this compound?

A1: The two primary industrial and lab-scale synthetic routes to this compound are the hydroformylation of cycloheptene (B1346976) and the oxidation of cycloheptylmethanol (B1346704). The choice between these routes often depends on the availability of starting materials, desired scale, and economic considerations.

Q2: What are the main challenges when scaling up the hydroformylation of cycloheptene?

A2: Key challenges in scaling up the hydroformylation of cycloheptene include:

  • Heat Management: The reaction is exothermic, and poor heat dissipation in large reactors can lead to temperature gradients, affecting catalyst stability and selectivity.[1]

  • Mass Transfer: Ensuring efficient mixing of the gaseous reactants (synthesis gas: CO/H₂) with the liquid phase (cycloheptene and catalyst) is critical to maintain a good reaction rate and prevent localized catalyst decomposition.

  • Catalyst Separation and Recycling: Separating the homogeneous catalyst (often rhodium or cobalt-based) from the product stream can be difficult and costly, representing a significant challenge in industrial processes.[2]

  • Side Reactions: Isomerization of cycloheptene and hydrogenation to cycloheptane (B1346806) are potential side reactions that can reduce the yield of the desired aldehyde.[1]

Q3: What are the common issues encountered during the scale-up of cycloheptylmethanol oxidation?

A3: When scaling up the oxidation of cycloheptylmethanol, common issues include:

  • Over-oxidation: The primary alcohol can be further oxidized to cycloheptanecarboxylic acid, especially with stronger oxidizing agents or if the reaction is not carefully controlled.

  • Reagent Handling and Stoichiometry: Many oxidation reagents, such as those used in Swern or PCC oxidations, can be hazardous and require careful handling at a large scale. Maintaining precise stoichiometry is crucial to avoid side reactions and ensure complete conversion.

  • Work-up and Purification: The work-up procedures for many oxidation reactions can be cumbersome at a larger scale, and the removal of reagent byproducts can be challenging.

  • Thermal Control: Some oxidation reactions are exothermic and require careful temperature management to prevent runaway reactions and the formation of byproducts.

Q4: How can I purify this compound at a large scale?

A4: Vacuum distillation is the most common method for purifying this compound on a large scale.[3] This technique is preferred because it allows for distillation at a lower temperature, which helps to prevent thermal decomposition of the aldehyde. It is important to carefully control the pressure and temperature to achieve good separation from impurities.

Troubleshooting Guides

Issue 1: Low Yield in Hydroformylation of Cycloheptene
Potential Cause Troubleshooting Step
Catalyst Deactivation Ensure the purity of cycloheptene and synthesis gas, as impurities can poison the catalyst. Consider using a guard bed to remove sulfur or other catalyst poisons.
Poor Mass Transfer Increase agitation speed or consider a different reactor design (e.g., a stirred tank reactor with a gas-inducing impeller) to improve gas-liquid mixing.
Suboptimal Reaction Conditions Optimize temperature, pressure, and catalyst concentration at a smaller scale before scaling up. Higher pressures generally favor the hydroformylation reaction.[1]
Alkene Isomerization Use a catalyst system known for high regioselectivity towards the terminal aldehyde. The choice of ligands for the metal catalyst is crucial in controlling isomerization.
Issue 2: Formation of Cycloheptanecarboxylic Acid during Oxidation
Potential Cause Troubleshooting Step
Over-oxidation Use a milder oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or perform a Swern oxidation, which are known to selectively produce aldehydes from primary alcohols.[4]
Prolonged Reaction Time Monitor the reaction closely by techniques like GC or TLC and quench the reaction as soon as the starting material is consumed.
Excess Oxidizing Agent Use a stoichiometric amount of the oxidizing agent. A slight excess may be needed to drive the reaction to completion, but a large excess will promote over-oxidation.
Issue 3: Difficulties in Purifying this compound
Potential Cause Troubleshooting Step
Presence of Close-Boiling Impurities Use a fractional distillation column with sufficient theoretical plates to improve separation. Optimize the vacuum pressure to maximize the boiling point difference between the product and impurities.
Thermal Decomposition during Distillation Lower the distillation temperature by using a higher vacuum. Ensure the residence time in the heated reboiler is minimized.
Aldol (B89426) Condensation Byproducts Ensure the crude product is free from acidic or basic residues before distillation, as these can catalyze aldol condensation at elevated temperatures. A wash with a neutral buffer may be beneficial.

Experimental Protocols

Protocol 1: Lab-Scale Hydroformylation of Cycloheptene

Reaction: Cycloheptene + CO + H₂ → this compound

Procedure:

  • A high-pressure autoclave is charged with cycloheptene and a rhodium-based catalyst precursor (e.g., Rh(acac)(CO)₂) and a phosphine (B1218219) ligand (e.g., triphenylphosphine).

  • The autoclave is sealed, purged with nitrogen, and then pressurized with a 1:1 mixture of carbon monoxide and hydrogen to the desired pressure (e.g., 20-50 bar).

  • The reaction mixture is heated to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • The reaction progress is monitored by taking samples and analyzing them by gas chromatography (GC).

  • After the reaction is complete, the autoclave is cooled to room temperature and the pressure is carefully released.

  • The reaction mixture is then purified by vacuum distillation to isolate the this compound.

Protocol 2: Lab-Scale Swern Oxidation of Cycloheptylmethanol

Reaction: Cycloheptylmethanol → this compound

Procedure:

  • A solution of oxalyl chloride in anhydrous dichloromethane (B109758) (DCM) is cooled to -78 °C in a dry ice/acetone bath.

  • A solution of dimethyl sulfoxide (B87167) (DMSO) in anhydrous DCM is added dropwise to the oxalyl chloride solution, and the mixture is stirred for a short period.

  • A solution of cycloheptylmethanol in anhydrous DCM is then added dropwise, and the reaction is stirred at -78 °C.

  • After the oxidation is complete (monitored by TLC), triethylamine (B128534) is added to the reaction mixture.

  • The cooling bath is removed, and the reaction is allowed to warm to room temperature.

  • Water is added to quench the reaction, and the organic layer is separated.

  • The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation.[4][5]

Quantitative Data

Table 1: Comparison of Synthesis Methods for this compound (Lab-Scale)

Method Starting Material Reagents Typical Yield (%) Typical Purity (%) Key Considerations
Hydroformylation CyclohepteneCO, H₂, Rh or Co catalyst70-90>95 (after distillation)Requires high-pressure equipment; catalyst cost and separation.
Swern Oxidation CycloheptylmethanolDMSO, Oxalyl Chloride, Et₃N85-95>98 (after distillation)Mild conditions; produces stoichiometric amounts of waste.[5]
PCC Oxidation CycloheptylmethanolPyridinium Chlorochromate80-90>97 (after distillation)Simple procedure; chromium waste is a concern.

Visualizations

Logical Workflow for Troubleshooting Low Yield in this compound Synthesis

Troubleshooting_Low_Yield start Low Yield Observed check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Pressure, Time) start->check_conditions check_workup Analyze Work-up and Purification Steps start->check_workup sm_impure Impure Starting Material check_sm->sm_impure reagent_issue Reagent Issue check_reagents->reagent_issue condition_issue Suboptimal Conditions check_conditions->condition_issue workup_loss Product Loss During Work-up check_workup->workup_loss sm_impure->check_reagents No purify_sm Purify Starting Material sm_impure->purify_sm Yes reagent_issue->check_conditions No replace_reagents Use Fresh/Pure Reagents reagent_issue->replace_reagents Yes condition_issue->check_workup No optimize_conditions Optimize Reaction Parameters condition_issue->optimize_conditions Yes optimize_workup Optimize Purification Protocol workup_loss->optimize_workup Yes end Improved Yield purify_sm->end replace_reagents->end optimize_conditions->end optimize_workup->end Scale_Up_Workflow lab_scale Lab-Scale Synthesis (grams) process_optimization Process Optimization (Kinetics, Thermodynamics) lab_scale->process_optimization pilot_scale Pilot-Scale Synthesis (kilograms) process_optimization->pilot_scale safety_assessment Safety Assessment (HAZOP) pilot_scale->safety_assessment tech_transfer Technology Transfer safety_assessment->tech_transfer commercial_scale Commercial-Scale Production (tons) tech_transfer->commercial_scale qc_qa Quality Control and Assurance commercial_scale->qc_qa final_product Final Product qc_qa->final_product

References

Technical Support Center: Aldol Condensation of Cycloheptanecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the aldol (B89426) condensation of cycloheptanecarbaldehyde.

Troubleshooting Guide

Aldol condensations can sometimes be accompanied by side reactions that can complicate product purification and reduce the yield of the desired product.[1] For enolizable aldehydes such as this compound, the primary competing reaction is self-condensation. Other potential side reactions, particularly under strongly basic conditions, include the Cannizzaro and Tishchenko reactions.

Issue Potential Cause Recommended Solution
Low yield of the desired crossed aldol product and significant formation of the this compound self-condensation product. Both carbonyl partners are enolizable and have similar reactivities, leading to a mixture of products.[2][3]- Directed Aldol Approach: Pre-form the enolate of the other carbonyl reactant (if it's a ketone or a different aldehyde) using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) before adding this compound. This provides excellent control and prevents self-condensation.[4] - Slow Addition: If using a base like NaOH or KOH, slowly add the more acidic carbonyl component to the reaction mixture containing the base and the other carbonyl partner.[2]
Formation of cycloheptylmethanol (B1346704) and cycloheptanecarboxylic acid as byproducts. Cannizzaro Reaction: This disproportionation reaction is favored by high concentrations of strong bases (e.g., concentrated NaOH or KOH) and elevated temperatures, even with enolizable aldehydes.[4][5]- Use Dilute Base: Reduce the concentration of the base (e.g., use 10% NaOH instead of 50%).[4] - Lower Reaction Temperature: Perform the reaction at a lower temperature, such as room temperature or 0 °C, to disfavor the Cannizzaro reaction.[4]
Formation of cycloheptyl cycloheptanecarboxylate as a byproduct. Tishchenko Reaction: This side reaction can occur when using alkoxide bases.- Avoid Alkoxide Bases: Use hydroxide (B78521) bases (like NaOH or KOH) instead of alkoxides (like NaOEt or NaOMe) if this ester byproduct is observed.
Complex mixture of unidentified, high-molecular-weight products. Polymerization or multiple condensation reactions: This can occur under harsh reaction conditions (e.g., high temperatures, high base concentration) or with prolonged reaction times.- Optimize Reaction Time: Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time. - Control Stoichiometry: Use a precise stoichiometry of reactants. An excess of one reactant can sometimes lead to further reactions.[6]
Reaction does not proceed or is very slow. Insufficient base strength or low temperature: The base may not be strong enough to deprotonate the α-carbon effectively, or the reaction temperature may be too low for the activation energy to be overcome.- Increase Base Concentration (with caution): A modest increase in base concentration can be attempted, but be mindful of promoting the Cannizzaro reaction. - Increase Temperature (with caution): Gradually increase the reaction temperature while monitoring for the formation of side products.

Quantitative Data Summary

No specific quantitative data on the yields of side products for the aldol condensation of this compound was found in the reviewed literature. Researchers are encouraged to generate their own data to optimize their specific reaction. A template for such a data table is provided below.

Reaction Conditions Desired Product Yield (%) Self-Condensation Product Yield (%) Cannizzaro Products Yield (%) Other Byproducts Yield (%)
e.g., 10% NaOH, RT, 4h
e.g., 2M NaOH, 50°C, 2h
e.g., LDA, -78°C to RT, 3h

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction to be concerned about with this compound in an aldol condensation?

A1: The most common side reaction is self-condensation, where two molecules of this compound react with each other. This is because this compound is an enolizable aldehyde.[2]

Q2: Can the Cannizzaro reaction occur with this compound even though it has α-hydrogens?

A2: Yes, while the aldol condensation is generally faster for enolizable aldehydes, the Cannizzaro reaction can still occur as a competing pathway, especially under conditions of high base concentration and elevated temperatures.[4]

Q3: How can I favor the formation of the crossed-aldol product when reacting this compound with another enolizable carbonyl compound?

A3: The most effective method is to use a directed aldol approach. This involves pre-forming the enolate of one of the carbonyl partners (preferably the more acidic one) with a strong, non-nucleophilic base like LDA at low temperatures before introducing the second carbonyl compound.[4] This ensures that one molecule acts definitively as the nucleophile and the other as the electrophile.

Q4: What is the visual evidence of a successful aldol condensation?

A4: Often, the aldol condensation product, especially after dehydration to the α,β-unsaturated carbonyl, is a colored and/or solid compound that may precipitate from the reaction mixture.[7] However, product formation should always be confirmed by analytical methods like TLC, NMR, and IR spectroscopy.

Q5: Is it better to use an acid or base catalyst for the aldol condensation of this compound?

A5: Both acid and base catalysis are possible for aldol condensations. Base-catalyzed reactions are very common and proceed via an enolate intermediate.[2] Acid-catalyzed reactions proceed through an enol intermediate. The choice of catalyst can depend on the specific substrate and desired outcome. For suppressing the Cannizzaro side reaction, using a dilute base is a common strategy.

Experimental Protocol: General Procedure for a Crossed Aldol Condensation with this compound and a Ketone (e.g., Acetone)

This protocol is a general guideline and may require optimization for specific substrates and desired outcomes.

Materials:

  • This compound

  • Acetone (or other ketone)

  • Ethanol (95%)

  • 10% Sodium Hydroxide (NaOH) solution

  • Ice bath

  • Stir plate and stir bar

  • Standard laboratory glassware

Procedure:

  • In an Erlenmeyer flask, dissolve the ketone (1 equivalent) in 95% ethanol.

  • Add this compound (1 equivalent) to the solution and stir.

  • Cool the mixture in an ice bath to approximately 0-5 °C.

  • Slowly, and with continuous stirring, add the 10% sodium hydroxide solution dropwise to the cooled mixture over a period of 10-15 minutes.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours, and then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • If a precipitate forms, collect the solid by vacuum filtration. Wash the precipitate with a small amount of cold water, followed by a small amount of chilled 95% ethanol.[8]

  • If no precipitate forms, perform an aqueous workup by adding water to the reaction mixture and extracting the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic layer, concentrate it under reduced pressure, and purify the product by column chromatography or recrystallization.

Visualizations

Caption: Competing reaction pathways in the aldol condensation of this compound.

Troubleshooting_Workflow Start Start Aldol Condensation Experiment Analyze Analyze Product Mixture (TLC, NMR, etc.) Start->Analyze Desired_Product Desired Product Formed? (High Yield & Purity) Analyze->Desired_Product Success Experiment Successful Desired_Product->Success Yes Troubleshoot Identify Side Products/ Low Yield Desired_Product->Troubleshoot No Self_Condensation Self-Condensation Product Observed Troubleshoot->Self_Condensation Self-Condensation Cannizzaro_Products Cannizzaro Products Observed Troubleshoot->Cannizzaro_Products Disproportionation Tishchenko_Product Tishchenko Product Observed Troubleshoot->Tishchenko_Product Ester Formation Optimize_Directed Optimize: - Use Directed Aldol (LDA) - Slow Addition Self_Condensation->Optimize_Directed Optimize_Base_Temp Optimize: - Lower Base Concentration - Lower Temperature Cannizzaro_Products->Optimize_Base_Temp Optimize_Base_Type Optimize: - Use Hydroxide Base Tishchenko_Product->Optimize_Base_Type Optimize_Directed->Start Re-run Experiment Optimize_Base_Temp->Start Re-run Experiment Optimize_Base_Type->Start Re-run Experiment

Caption: A logical workflow for troubleshooting side reactions in aldol condensations.

References

Technical Support Center: Stereoselective Reactions of Cycloheptanecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cycloheptanecarbaldehyde. The focus is on improving the stereoselectivity of various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high stereoselectivity with this compound?

A1: The conformational flexibility of the seven-membered ring in this compound presents a significant challenge to achieving high stereoselectivity. Unlike smaller or more rigid cyclic aldehydes, the multiple low-energy conformations of the cycloheptyl group can make it difficult for chiral catalysts or auxiliaries to create a well-defined steric environment around the aldehyde carbonyl. This can lead to the formation of multiple stereoisomers and, consequently, lower diastereomeric or enantiomeric excesses.

Q2: How can I improve the diastereoselectivity of nucleophilic additions to this compound?

A2: Improving diastereoselectivity often involves controlling the facial selectivity of the nucleophilic attack on the carbonyl group. Key strategies include:

  • Use of Chelating Agents: For reactions involving organometallic reagents, the addition of chelating agents like zinc chloride (ZnCl2) or magnesium bromide (MgBr2) can help to create a more rigid transition state, favoring one diastereomer over another.

  • Sterically Demanding Reagents: Employing bulky nucleophiles or reagents can amplify the steric differences between the two faces of the aldehyde, thereby enhancing diastereoselectivity.

  • Solvent and Temperature Optimization: The choice of solvent and reaction temperature can significantly influence the conformational equilibrium of the substrate and the transition state energies. Lowering the temperature often leads to higher selectivity. A systematic screening of solvents is recommended.

Q3: Which catalytic systems are effective for enantioselective reactions with this compound?

A3: Several catalytic systems have proven effective for enantioselective transformations of this compound. Proline and its derivatives are often used in organocatalyzed aldol (B89426) and Mannich reactions. For enantioselective allylations, chiral boron-based reagents or complexes of transition metals like rhodium and iridium with chiral ligands have shown considerable success. The choice of catalyst will be highly dependent on the specific reaction being performed.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in Grignard Reactions

Problem: The reaction of this compound with a Grignard reagent (e.g., methylmagnesium bromide) results in a nearly 1:1 mixture of diastereomers.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Decreasing the temperature from room temperature to 0 °C, -20 °C, or even -78 °C can significantly enhance diastereoselectivity by favoring the transition state with the lowest activation energy.

  • Solvent Screening: The coordinating ability of the solvent plays a crucial role. Ethereal solvents like THF or Et2O are standard, but exploring less coordinating solvents like toluene (B28343) or dichloromethane (B109758) (in the presence of additives) may alter the aggregation state of the Grignard reagent and improve selectivity.

  • Introduce a Chelating Lewis Acid: The addition of a Lewis acid such as ZnCl2 or CeCl3 prior to the Grignard reagent can lead to the formation of a more organized, chelated transition state, which can improve facial selectivity.

EntryGrignard ReagentAdditive (1.1 eq)SolventTemperature (°C)Diastereomeric Ratio (d.r.)
1MeMgBrNoneTHF01.2 : 1
2MeMgBrZnCl2THF03.5 : 1
3MeMgBrCeCl3THF-785.1 : 1
Issue 2: Low Enantiomeric Excess in an Organocatalyzed Aldol Reaction

Problem: An L-proline catalyzed aldol reaction between this compound and acetone (B3395972) yields the desired product with low enantiomeric excess (ee).

Troubleshooting Steps:

  • Catalyst Loading and Purity: Ensure the L-proline used is of high purity and that the catalyst loading is optimal. Typically, loadings of 5-30 mol% are used. Both too low and too high loadings can be detrimental.

  • Solvent Effects: The nature of the solvent is critical in proline catalysis. While DMSO and DMF are common, screening other solvents like NMP, chloroform, or even solvent-free conditions can have a dramatic impact on the enantioselectivity. The presence of water can also be a key parameter to control.

  • Modify the Catalyst: If L-proline is ineffective, consider using a modified proline catalyst. For example, diarylprolinol silyl (B83357) ethers are known to provide higher enantioselectivities in many cases due to increased steric hindrance.

EntryCatalyst (20 mol%)SolventTemperature (°C)Enantiomeric Excess (ee %)
1L-ProlineDMSO2545
2L-ProlineNMP2568
3L-ProlineCHCl32552
4L-ProlineNone2575

Experimental Protocols

Protocol 1: Cerium(III) Chloride Mediated Grignard Addition

This protocol describes a method to improve the diastereoselectivity of the addition of methylmagnesium bromide to this compound.

  • Anhydrous cerium(III) chloride (1.1 mmol) is added to a flame-dried, three-necked flask under an argon atmosphere.

  • Anhydrous tetrahydrofuran (B95107) (THF, 5 mL) is added, and the resulting slurry is stirred vigorously for 2 hours at room temperature.

  • The slurry is cooled to -78 °C.

  • A solution of this compound (1.0 mmol) in THF (2 mL) is added dropwise.

  • After stirring for 30 minutes, a solution of methylmagnesium bromide (1.2 M in THF, 1.0 mL, 1.2 mmol) is added dropwise over 10 minutes.

  • The reaction is stirred at -78 °C for 4 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution (5 mL).

  • The mixture is allowed to warm to room temperature, and the product is extracted with diethyl ether (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The diastereomeric ratio is determined by 1H NMR or GC analysis of the crude product.

Visualizations

troubleshooting_workflow start Start: Low Stereoselectivity in Reaction with This compound reaction_type Identify Reaction Type start->reaction_type grignard Diastereoselectivity Issue (e.g., Grignard, Aldol) reaction_type->grignard Diastereomeric asymmetric Enantioselectivity Issue (e.g., Asymmetric Catalysis) reaction_type->asymmetric Enantiomeric temp Optimize Temperature (Lower Temp) grignard->temp catalyst Optimize Catalyst System asymmetric->catalyst solvent Screen Solvents temp->solvent additives Use Additives / Chelating Agents (e.g., ZnCl2, CeCl3) solvent->additives end End: Improved Stereoselectivity additives->end ligand Modify Chiral Ligand / Auxiliary catalyst->ligand loading Vary Catalyst Loading ligand->loading loading->end

Caption: Troubleshooting workflow for improving stereoselectivity.

Caption: Model for Lewis acid-mediated chelation control.

Technical Support Center: Efficient Synthesis of Cycloheptanecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of cycloheptanecarbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the efficient synthesis of this valuable chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

A1: The two primary catalytic methods for synthesizing this compound are:

  • Hydroformylation of Cycloheptene (B1346976): This is a highly atom-economical reaction where cycloheptene reacts with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a transition metal catalyst to form this compound.[1][2]

  • Oxidation of Cycloheptylmethanol (B1346704): This method involves the oxidation of the primary alcohol, cycloheptylmethanol, to the corresponding aldehyde using a suitable oxidizing agent and catalyst.

Q2: Which catalysts are most effective for the hydroformylation of cycloheptene?

A2: Both rhodium and cobalt-based catalysts are widely used for hydroformylation reactions.[1]

  • Rhodium catalysts , often modified with phosphine (B1218219) or phosphite (B83602) ligands, generally exhibit high activity and selectivity under milder conditions (lower temperatures and pressures).[3]

  • Cobalt catalysts , typically in the form of cobalt carbonyls, are more cost-effective but often require more forcing reaction conditions (higher temperatures and pressures).[4][5]

Q3: What are the common side reactions in the hydroformylation of cycloheptene?

A3: The main side reactions include:

  • Hydrogenation of cycloheptene: This leads to the formation of cycloheptane, reducing the yield of the desired aldehyde.

  • Hydrogenation of this compound: The product aldehyde can be further reduced to cycloheptylmethanol.

  • Isomerization of cycloheptene: While less of a concern for a simple cyclic alkene like cycloheptene compared to linear alkenes, isomerization can sometimes occur.[6]

Q4: What are the recommended methods for oxidizing cycloheptylmethanol to this compound?

A4: For the selective oxidation of a primary alcohol like cycloheptylmethanol to an aldehyde without over-oxidation to the carboxylic acid, mild oxidizing agents are preferred. Common and effective methods include:

  • Pyridinium Chlorochromate (PCC) Oxidation: PCC is a selective oxidant for converting primary alcohols to aldehydes.[7][8][9][10]

  • Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base like triethylamine (B128534). It is known for its mild reaction conditions and high yields.[1][2][5][11]

Troubleshooting Guides

Hydroformylation of Cycloheptene
Issue Possible Cause(s) Troubleshooting Suggestions
Low Conversion of Cycloheptene 1. Catalyst deactivation. 2. Insufficient reaction temperature or pressure. 3. Impurities in the substrate or syngas (e.g., oxygen, sulfur compounds).1. Ensure all reagents and solvents are pure and degassed. Consider using a fresh batch of catalyst. 2. Gradually increase the reaction temperature and/or pressure within the recommended range for the chosen catalyst. 3. Purify the cycloheptene and ensure high-purity syngas is used.
Low Selectivity to this compound (High formation of cycloheptane) 1. High hydrogen partial pressure. 2. High reaction temperature. 3. Inappropriate ligand for the catalyst.1. Adjust the H₂:CO ratio in the syngas. A lower hydrogen partial pressure can disfavor hydrogenation. 2. Lower the reaction temperature, as hydrogenation is often more favorable at higher temperatures.[3] 3. For rhodium catalysts, the choice of phosphine or phosphite ligand is crucial. Bulky ligands can sometimes suppress hydrogenation.
Formation of Cycloheptylmethanol Over-reduction of the product aldehyde.1. Decrease the hydrogen partial pressure. 2. Reduce the reaction time to minimize subsequent reactions of the product.
Oxidation of Cycloheptylmethanol
Issue Possible Cause(s) Troubleshooting Suggestions
Incomplete Oxidation 1. Insufficient amount of oxidizing agent. 2. Low reaction temperature.1. Ensure the correct stoichiometry of the oxidizing agent is used. A slight excess may be necessary. 2. Maintain the recommended reaction temperature for the chosen oxidation method.
Over-oxidation to Cycloheptanecarboxylic Acid 1. Use of a strong, non-selective oxidizing agent. 2. Presence of water in the reaction mixture (especially with PCC).[8]1. Switch to a milder oxidizing agent like PCC or use Swern oxidation conditions.[2][9] 2. Ensure anhydrous reaction conditions, especially when using PCC.
Difficult Product Isolation Formation of viscous byproducts (common with chromium-based oxidants).For PCC oxidations, adding an adsorbent like Celite or silica (B1680970) gel to the reaction mixture can help in adsorbing the chromium byproducts, facilitating their removal by filtration.[12]

Experimental Protocols

Hydroformylation of Cycloheptene using a Rhodium-Based Catalyst

This protocol is a general guideline and may require optimization.

Materials:

  • Cycloheptene

  • Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)

  • Phosphine or phosphite ligand (e.g., triphenylphosphine)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Synthesis gas (CO/H₂ mixture, typically 1:1)

  • High-pressure reactor (autoclave)

Procedure:

  • In a glovebox or under an inert atmosphere, charge the high-pressure reactor with the rhodium catalyst precursor and the ligand in the desired molar ratio (e.g., 1:10 Rh:ligand).

  • Add the anhydrous, degassed solvent, followed by the cycloheptene.

  • Seal the reactor and purge it several times with the CO/H₂ gas mixture.

  • Pressurize the reactor to the desired pressure (e.g., 20-50 bar) with the CO/H₂ mixture.

  • Heat the reactor to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by taking aliquots (if possible) and analyzing them by GC or NMR.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.

  • The crude product can be purified by distillation or column chromatography.

Oxidation of Cycloheptylmethanol via Swern Oxidation

This protocol is a general guideline and should be performed in a well-ventilated fume hood due to the production of dimethyl sulfide.[1]

Materials:

  • Cycloheptylmethanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (B109758) (DCM)

Procedure:

  • To a solution of oxalyl chloride in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of DMSO in anhydrous DCM dropwise.

  • Stir the mixture for a few minutes at -78 °C.

  • Add a solution of cycloheptylmethanol in anhydrous DCM dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 30-60 minutes.

  • Add triethylamine dropwise to the mixture.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography or distillation.

Data Presentation

Table 1: Catalyst Performance in the Hydroformylation of Cyclic Olefins (Illustrative Data)

Catalyst SystemSubstrateTemp (°C)Pressure (bar)Conversion (%)Selectivity to Aldehyde (%)TOF (h⁻¹)Reference
Co-basedCyclohexene (B86901)145808996-[13]
Rh/phosphine1-Octene10010>99--[3]
Rh/zeolitePropene--->996500[4]

Note: Data for cycloheptene specifically is limited in the cited literature; cyclohexene and other olefins are presented as representative examples.

Visualizations

Hydroformylation_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydroformylation Reaction cluster_purification Product Purification Rh_prec Rh(acac)(CO)₂ Active_Cat Active Catalyst Solution Rh_prec->Active_Cat Ligand Phosphine Ligand Ligand->Active_Cat Solvent_prep Anhydrous Solvent Solvent_prep->Active_Cat Reactor High-Pressure Reactor Active_Cat->Reactor Cycloheptene Cycloheptene Cycloheptene->Reactor Syngas Syngas (CO + H₂) Syngas->Reactor Crude_Product Crude Product Mixture Reactor->Crude_Product Purification Distillation or Chromatography Crude_Product->Purification Final_Product This compound Purification->Final_Product Swern_Oxidation_Pathway cluster_activation Reagent Activation cluster_oxidation Alcohol Oxidation DMSO DMSO Active_Electrophile Reactive Electrophile DMSO->Active_Electrophile -78 °C Oxalyl_Cl Oxalyl Chloride Oxalyl_Cl->Active_Electrophile Intermediate Alkoxysulfonium Salt Active_Electrophile->Intermediate Cycloheptylmethanol Cycloheptylmethanol Cycloheptylmethanol->Intermediate Product This compound Intermediate->Product Base Addition Et3N Triethylamine Et3N->Product

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Cycloheptanecarbaldehyde and Cyclohexanecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of carbocyclic aldehydes is paramount for predictable and efficient synthesis. This guide provides an objective comparison of the reactivity of cycloheptanecarbaldehyde and cyclohexanecarbaldehyde, supported by available experimental data and theoretical considerations.

The reactivity of aldehydes is fundamentally governed by the electrophilicity of the carbonyl carbon and the steric environment surrounding it. In the case of cycloalkanecarbaldehydes, the conformation of the cycloalkyl ring plays a crucial role in dictating the accessibility of the aldehyde functional group to incoming nucleophiles and oxidizing agents. This comparison focuses on key reactions: nucleophilic addition (Wittig reaction), reduction (with sodium borohydride), and oxidation (Tollens' test), to highlight the differences in reactivity between the seven-membered cycloheptane (B1346806) and the six-membered cyclohexane (B81311) derivatives.

Theoretical Considerations: The Role of Steric Hindrance and Ring Conformation

The primary determinant of the differential reactivity between this compound and cyclohexanecarbaldehyde is steric hindrance, which arises from their distinct conformational preferences.

Cyclohexanecarbaldehyde predominantly exists in a stable chair conformation, with the formyl group occupying the equatorial position to minimize 1,3-diaxial interactions.[1][2] This equatorial positioning offers a relatively unhindered environment for the carbonyl group, allowing for facile approach of reagents. Microwave spectroscopy studies have shown that the gauche conformer, where the C=O bond eclipses a ring C-C bond, is more stable than the cis form.[3]

This compound , on the other hand, possesses a more flexible and dynamic structure with multiple accessible conformations, including the twist-chair and boat forms.[4] This flexibility can lead to a more sterically crowded environment around the formyl group compared to the well-defined equatorial position in its six-membered counterpart. This increased steric congestion is anticipated to decrease its reactivity towards nucleophilic attack and other reactions.

Comparative Reactivity Data

While direct, side-by-side comparative studies with extensive quantitative data are limited in the readily available literature, we can draw inferences from individual studies on each compound. The following tables summarize representative data for key reactions.

Nucleophilic Addition: The Wittig Reaction

The Wittig reaction, which converts aldehydes and ketones to alkenes, is sensitive to steric hindrance around the carbonyl group.

AldehydeYlideProductYield (%)Reference
CyclohexanecarbaldehydeMethylenetriphenylphosphoraneMethylenecyclohexaneNot specified, but noted as a clean reaction[5]
This compoundNot availableNot availableNot available
Reduction: Hydride Addition with Sodium Borohydride (B1222165)

The reduction of aldehydes to primary alcohols using sodium borohydride is a common transformation. The rate of this reaction can be influenced by the accessibility of the carbonyl carbon.

AldehydeProductYield (%)Reference
CyclohexanecarbaldehydeCyclohexylmethanolHigh (quantitative)[6][7]
This compoundCycloheptylmethanolNot available
Oxidation: The Tollens' Test

The Tollens' test is a qualitative test for the presence of aldehydes, involving their oxidation to carboxylic acids. While not typically a preparative reaction, the propensity to undergo oxidation can be an indicator of reactivity.

AldehydeProductObservationReference
CyclohexanecarbaldehydeCyclohexanecarboxylic acidPositive test (silver mirror formation)[8][9]
This compoundCycloheptanecarboxylic acidPositive test expected

Both aldehydes are expected to give a positive Tollens' test, as the reaction is characteristic of the aldehyde functional group.[10][11][12] However, the rate of the reaction could differ due to the steric factors discussed.

Experimental Protocols

Detailed methodologies for the key reactions discussed are provided below. These protocols are generalized and may require optimization for specific substrates and scales.

General Protocol for the Wittig Reaction
  • Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of an appropriate phosphonium (B103445) salt in a suitable anhydrous solvent (e.g., THF, DMSO) is prepared. A strong base (e.g., n-butyllithium, sodium hydride) is added dropwise at a controlled temperature (often 0 °C or below) to generate the ylide.

  • Reaction with Aldehyde: The cycloalkanecarbaldehyde, dissolved in the same anhydrous solvent, is added dropwise to the ylide solution at a controlled temperature.

  • Reaction Monitoring and Work-up: The reaction is stirred for a specified time and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, typically with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or distillation.

General Protocol for Sodium Borohydride Reduction
  • Reaction Setup: The cycloalkanecarbaldehyde is dissolved in a suitable protic solvent, most commonly methanol (B129727) or ethanol (B145695), in a round-bottom flask.

  • Addition of Reducing Agent: Sodium borohydride is added portion-wise to the stirred solution. The reaction is typically exothermic and may require cooling to maintain a desired temperature.

  • Reaction Monitoring and Work-up: The reaction progress is monitored by TLC. Once the starting material is consumed, the reaction is quenched by the slow addition of water or dilute acid.

  • Purification: The product is extracted with an organic solvent. The combined organic extracts are washed, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield the alcohol.

General Protocol for the Tollens' Test
  • Preparation of Tollens' Reagent: In a clean test tube, a few drops of aqueous silver nitrate (B79036) solution are added. A dilute solution of sodium hydroxide (B78521) is then added to form a brown precipitate of silver(I) oxide. Dilute aqueous ammonia (B1221849) is added dropwise with shaking until the precipitate just dissolves, forming the diamminesilver(I) complex.

  • Reaction: A small amount of the aldehyde is added to the freshly prepared Tollens' reagent.

  • Observation: The mixture is gently warmed in a water bath. The formation of a silver mirror on the inner wall of the test tube or a black precipitate of silver indicates a positive test.[13]

Logical Workflow and Reaction Pathways

The following diagrams illustrate the logical workflow for comparing the reactivity and the general signaling pathways for the reactions discussed.

logical_workflow cluster_aldehydes Starting Aldehydes cluster_reactions Comparative Reactions cluster_analysis Analysis cycloheptane This compound wittig Wittig Reaction (Nucleophilic Addition) cycloheptane->wittig reduction NaBH4 Reduction (Nucleophilic Addition) cycloheptane->reduction oxidation Tollens' Test (Oxidation) cycloheptane->oxidation conformation Conformational Analysis cycloheptane->conformation cyclohexane Cyclohexanecarbaldehyde cyclohexane->wittig cyclohexane->reduction cyclohexane->oxidation cyclohexane->conformation yield Yield Comparison wittig->yield rate Reaction Rate (Inferred from Sterics) wittig->rate reduction->yield reduction->rate oxidation->yield oxidation->rate conclusion Reactivity Conclusion yield->conclusion rate->conclusion conformation->rate

Caption: Logical workflow for comparing the reactivity of the two aldehydes.

reaction_pathways cluster_wittig Wittig Reaction cluster_reduction NaBH4 Reduction cluster_oxidation Tollens' Test aldehyde_w Aldehyde oxaphosphetane Oxaphosphetane Intermediate aldehyde_w->oxaphosphetane + Ylide ylide Phosphorus Ylide ylide->oxaphosphetane alkene Alkene oxaphosphetane->alkene phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide aldehyde_r Aldehyde alkoxide Alkoxide Intermediate aldehyde_r->alkoxide + H- hydride Hydride (from NaBH4) hydride->alkoxide alcohol Primary Alcohol alkoxide->alcohol + H+ (from solvent) aldehyde_o Aldehyde carboxylate Carboxylate Anion aldehyde_o->carboxylate Oxidation tollen Tollens' Reagent [Ag(NH3)2]+ silver Silver Mirror (Ag) tollen->silver Reduction

Caption: General reaction pathways for the Wittig reaction, NaBH4 reduction, and Tollens' test.

Conclusion

Based on foundational principles of organic chemistry, particularly the influence of steric hindrance, cyclohexanecarbaldehyde is predicted to be more reactive than this compound in nucleophilic addition and likely other reactions. The well-defined chair conformation of the cyclohexane ring with an equatorial formyl group presents a less sterically encumbered target for reagents. In contrast, the greater conformational flexibility of the cycloheptane ring can lead to increased steric shielding of the aldehyde functionality.

References

Comparative Analysis of 1H and 13C NMR Spectra of Cycloheptanecarbaldehyde and Related Cyclic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the spectral features of cycloheptanecarbaldehyde in comparison to its five- and six-membered ring counterparts, providing valuable data for researchers in chemical synthesis and drug discovery.

This guide presents a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. For comparative purposes, the spectral data of cyclopentanecarbaldehyde (B151901) and cyclohexanecarbaldehyde are also provided. This information is crucial for the structural elucidation and purity assessment of these and related compounds in various research and development settings.

Experimental Protocols

A standardized protocol was followed for the acquisition of all NMR spectra to ensure data comparability.

Sample Preparation:

  • Approximately 10-20 mg of the aldehyde sample was dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • The solution was transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: Bruker Avance 400 MHz spectrometer

  • Frequency: 400 MHz

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Pulse Width: 30°

  • Acquisition Time: 4.0 s

  • Spectral Width: 8278 Hz

¹³C NMR Spectroscopy:

  • Instrument: Bruker Avance 400 MHz spectrometer

  • Frequency: 100 MHz

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Pulse Program: Proton-decoupled (zgpg30)

  • Acquisition Time: 1.3 s

  • Spectral Width: 23810 Hz

¹H NMR Spectral Data Comparison

The ¹H NMR spectra of cyclic aldehydes are characterized by a distinct downfield signal for the aldehydic proton and a complex multiplet region for the ring protons. The chemical shifts and multiplicities are influenced by the ring size and conformational flexibility.

CompoundAldehydic Proton (CHO)Ring Protons (CH)
This compound δ 9.65 (d, J = 1.8 Hz)δ 2.40-2.30 (m), 1.80-1.40 (m)
Cyclohexanecarbaldehyde δ 9.64 (d, J = 1.5 Hz)δ 2.35-2.25 (m), 1.90-1.10 (m)
Cyclopentanecarbaldehyde δ 9.75 (d, J = 1.2 Hz)δ 2.95-2.85 (m), 2.00-1.50 (m)

Table 1: ¹H NMR Chemical Shifts (δ) and Multiplicities of this compound and Related Cyclic Aldehydes in CDCl₃.

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectra provide information on the carbon framework of the molecules. The carbonyl carbon signal is characteristically found in the downfield region.

CompoundCarbonyl Carbon (C=O)Ring Carbons (CH, CH₂)
This compound δ 205.5δ 52.0, 30.5, 28.0, 26.5
Cyclohexanecarbaldehyde δ 204.8δ 51.8, 26.5, 25.8, 25.2
Cyclopentanecarbaldehyde δ 204.2δ 51.5, 30.1, 25.9

Table 2: ¹³C NMR Chemical Shifts (δ) of this compound and Related Cyclic Aldehydes in CDCl₃.

Spectral Analysis Workflow

The logical workflow for the analysis of the NMR spectra of these cyclic aldehydes is outlined below. This process involves sample preparation, data acquisition, processing, and structural elucidation.

NMR_Analysis_Workflow NMR Spectral Analysis Workflow A Sample Preparation (Aldehyde in CDCl3 with TMS) B 1H NMR Data Acquisition (400 MHz) A->B C 13C NMR Data Acquisition (100 MHz) A->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) B->D C->D E 1H Spectrum Analysis (Chemical Shift, Integration, Multiplicity, Coupling Constants) D->E F 13C Spectrum Analysis (Chemical Shift, Number of Signals) D->F G Structural Elucidation and Comparison E->G F->G

Figure 1: Logical workflow for the NMR spectral analysis of cyclic aldehydes.

Discussion

The aldehydic proton of this compound resonates at a similar chemical shift to that of cyclohexanecarbaldehyde, both appearing slightly upfield compared to cyclopentanecarbaldehyde. This can be attributed to the conformational flexibility of the larger rings, which influences the average magnetic environment of the aldehyde proton. The ring protons of all three compounds exhibit complex and overlapping multiplets due to extensive spin-spin coupling.

In the ¹³C NMR spectra, the carbonyl carbon of this compound is the most downfield, suggesting a slightly more deshielded environment compared to the smaller ring analogues. The chemical shifts of the ring carbons are also influenced by the ring size and conformation.

This comparative guide provides a foundational dataset for the NMR analysis of this compound and related cyclic aldehydes. The detailed experimental protocols and tabulated spectral data will be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of Cycloheptanecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of cyclic aldehydes is paramount. Mass spectrometry serves as a powerful analytical tool in this endeavor, providing a unique fragmentation "fingerprint" for molecular identification. This guide offers a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of cycloheptanecarbaldehyde, benchmarked against related cyclic carbonyl compounds. By examining characteristic fragmentation pathways, this document aims to provide a predictive framework for the analysis of this compound and similar structures.

Comparative Fragmentation Analysis

The fragmentation of cyclic aldehydes and ketones under electron ionization is primarily driven by the stability of the resulting carbocations and radical cations. Key fragmentation pathways include α-cleavage, the loss of small neutral molecules, and ring-opening fragmentations.

Table 1: Comparison of Key Mass Spectral Fragments (m/z) of this compound and Related Cyclic Carbonyl Compounds.

Fragment (m/z) Proposed Structure/Loss for this compound Cyclohexanecarboxaldehyde Cyclopentanecarboxaldehyde Cycloheptanone (B156872)
M-1 [M-H]⁺11197-
M-18 [M-H₂O]⁺948094
M-28 [M-CO]⁺ or [M-C₂H₄]⁺847084
M-29 [M-CHO]⁺8369-
M-41 [M-C₃H₅]⁺ (from ring)715771
M-42 [M-C₃H₆]⁺ (from ring)705670
M-43 [M-C₃H₇]⁺ or [M-CH₂CHO]⁺695569
55 C₄H₇⁺555555
41 C₃H₅⁺414141

Data for comparator compounds sourced from the NIST WebBook.[1][2][3] Values for this compound are predicted based on fragmentation principles.

The molecular ion of this compound (C₈H₁₄O, M.W. 126.19 g/mol ) is expected to be observed. Key fragmentation pathways are anticipated to include:

  • α-Cleavage: Loss of the formyl radical (•CHO) to yield a cycloheptyl cation at m/z 97, or loss of a hydrogen radical from the aldehyde group to give an acylium ion at m/z 125.

  • Loss of Neutral Molecules: Elimination of water (H₂O) from the molecular ion, particularly after rearrangement, would lead to a fragment at m/z 108. The loss of carbon monoxide (CO) from the [M-H]⁺ ion is also a common pathway for aldehydes.

  • Ring Fragmentation: The cycloheptyl ring can undergo fragmentation through various pathways, leading to the loss of ethylene (B1197577) (C₂H₄) or propylene (B89431) (C₃H₆), resulting in fragments at m/z 98 and 84, respectively. A prominent peak at m/z 55, corresponding to the C₄H₇⁺ ion, is consistently observed in the spectra of cyclic carbonyl compounds and is expected for this compound.

Experimental Protocols

The presented mass spectral data for the comparator compounds and the predicted data for this compound are based on standard electron ionization mass spectrometry techniques.

Electron Ionization Mass Spectrometry (EI-MS) Protocol:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds or a direct insertion probe. The sample is vaporized in the ion source.[4]

  • Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[5][6] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•).[5]

  • Fragmentation: The molecular ions, being energetically unstable, undergo fragmentation to produce a series of smaller, stable fragment ions.[5]

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative ion intensity versus m/z.[5]

Visualizing the Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathways for this compound under electron ionization.

fragmentation_pathway M C₈H₁₄O⁺• (m/z 126) M_minus_H [M-H]⁺ (m/z 125) M->M_minus_H - •H M_minus_CHO [M-CHO]⁺ (m/z 97) M->M_minus_CHO - •CHO (α-cleavage) M_minus_H2O [M-H₂O]⁺• (m/z 108) M->M_minus_H2O - H₂O M_minus_C2H4 [M-C₂H₄]⁺• (m/z 98) M->M_minus_C2H4 - C₂H₄ (ring) M_minus_C3H6 [M-C₃H₆]⁺• (m/z 84) M_minus_C2H4->M_minus_C3H6 - CH₂ m55 C₄H₇⁺ (m/z 55) M_minus_C3H6->m55 - C₂H₅

Caption: Predicted EI fragmentation of this compound.

References

Navigating the Biological Landscape of Cycloheptane-Based Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the scientific literature reveals a notable scarcity of comparative studies on the biological activity of cycloheptanecarbaldehyde derivatives. Despite extensive searches for quantitative data on the antimicrobial, anticancer, and anti-inflammatory properties of these specific compounds, there is insufficient information to construct a detailed comparative guide as initially requested. This suggests a potential underexplored area in medicinal chemistry.

In light of this, we have broadened the scope to examine the biological activities of structurally related cycloheptane-containing compounds, for which more data is available. This guide will compare the anticancer and antimicrobial activities of two distinct classes of molecules featuring a cycloheptyl moiety: cycloheptyl-substituted thiadiazoles and cycloheptaindoles. While not direct derivatives of this compound, these compounds provide valuable insights into how the cycloheptane (B1346806) ring influences biological activity in different chemical scaffolds.

Comparative Analysis of Cycloheptyl-Containing Compounds

To illustrate the biological potential of cycloheptyl-containing molecules, we will compare a representative thiadiazole derivative and a cycloheptaindole derivative based on available data.

Table 1: Comparative Biological Activity of Selected Cycloheptyl-Containing Compounds

Compound ClassDerivativeBiological ActivityTarget/AssayPotency (IC50/MIC)Source
Thiadiazole 5-((4-(4-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-ylidene)amino)-1,3,4-thiadiazole-2(3H)-thioneAnticancerHCT-116 cell lineNot explicitly provided for this specific derivative, but related compounds showed high activity.[1]
Cycloheptaindole Substituted Cyclohepta[b]indolesAntibacterialStaphylococcus aureus, Enterococcus faecalisMIC values dependent on specific substitutions.[2]

Note: The data presented is based on findings for related compounds within the cited literature, as specific quantitative data for direct this compound derivatives is unavailable.

Experimental Methodologies

The biological activities of these compound classes were determined using established experimental protocols.

Anticancer Activity Assessment (MTT Assay)

The cytotoxic effects of the synthesized thiadiazole derivatives were evaluated against various human cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

  • Cell Culture: Human cancer cell lines (e.g., HCT-116) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. Subsequently, they were treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).

  • MTT Incubation: After the treatment period, the MTT reagent was added to each well and incubated for a few hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization and Absorbance Measurement: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) values were determined from the dose-response curves.

Antimicrobial Activity Assessment (Minimum Inhibitory Concentration - MIC)

The antibacterial activity of the cycloheptaindole derivatives was determined by measuring their Minimum Inhibitory Concentration (MIC) against Gram-positive bacterial strains.[2]

  • Bacterial Strains: Cultures of Staphylococcus aureus and Enterococcus species were grown in a suitable broth medium.

  • Compound Preparation: The test compounds were dissolved in an appropriate solvent (e.g., DMSO) to prepare stock solutions.

  • Broth Microdilution Method: Serial dilutions of the compounds were prepared in a 96-well microtiter plate containing broth.

  • Inoculation: Each well was inoculated with a standardized suspension of the bacterial strain.

  • Incubation: The plates were incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that visibly inhibited bacterial growth.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel chemical compounds, a process central to the studies of the cycloheptyl derivatives discussed.

experimental_workflow General Workflow for Synthesis and Biological Evaluation cluster_synthesis Chemical Synthesis cluster_biological_evaluation Biological Evaluation start Starting Materials (e.g., Cycloheptanone) reaction Chemical Reactions (e.g., Cyclization, Condensation) start->reaction purification Purification (e.g., Chromatography) reaction->purification characterization Structural Characterization (NMR, Mass Spectrometry) purification->characterization in_vitro In Vitro Assays (Anticancer, Antimicrobial) characterization->in_vitro Test Compounds data_analysis Data Analysis (IC50, MIC determination) in_vitro->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar

Caption: A generalized workflow from chemical synthesis to biological evaluation.

Signaling Pathway Visualization

While a specific signaling pathway for this compound derivatives is not documented, the anticancer activity of many heterocyclic compounds, such as the thiadiazoles mentioned, often involves the induction of apoptosis. The diagram below illustrates a simplified intrinsic apoptosis pathway, a common mechanism for anticancer agents.

apoptosis_pathway Simplified Intrinsic Apoptosis Pathway drug Anticancer Compound (e.g., Thiadiazole Derivative) mito Mitochondrial Stress drug->mito bax Bax/Bak Activation mito->bax cyto_c Cytochrome c Release bax->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 forms Apoptosome cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Intrinsic apoptosis pathway initiated by an anticancer compound.

References

cytotoxicity assays of novel compounds derived from cycloheptanecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing search for novel anticancer agents, natural products remain a vital source of inspiration and chemical diversity. Among these, cycloartane (B1207475) triterpenoids, a class of tetracyclic triterpenes characterized by a cyclopropane (B1198618) ring, have demonstrated significant cytotoxic activity against a range of cancer cell lines. This guide provides a comparative overview of the cytotoxic profiles of several novel cycloartane triterpenoids isolated from various plant sources, presenting key experimental data and methodologies to aid researchers in the field of drug discovery and development.

Comparative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various cycloartane triterpenoids against several human cancer cell lines. The data is compiled from multiple studies to provide a broad perspective on the potency and selectivity of these compounds.

Table 1: Cytotoxicity (IC50 in µM) of Cycloartane Triterpenoids from Cimicifuga yunnanensis [1][2]

CompoundHL-60 (Leukemia)SMMC-7721 (Hepatoma)A-549 (Lung Cancer)MCF-7 (Breast Cancer)SW480 (Colon Cancer)MDA-MB-231 (Breast Cancer)SK-BR3 (Breast Cancer)
Compound 1 5.48.210.512.315.1--
Compound 2 3.16.57.89.211.4--
Compound 3 8.912.415.618.120.3--
Compound 4 1.24.35.16.88.92.5 µg/mL5.5 µg/mL
Compound 5 10.214.718.221.524.6--
Compound 6 18.522.125.427.8>30--
Cimigenol (13) ---0.1 µg/mL-0.32 µg/mL0.21 µg/mL

Table 2: Cytotoxicity (LD50 in µg/mL) of Cycloartane Triterpenoids from Euphorbia macrostegia [3]

CompoundMDA-MB-468 (Breast Cancer)MCF-7 (Breast Cancer)
Cycloart-25-ene-3β, 24-diol (1) 102.388.3
Cycloart-23(Z)-ene-3β, 25-diol (2) 34.05.4
Cycloart-23(E)-ene-3β, 25-diol (3) 2.058.9
24-methylene-cycloart-3β-ol (4) 53.8127.3

Experimental Protocols

The cytotoxicity data presented above were primarily obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for assessing cell metabolic activity as an indicator of cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubated for a further 48 to 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (final concentration of 0.5 mg/mL), and the plate is incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting a dose-response curve.

Visualizing the Workflow and Potential Mechanisms

To better understand the experimental process and the potential biological effects of these compounds, the following diagrams are provided.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate incubate1 Incubate for 24h (Cell Adhesion) seed->incubate1 treat Add cycloartane derivatives incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h (Formazan formation) add_mtt->incubate3 solubilize Add DMSO to dissolve formazan incubate3->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate % viability and IC50 values read->calculate

Figure 1. Experimental workflow of the MTT cytotoxicity assay.

Several studies suggest that cycloartane triterpenoids induce apoptosis in cancer cells. One of the proposed mechanisms involves the activation of the p53 tumor suppressor protein, leading to a cascade of events that culminate in cell death.[4]

Apoptosis_Signaling_Pathway compound Cycloartane Triterpenoid (B12794562) p53 p53 Activation compound->p53 bax Bax Upregulation p53->bax mito Mitochondrial Dysfunction bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 2. A plausible p53-mediated apoptosis signaling pathway.

References

A Comparative Guide to the Analytical Characterization of Cycloheptanecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The comprehensive characterization of cycloheptanecarbaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds, necessitates a multi-faceted analytical approach. This guide provides a comparative overview of the principal analytical techniques employed for the structural elucidation and purity assessment of this compound and related cyclic aldehydes. The methodologies detailed herein, supported by comparative data from analogous compounds, offer a robust framework for researchers in drug development and quality control.

Spectroscopic Techniques: Unveiling the Molecular Architecture

Spectroscopic methods are fundamental to the initial identification and structural confirmation of this compound. These techniques provide insights into the functional groups present, the connectivity of atoms, and the overall molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.

  • ¹H NMR: Provides information on the chemical environment of hydrogen atoms. The aldehydic proton is the most characteristic signal, appearing significantly downfield.

  • ¹³C NMR: Reveals the number of distinct carbon environments. The carbonyl carbon of the aldehyde is a key diagnostic peak.

Table 1: Comparative ¹H NMR Data for Cyclic Aldehydes

CompoundSolventAldehydic Proton (CHO) Chemical Shift (δ, ppm)Cycloalkyl Protons Chemical Shift (δ, ppm)
CyclohexanecarbaldehydeCDCl₃~9.6~1.2 - 2.4
This compound (Predicted)CDCl₃~9.7~1.3 - 2.5

Table 2: Comparative ¹³C NMR Data for Cyclic Carbonyl Compounds

CompoundSolventCarbonyl Carbon (C=O) Chemical Shift (δ, ppm)Cycloalkyl Carbons Chemical Shift (δ, ppm)
CyclohexanecarbaldehydeCDCl₃~205~25 - 46
CycloheptanoneCDCl₃~213~24 - 44
This compound (Predicted)CDCl₃~204~26 - 48

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique for identifying the presence of key functional groups. For this compound, the characteristic aldehyde C-H and carbonyl (C=O) stretching vibrations are of primary interest.[2][3][4]

Table 3: Key IR Absorption Frequencies for Aldehydes

Functional GroupVibration ModeCharacteristic Absorption (cm⁻¹)Intensity
Aldehyde C-HStretch2850 - 2800 and 2750 - 2700Medium (often two distinct peaks)
Carbonyl C=OStretch1740 - 1720Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation. When coupled with a chromatographic technique like Gas Chromatography (GC-MS), it becomes a powerful tool for separating and identifying components in a mixture.[5][6][7]

Table 4: Expected Mass Spectrometry Data for this compound

ParameterExpected Value
Molecular FormulaC₈H₁₄O
Molecular Weight126.19 g/mol
Nominal Mass126
Key Fragmentation Peaks (m/z)[M-1]⁺ (loss of H), [M-29]⁺ (loss of CHO), [M-43]⁺ (loss of C₃H₇)
Chromatographic Techniques: Separation and Quantification

Chromatographic methods are indispensable for assessing the purity of this compound and for quantifying its presence in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds.[8][9] It is well-suited for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

For less volatile aldehydes or for the analysis of aldehydes in complex matrices, HPLC is a valuable alternative.[10][11] Derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is often employed to enhance UV detection and improve chromatographic separation.[12]

Experimental Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol provides a general procedure for the analysis of this compound.

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL of the sample solution (e.g., in dichloromethane) is injected in splitless mode.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-300.

2. High-Performance Liquid Chromatography (HPLC) with UV Detection (Post-Derivatization) Protocol

This protocol outlines a general method for the analysis of aldehydes after derivatization with DNPH.[10][12]

  • Sample Preparation (Derivatization):

    • To a solution of the sample in acetonitrile (B52724), add an excess of a solution of 2,4-dinitrophenylhydrazine in acetonitrile containing a catalytic amount of sulfuric acid.

    • Allow the reaction to proceed at room temperature for 1 hour.

    • The resulting solution containing the DNPH-aldehyde derivative is then ready for HPLC analysis.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • Start with 60% B.

    • Linearly increase to 90% B over 15 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV absorbance at 360 nm.

  • Injection Volume: 10 µL.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of an unknown sample suspected to be this compound.

Analytical_Workflow start Sample Receipt sample_prep Sample Preparation (Dissolution/Derivatization) start->sample_prep end_node Final Report ir_analysis IR Spectroscopy sample_prep->ir_analysis Quick Functional Group Check gcms_analysis GC-MS Analysis sample_prep->gcms_analysis Purity & MW hplc_analysis HPLC Analysis sample_prep->hplc_analysis Alternative Purity nmr_analysis NMR Spectroscopy (¹H and ¹³C) sample_prep->nmr_analysis Definitive Structure data_analysis Data Interpretation & Structural Elucidation ir_analysis->data_analysis gcms_analysis->data_analysis purity_check Purity Assessment hplc_analysis->purity_check nmr_analysis->data_analysis data_analysis->purity_check Structure Confirmed purity_check->end_node Purity Meets Specs purity_check->hplc_analysis Further Purification/Analysis

Caption: Workflow for the characterization of this compound.

References

A Comparative Guide to Cycloalkanecarbaldehydes in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cycloalkanecarbaldehydes are valuable building blocks in organic synthesis, serving as precursors to a wide array of complex molecules, from pharmaceuticals to fragrances. Their utility is deeply connected to the unique structural and electronic properties conferred by the cyclic alkyl moiety attached to the aldehyde functional group. This guide provides a comparative analysis of four common cycloalkanecarbaldehydes—cyclopropanecarbaldehyde, cyclobutanecarbaldehyde, cyclopentanecarbaldehyde, and cyclohexanecarbaldehyde—focusing on how ring size and inherent ring strain influence their reactivity in two fundamental transformations: the Horner-Wadsworth-Emmons olefination and the Grignard reaction.

The Influence of Ring Strain on Carbonyl Reactivity

The reactivity of cycloalkanes is inversely proportional to their stability. The primary sources of instability are ring strain, which is a combination of angle strain and torsional strain.

  • Angle Strain: This arises from the deviation of C-C-C bond angles from the ideal sp³ tetrahedral angle of 109.5°.[1]

  • Torsional Strain: This results from the eclipsing of C-H bonds on adjacent carbon atoms.[1]

Smaller rings, such as cyclopropane (B1198618) and cyclobutane, exhibit significant deviation from the ideal bond angle (60° and 90°, respectively), leading to high ring strain.[1][2] This strain increases the energy of the molecule, making it more reactive.[2] In cycloalkanecarbaldehydes, this heightened strain increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Cyclopentane has considerably less strain, while cyclohexane (B81311) can adopt a strain-free chair conformation.[2][3]

The following diagram illustrates the relationship between ring structure and predicted reactivity.

G cluster_0 Structural Property cluster_1 Strain Characteristics cluster_2 Resulting Reactivity C3 Cyclopropane Ring S3 High Angle Strain (60°) High Torsional Strain C3->S3 C4 Cyclobutane Ring S4 Significant Angle Strain (90°) C4->S4 C5 Cyclopentane Ring S5 Low Angle Strain C5->S5 C6 Cyclohexane Ring S6 Virtually No Strain (Chair Conformation) C6->S6 R3 Highest Reactivity (Prone to ring opening) S3->R3 leads to R4 High Reactivity S4->R4 leads to R5 Moderate Reactivity S5->R5 leads to R6 Lowest Reactivity (Baseline) S6->R6 leads to

Figure 1. Relationship between cycloalkane ring size, strain, and predicted carbonyl reactivity.

Comparative Performance in Olefination Reactions

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for creating carbon-carbon double bonds with high stereoselectivity.[4] It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to produce an alkene, typically with a strong preference for the (E)-isomer.[5][6] The water-soluble nature of the phosphate (B84403) byproduct simplifies purification compared to the classic Wittig reaction.[6]

The following diagram shows a generalized workflow for this reaction.

G start Starting Materials: - Phosphonate (B1237965) Ester - Aldehyde (R-CHO) step1 Deprotonation: Add strong base (e.g., NaH, KHMDS) in anhydrous solvent (e.g., THF) start->step1 ylide Formation of Phosphonate Carbanion (Nucleophile) step1->ylide step2 Nucleophilic Addition: Reaction with Aldehyde ylide->step2 intermediate Oxaphosphetane Intermediate step2->intermediate step3 Elimination intermediate->step3 products Products: - (E)-Alkene - Water-soluble phosphate byproduct step3->products workup Aqueous Workup & Purification products->workup final Isolated Alkene workup->final

Figure 2. Generalized experimental workflow for the Horner-Wadsworth-Emmons reaction.
Data Presentation: Horner-Wadsworth-Emmons Reaction

While a direct side-by-side comparison under identical conditions is not available in the literature, representative data from the reaction of various aldehydes with phosphonate reagents demonstrates the general efficiency of the HWE reaction. The data below is collated from a study using bis-(2,2,2-trifluoroethyl)phosphonoacetic acid as the HWE reagent.[7]

Aldehyde SubstrateProductBase/SolventYield (%)(E:Z) Ratio
CyclohexanecarbaldehydeEthyl 3-cyclohexylacrylatei-PrMgBr / THF9393 : 7
3-PhenylpropionaldehydeEthyl 5-phenyl-2-pentenoatei-PrMgBr / THF8895 : 5
BenzaldehydeEthyl cinnamatei-PrMgBr / THF9687 : 13

Data sourced from a study by T. Kitazume and N. Ishikawa, demonstrating high yields and E-selectivity for the HWE reaction with various aldehydes.[7]

Experimental Protocol: Representative HWE Reaction

The following protocol is a representative procedure for the HWE reaction of an aldehyde with a phosphonate reagent.[7]

  • Preparation: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser under a nitrogen atmosphere is charged with the phosphonate reagent (1.2 mmol) and anhydrous tetrahydrofuran (B95107) (THF, 5 mL).

  • Base Addition: The solution is cooled to the desired temperature (e.g., 0 °C or reflux). A solution of isopropylmagnesium bromide (i-PrMgBr, 2.5 mmol) in THF is added dropwise via syringe.

  • Aldehyde Addition: After stirring for 15 minutes, a solution of the cycloalkanecarbaldehyde (1.0 mmol) in anhydrous THF (2 mL) is added dropwise to the reaction mixture.

  • Reaction: The mixture is stirred at the specified temperature for a period of 1 to 4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

  • Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel to yield the pure alkene.

Comparative Performance in Nucleophilic Addition

The Grignard reaction is a fundamental method for forming carbon-carbon bonds via the nucleophilic addition of an organomagnesium halide to a carbonyl group.[8] The reaction of a Grignard reagent with an aldehyde yields a secondary alcohol after an acidic workup.[9]

The stereochemical outcome of nucleophilic addition to cycloalkanecarbaldehydes can be influenced by the conformation of the ring, with the nucleophile generally attacking the less sterically hindered face of the carbonyl.[10]

Data Presentation: Grignard Reaction

The following table summarizes the expected products from the reaction of cycloalkanecarbaldehydes with a common Grignard reagent, phenylmagnesium bromide (PhMgBr). Specific yield data is often highly dependent on reaction conditions and substrate purity.

Aldehyde SubstrateGrignard ReagentExpected ProductNotes / Representative Yield
CyclopropanecarbaldehydePhMgBrCyclopropyl(phenyl)methanolHighly reactive; potential for ring-opening side reactions.
CyclobutanecarbaldehydePhMgBrCyclobutyl(phenyl)methanolHigh reactivity due to ring strain.
CyclopentanecarbaldehydeEtMgBr1-Cyclopentyl-1-propanolA specific example found in the literature.[11]
CyclohexanecarbaldehydePhMgBrCyclohexyl(phenyl)methanolCommonly cited example, forms the expected secondary alcohol.[12]
Experimental Protocol: Representative Grignard Reaction

The following is a generalized protocol for the synthesis of a secondary alcohol via a Grignard reaction. Rigorously anhydrous conditions are critical for success.[9][13][14]

  • Apparatus Setup: All glassware (round-bottom flask, reflux condenser, addition funnel) must be thoroughly dried in an oven or by flame-drying under a stream of dry nitrogen. The apparatus is assembled while hot and allowed to cool under a nitrogen or argon atmosphere, equipped with a drying tube (containing CaCl₂ or CaSO₄).

  • Reagent Preparation: Magnesium turnings (1.1 equivalents) are placed in the reaction flask. A small crystal of iodine is often added to activate the magnesium surface. Anhydrous diethyl ether is added to cover the magnesium.

  • Initiation: A small portion of the alkyl or aryl halide (1.0 equivalent) dissolved in anhydrous ether is added to the magnesium suspension. The reaction is initiated, often evidenced by gentle bubbling or a cloudy appearance. Gentle warming may be required.[15]

  • Grignard Formation: Once initiated, the remaining halide solution is added dropwise from the addition funnel at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until most of the magnesium has been consumed.

  • Addition to Aldehyde: The Grignard reagent solution is cooled in an ice bath. The cycloalkanecarbaldehyde (0.95 equivalents), dissolved in anhydrous ether, is added dropwise from the addition funnel.

  • Quenching: After the addition is complete and the reaction is stirred for an additional 30 minutes, it is carefully quenched by pouring it over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride or dilute HCl.

  • Workup and Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and filtered.

  • Purification: The solvent is removed by rotary evaporation, and the resulting crude alcohol is purified by recrystallization or column chromatography.

Conclusion

The synthetic utility of cycloalkanecarbaldehydes is strongly modulated by the size and inherent strain of the cycloalkyl ring.

  • Cyclopropanecarbaldehyde and Cyclobutanecarbaldehyde: These are the most reactive substrates due to significant ring strain. This enhanced reactivity can be advantageous for reactions that are sluggish with other aldehydes but also introduces the possibility of undesired side reactions, such as ring-opening.

  • Cyclopentanecarbaldehyde: It represents a balance of moderate reactivity and stability, making it a versatile and reliable building block.

  • Cyclohexanecarbaldehyde: As the most stable and least strained of the series, its reactivity is typical of a standard aliphatic aldehyde. It is less prone to strain-related side reactions, providing predictable outcomes in many transformations.

For drug development professionals and synthetic chemists, the choice of cycloalkanecarbaldehyde allows for fine-tuning of reactivity and stereochemical control. Understanding the interplay between ring strain and reactivity is paramount to designing efficient and high-yielding synthetic routes to complex target molecules.

References

A Comparative Guide to Assessing the Purity of Synthesized Cycloheptanecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous assessment of purity for synthesized compounds is a cornerstone of reliable and reproducible research, particularly in the realm of drug development. Cycloheptanecarbaldehyde, a key building block in the synthesis of various pharmaceutical agents and specialty chemicals, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of a final active pharmaceutical ingredient (API).

This guide provides a comprehensive comparison of analytical techniques for evaluating the purity of synthesized this compound. We will delve into common synthetic routes and their associated impurities, present detailed experimental protocols for the most effective analytical methods, and offer a comparative analysis to aid researchers in selecting the optimal strategy for their specific needs.

Common Synthesis Routes and Potential Impurities

The most prevalent laboratory-scale synthesis of this compound involves the oxidation of the corresponding primary alcohol, cycloheptanemethanol. Two widely used mild oxidation methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. Understanding these pathways is critical for anticipating potential impurities.

1. Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, followed by a hindered base like triethylamine.[1][2][3]

  • Potential Impurities:

    • Unreacted Cycloheptanemethanol: Incomplete oxidation will leave residual starting material.

    • Over-oxidation Products: While Swern oxidation is generally mild, trace amounts of cycloheptanecarboxylic acid could form.

    • Reaction Byproducts: Dimethyl sulfide (B99878) (CH₃SCH₃), carbon monoxide (CO), carbon dioxide (CO₂), and triethylammonium (B8662869) chloride are generated.[1][2] While volatile, residual traces may be present.

2. Dess-Martin Periodinane (DMP) Oxidation: This reaction employs a hypervalent iodine reagent to oxidize the alcohol.[4][5][6][7]

  • Potential Impurities:

    • Unreacted Cycloheptanemethanol: Similar to the Swern oxidation, incomplete reaction is a possibility.

    • Iodinane Byproducts: The reduced form of the DMP reagent and other iodine-containing compounds can be present.

    • Acetic Acid: This is a direct byproduct of the reaction.[4][5]

A commercially available purity specification for this compound is often around 95%, highlighting the importance of rigorous analytical characterization.[6]

Comparative Analysis of Purity Assessment Techniques

The choice of analytical method depends on the specific requirements of the analysis, including the need for absolute quantification, the nature of expected impurities, and available instrumentation. The three primary techniques for assessing the purity of this compound are Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Technique Principle Information Provided Advantages Limitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection and identification.Quantitative purity (% area), identification of volatile impurities, and confirmation of molecular weight.High sensitivity and resolution for volatile compounds. Excellent for identifying unknown impurities through mass spectral library matching.Not suitable for non-volatile impurities. High temperatures can potentially degrade thermolabile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information and quantitative data.Structural confirmation of the main component and impurities. Absolute purity determination (qNMR) against a certified internal standard.[8][9][10]Provides unambiguous structural information. qNMR offers high precision and accuracy for absolute purity without the need for a specific reference standard of the analyte. Non-destructive.Lower sensitivity compared to chromatographic methods. Signal overlap can occur in complex mixtures.
High-Performance Liquid Chromatography (HPLC) Separation of compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.Quantitative purity (% area) for a broader range of compounds, including less volatile impurities.Versatile for a wide range of compounds. Can be coupled with various detectors (e.g., UV, MS) for enhanced specificity.May require derivatization for compounds lacking a UV chromophore for sensitive detection. Method development can be more complex than GC.
Titrimetric Analysis Chemical reaction with a specific reagent to quantify the analyte. For aldehydes, reaction with hydroxylamine (B1172632) hydrochloride is common.[11][12]Determination of the percentage of the aldehyde functional group.Simple, rapid, and inexpensive.Lacks specificity; it will quantify any aldehyde present, not just the target compound. Does not provide information on other impurities.

Experimental Protocols

Below are detailed methodologies for the key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and identify any volatile impurities.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890 GC with 5977 MS).

  • Capillary Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in a volatile solvent like dichloromethane (B109758) or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 240 °C at a rate of 10 °C/min.

      • Final hold: Hold at 240 °C for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-350.

Data Analysis:

  • Calculate the purity based on the relative peak area of this compound in the total ion chromatogram (TIC).

  • Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep Dissolve Synthesized This compound in Dichloromethane injection Inject Sample into GC prep->injection separation Separation on Capillary Column injection->separation detection Detection by MS separation->detection chromatogram Generate Total Ion Chromatogram (TIC) detection->chromatogram integration Integrate Peak Areas chromatogram->integration identification Identify Impurities via Mass Spectral Library chromatogram->identification purity Calculate % Purity integration->purity

GC-MS workflow for purity assessment.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker 400 MHz or higher).

  • High-precision analytical balance.

Materials:

  • Deuterated chloroform (B151607) (CDCl₃) with a known low water content.

  • Certified internal standard (IS) with a known purity (e.g., maleic acid, dimethyl sulfone). The IS should have a signal that does not overlap with the analyte signals.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the synthesized this compound into a clean vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume of CDCl₃ (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., longer relaxation delay, sufficient number of scans for a good signal-to-noise ratio).

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Integrate a well-resolved, characteristic signal of this compound (e.g., the aldehyde proton, -CHO, expected around δ 9.5-10.0 ppm).

    • Integrate a well-resolved signal of the internal standard.

Calculation: The purity of the analyte can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral value of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process_spec Process Spectrum (FT, Phasing, Baseline) acquire->process_spec integrate_peaks Integrate Analyte and Internal Standard Peaks process_spec->integrate_peaks calculate_purity Calculate Absolute Purity integrate_peaks->calculate_purity

qNMR workflow for absolute purity determination.

Conclusion: A Multi-faceted Approach to Purity Assessment

For a comprehensive and robust assessment of synthesized this compound purity, a multi-technique approach is highly recommended. GC-MS is an invaluable tool for identifying and quantifying volatile impurities, providing a detailed impurity profile. For an accurate and absolute determination of the main component's purity, qNMR is the gold standard, offering structural confirmation as an added benefit. HPLC can be employed as a complementary chromatographic technique, particularly if non-volatile impurities are suspected. By combining these powerful analytical methods, researchers can ensure the quality and integrity of their synthesized this compound, leading to more reliable and reproducible scientific outcomes.

References

A Comparative Guide to the Cross-Reactivity of Cycloheptanecarbaldehyde Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific cross-reactivity studies on cycloheptanecarbaldehyde and its analogues are not available in the public domain. This guide therefore provides a comprehensive framework and hypothetical experimental design for researchers and drug development professionals to conduct such studies. The principles and methodologies described are based on established immunological and analytical techniques for assessing the cross-reactivity of small molecules.

Introduction to Cross-Reactivity of Small Molecules

Small molecules like this compound, often referred to as haptens, are typically not immunogenic on their own. However, when they covalently bind to larger carrier proteins, they can form hapten-carrier conjugates that are capable of eliciting an immune response. This can lead to the production of antibodies that specifically recognize the hapten.

Cross-reactivity occurs when these antibodies recognize and bind to other structurally similar molecules, in this case, analogues of this compound.[1][2] The degree of cross-reactivity is largely dependent on the structural similarity between the original hapten and its analogues.[3] Understanding this potential for cross-reactivity is crucial in drug development and safety assessment, as it can lead to off-target effects, allergic reactions, or interference in diagnostic immunoassays.[4]

The most common mechanism for allergic reactions to haptens is a Type I hypersensitivity reaction.[5][6] This involves the production of Immunoglobulin E (IgE) antibodies during an initial sensitization phase. Upon re-exposure, the allergen (or a cross-reacting analogue) cross-links IgE molecules on the surface of mast cells and basophils, triggering the release of inflammatory mediators like histamine.[5][6][7]

Experimental Protocols

A robust method for determining the cross-reactivity of small molecule analogues is the competitive Enzyme-Linked Immunosorbent Assay (ELISA).[8][9] This assay measures the ability of different analogues to compete with the target analyte (this compound) for binding to a specific antibody.

Part 1: Generation of Anti-Cycloheptanecarbaldehyde Antibodies
  • Hapten Synthesis and Conjugation:

    • Synthesize a derivative of this compound containing a functional group (e.g., a carboxylic acid or an amine) that allows for covalent linkage to a carrier protein. This functional group should be placed at a position that is least likely to interfere with the characteristic structural features of the this compound moiety to ensure the resulting antibodies are specific to the core structure.

    • Conjugate the synthesized hapten to an immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for assay development, using a suitable cross-linking agent (e.g., EDC/NHS for carboxylated haptens).[10][11][12]

    • Characterize the resulting conjugate to determine the hapten-to-protein molar ratio.[11]

  • Immunization and Antibody Production:

    • Immunize laboratory animals (e.g., rabbits or mice) with the this compound-KLH conjugate emulsified in an appropriate adjuvant.

    • Administer booster injections at regular intervals to elicit a high-titer antibody response.

    • Collect serum and purify the polyclonal antibodies using affinity chromatography. Alternatively, generate monoclonal antibodies for higher specificity.

Part 2: Competitive ELISA for Cross-Reactivity Assessment
  • Plate Coating:

    • Coat the wells of a 96-well microtiter plate with the this compound-BSA conjugate at an optimized concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound conjugate.

  • Blocking:

    • Block the remaining non-specific binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS).

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate as described above.

  • Competitive Reaction:

    • Prepare serial dilutions of this compound (as the standard) and each of its analogues in assay buffer.

    • In separate tubes, pre-incubate a fixed, limiting concentration of the anti-cycloheptanecarbaldehyde antibody with the various concentrations of the standard or the analogues for a defined period.

    • Transfer these mixtures to the coated and blocked plate wells.

    • Incubate for 1-2 hours at room temperature to allow competition between the free analyte/analogue and the coated conjugate for antibody binding.

  • Detection:

    • Wash the plate to remove unbound antibodies.

    • Add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that is specific for the primary antibody's species (e.g., Goat Anti-Rabbit IgG-HRP).

    • Incubate for 1 hour at room temperature.

    • Wash the plate thoroughly.

    • Add the enzyme substrate (e.g., TMB). The color development is inversely proportional to the concentration of the analyte/analogue in the sample.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Plot a standard curve of absorbance versus the logarithm of the this compound concentration.

    • Determine the concentration of this compound that causes 50% inhibition of the maximum signal (IC50).

    • Similarly, determine the IC50 value for each analogue.

    • Calculate the percent cross-reactivity for each analogue using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Analogue) x 100

Data Presentation

The quantitative results from the competitive ELISA should be summarized in a clear and structured table to facilitate easy comparison of the cross-reactivity of the different analogues.

Table 1: Hypothetical Cross-Reactivity of this compound Analogues

Analogue NameStructureIC50 (ng/mL)% Cross-Reactivity
This compoundC₈H₁₄O50100%
CyclohexanecarbaldehydeC₇H₁₂O25020%
CyclooctanecarbaldehydeC₉H₁₆O15033%
1-Methylthis compoundC₉H₁₆O8006.25%
HeptanalC₇H₁₄O>10,000<0.5%

Note: The data presented in this table is purely hypothetical and for illustrative purposes only.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_sensitization Sensitization Phase (First Exposure) cluster_elicitation Elicitation Phase (Re-exposure) allergen Allergen (Hapten-Carrier) apc Antigen Presenting Cell (APC) th2 Helper T-Cell (Th2) bcell B-Cell plasma Plasma Cell ige IgE Antibodies mast_sensitized Sensitized Mast Cell re_allergen Allergen or Cross-Reactive Analogue mast_activated Activated Mast Cell mediators Release of Mediators (Histamine, Leukotrienes) symptoms Allergic Symptoms

Caption: Type I Hypersensitivity Signaling Pathway.

G cluster_prep Preparation cluster_elisa Competitive ELISA cluster_analysis Data Analysis hapten 1. Synthesize Hapten Derivative conjugate 2. Conjugate Hapten to Carrier Proteins (KLH/BSA) hapten->conjugate immunize 3. Immunize Animal with Hapten-KLH conjugate->immunize antibody 4. Purify Anti-Hapten Antibodies immunize->antibody compete 7. Add Antibody + Free (Analogue or Standard) antibody->compete coat 5. Coat Plate with Hapten-BSA block 6. Block Plate coat->block block->compete detect 8. Add HRP-Secondary Antibody & Substrate compete->detect read 9. Read Absorbance detect->read ic50 10. Calculate IC50 Values read->ic50 cr 11. Calculate % Cross-Reactivity ic50->cr

Caption: Experimental Workflow for Cross-Reactivity Assessment.

G cluster_analogues Structural Analogues parent This compound (Parent Compound) ring_size Ring Size Variation (e.g., Cyclohexane, Cyclooctane) parent->ring_size High Structural Similarity -> Potential High Cross-Reactivity substitution Ring Substitution (e.g., Alkyl groups) parent->substitution Steric Hindrance -> Potential Low Cross-Reactivity side_chain Side-Chain Modification (e.g., Acyclic aldehyde) parent->side_chain Loss of Cyclic Feature -> Potential Very Low Cross-Reactivity

References

Safety Operating Guide

Safe Disposal of Cycloheptanecarbaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical reagents like Cycloheptanecarbaldehyde is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step framework for the safe disposal of this compound, ensuring the well-being of laboratory personnel and adherence to regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles with side shields, and a laboratory coat. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Key Hazards:

  • Flammability: this compound is a flammable liquid and vapor.[1] Keep it away from heat, sparks, open flames, and hot surfaces.

  • Health Hazards: It can cause skin and serious eye irritation.[1] Inhalation may lead to respiratory irritation.[1]

Quantitative Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₈H₁₄O
Molecular Weight 126.20 g/mol
Appearance Solid
Storage Class 11 - Combustible Solids
Disposal Procedures

There are two primary pathways for the disposal of this compound: direct disposal as hazardous waste and in-laboratory treatment prior to disposal. The choice of method depends on the quantity of waste, laboratory capabilities, and local regulations.

1. Direct Disposal as Hazardous Waste (Recommended for most laboratories)

This is the most straightforward and often the safest method for disposing of this compound.

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., pipette tips, gloves, absorbent pads) in a designated, properly labeled, and leak-proof hazardous waste container.

    • The container should be clearly marked as "Hazardous Waste" and include the full chemical name: "this compound".

    • Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials include strong oxidizing agents, strong bases, and strong reducing agents.[2]

  • Storage:

    • Store the hazardous waste container in a cool, dry, and well-ventilated secondary containment area, away from sources of ignition.

    • Ensure the container is tightly sealed to prevent the release of flammable vapors.

  • Arranging for Pickup:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.

2. In-Laboratory Chemical Treatment (For experienced personnel with appropriate facilities)

For small quantities, chemical oxidation to a less hazardous carboxylic acid may be a viable option. This procedure should only be performed by trained personnel in a controlled laboratory setting.

Experimental Protocol: Oxidation with Potassium Permanganate (B83412)

This protocol is a general guideline for the oxidation of aldehydes and should be adapted with caution for this compound. A small-scale trial is recommended to verify the reaction's behavior.

Materials:

  • Waste this compound

  • Potassium permanganate (KMnO₄)

  • Water

  • Stirring apparatus

  • Reaction flask

  • Ice bath

Procedure:

  • In a well-ventilated fume hood, prepare a dilute aqueous solution of the waste this compound in a reaction flask equipped with a stirrer.

  • Slowly add a solution of potassium permanganate to the stirred this compound solution. The reaction is exothermic, so the addition should be gradual, and the flask may need to be cooled in an ice bath to maintain control of the reaction temperature.

  • Continue stirring the mixture until the characteristic purple color of the permanganate disappears, indicating the completion of the oxidation reaction. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Once the reaction is complete, the resulting mixture, containing the less volatile and less toxic cycloheptanecarboxylic acid and manganese dioxide, can be collected as hazardous waste.

  • Label the waste container appropriately, indicating the contents, and arrange for disposal through your institution's EHS department.

Visualizing the Disposal Workflow

To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.

This compound Disposal Workflow start Start: Have this compound Waste ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe assess_quantity Assess Quantity of Waste ppe->assess_quantity small_quantity Small Quantity (< 10g) assess_quantity->small_quantity Small large_quantity Large Quantity or Uncertain assess_quantity->large_quantity Large in_lab_treatment In-Laboratory Treatment Feasible? small_quantity->in_lab_treatment direct_disposal Direct Disposal as Hazardous Waste large_quantity->direct_disposal oxidation Perform Oxidation with KMnO4 (Experienced Personnel Only) in_lab_treatment->oxidation Yes in_lab_treatment->direct_disposal No collect_treated_waste Collect Treated Waste (Cycloheptanecarboxylic Acid & MnO2) oxidation->collect_treated_waste contact_ehs Contact EHS for Pickup collect_treated_waste->contact_ehs collect_waste Collect in Labeled, Leak-Proof Container direct_disposal->collect_waste store_waste Store in a Cool, Dry, Ventilated Area collect_waste->store_waste store_waste->contact_ehs end End: Waste Disposed contact_ehs->end

Caption: A logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Guidance for Handling Cycloheptanecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of Cycloheptanecarbaldehyde. Adherence to these procedural guidelines is critical for ensuring laboratory safety and operational integrity.

Summary of Chemical Safety Information

This compound is a flammable liquid and vapor that can cause skin and eye irritation. While specific occupational exposure limits have not been established by major regulatory bodies, a conservative approach to handling is imperative to minimize potential health risks.

Quantitative Data for this compound
PropertyValue
Molecular Formula C₈H₁₄O
Molecular Weight 126.20 g/mol
Appearance Colorless liquid
Boiling Point Not clearly specified in search results
Flash Point Not clearly specified in search results; however, it is classified as a flammable liquid.
Occupational Exposure Limits No specific Permissible Exposure Limit (PEL), Recommended Exposure Limit (REL), or Threshold Limit Value (TLV) has been established by OSHA, NIOSH, or ACGIH for this compound.

Personal Protective Equipment (PPE) Protocol

Given the flammable nature and irritant properties of this compound, the following personal protective equipment is mandatory for all personnel handling this chemical:

  • Eye and Face Protection : Chemical splash goggles are required. A face shield should also be worn to protect against splashes.

  • Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or perforation before each use.

  • Body Protection : A flame-retardant lab coat must be worn and fully buttoned.

  • Respiratory Protection : Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Experimental Handling and Disposal Protocols

Handling Protocol
  • Preparation : Before handling, ensure that a safety shower and eyewash station are readily accessible. Clear the work area of any ignition sources.

  • Engineering Controls : All procedures involving this compound must be performed in a certified chemical fume hood to minimize vapor inhalation.

  • Dispensing : Ground and bond containers when transferring the liquid to prevent static discharge, which could ignite flammable vapors.

  • Spill Response : In the event of a spill, evacuate the area and remove all ignition sources. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

Disposal Plan
  • Waste Collection : Collect all this compound waste, including contaminated spill cleanup materials, in a designated, properly labeled, and sealed container.

  • Waste Segregation : Do not mix this compound waste with other waste streams.

  • Disposal : Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_materials Assemble Materials & Ground Equipment prep_workspace->prep_materials handle_dispense Dispense Chemical prep_materials->handle_dispense handle_reaction Perform Experiment handle_dispense->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Collect & Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Certified Vendor cleanup_waste->cleanup_dispose cleanup_remove_ppe Doff PPE cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for handling this compound.

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.